Nickel antimonide
Description
Properties
IUPAC Name |
antimony;nickel(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPIWCJNMFOUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009934 | |
| Record name | Antimony, compdound with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.453 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-52-8 | |
| Record name | Antimony, compd. with nickel (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with nickel (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compdound with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, compound with nickel (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Unveiling the Atomic Architecture: A Technical Guide to Nickel Antimonide Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of materials science and solid-state chemistry, a thorough understanding of a compound's crystal structure is paramount to elucidating its physical and chemical properties. This principle extends into the pharmaceutical sciences, where the crystalline form of an active pharmaceutical ingredient (API) or excipient profoundly influences its stability, solubility, and bioavailability. While nickel antimonide (NiSb) is not a pharmaceutical agent, its well-defined crystal structure serves as an exemplary model for the rigorous analytical techniques that underpin the characterization of any crystalline solid. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailing the experimental protocols for its characterization and presenting the data in a clear, structured format. For professionals in drug development, this document illustrates the foundational methods of solid-state characterization that are critical for ensuring the quality, consistency, and efficacy of crystalline pharmaceutical materials.
Crystal Structure of this compound (NiSb)
This compound crystallizes in the hexagonal system, belonging to the P6₃/mmc space group.[1][2] This structure is often referred to as the nickel arsenide (NiAs) prototype, a common structural arrangement for intermetallic compounds. The crystallographic details are summarized in the tables below.
Crystallographic Data
This table provides the fundamental crystallographic information for this compound, defining the unit cell and its symmetry.
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [1] |
| Space Group | P6₃/mmc | [1][2] |
| Space Group Number | 194 | [1] |
| Point Group | 6/mmm | [1] |
Lattice Parameters
The dimensions of the unit cell are given by the lattice parameters a, b, and c, and the angles between them, α, β, and γ. For a hexagonal system, a = b and α = β = 90°, γ = 120°.
| Lattice Parameter | Value (Å) | Reference |
| a | 3.93 | [1] |
| b | 3.93 | [1] |
| c | 5.12 | [1] |
| α | 90° | [1] |
| β | 90° | [1] |
| γ | 120° | [1] |
| Unit Cell Volume | 68.42 ų | [1] |
Atomic Positions and Coordination
The unit cell of this compound contains two nickel atoms and two antimony atoms. Their fractional coordinates and the coordination environment are detailed below. In this structure, each nickel atom is coordinated to six antimony atoms, forming a distorted octahedron. Similarly, each antimony atom is coordinated to six nickel atoms in a trigonal prismatic arrangement.
| Atom | Wyckoff Position | Fractional Coordinates (x, y, z) | Coordination |
| Ni | 2a | (0, 0, 0) | 6 |
| Sb | 2c | (1/3, 2/3, 1/4) | 6 |
| Bond | Distance (Å) |
| Ni-Sb | 2.60 |
Experimental Protocols for Crystal Structure Analysis
The determination of a crystal structure is a multi-step process involving synthesis, data collection, and data analysis. The following sections detail the experimental methodologies for the primary techniques used to analyze the crystal structure of this compound.
Synthesis of this compound
Polycrystalline this compound can be synthesized through various methods, including solid-state reaction and solvothermal routes.[3] A common laboratory-scale synthesis involves the direct reaction of the constituent elements in a sealed, evacuated quartz tube.
Protocol for Solid-State Synthesis:
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Stoichiometric Measurement: High-purity nickel (Ni) and antimony (Sb) powders are weighed in a 1:1 molar ratio.
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Mixing: The powders are thoroughly mixed and ground together in an agate mortar to ensure homogeneity.
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Encapsulation: The mixed powder is pressed into a pellet and sealed in an evacuated quartz tube to prevent oxidation at high temperatures.
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Heat Treatment: The sealed tube is placed in a furnace and heated gradually to a temperature of approximately 800°C. The sample is held at this temperature for an extended period (e.g., 48-72 hours) to ensure complete reaction and homogenization.
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Cooling: The furnace is then slowly cooled to room temperature.
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Characterization: The resulting ingot is ground into a fine powder for subsequent analysis by X-ray diffraction.
X-ray Diffraction (XRD)
Powder X-ray diffraction is the most common technique for identifying crystalline phases and determining their lattice parameters. The analysis of XRD data for structural refinement is typically performed using the Rietveld method.
Protocol for Powder XRD Data Collection:
-
Sample Preparation: A small amount of the synthesized this compound powder is gently pressed into a sample holder, ensuring a flat, level surface.
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Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is operated at a voltage and current of 40 kV and 40 mA, respectively.
-
Data Collection: The diffraction pattern is collected over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis (Rietveld Refinement):
-
The experimental diffraction pattern is imported into a Rietveld refinement software package (e.g., GSAS-II, FullProf).
-
An initial structural model, including the space group (P6₃/mmc) and approximate lattice parameters and atomic positions for NiSb, is defined.
-
The refinement process is initiated by fitting the background, scale factor, and unit cell parameters.
-
Subsequently, the atomic coordinates and isotropic displacement parameters are refined.
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The peak profile parameters (e.g., Caglioti parameters U, V, W) are then refined to match the peak shapes.
-
The quality of the fit is assessed by monitoring the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) values. The refinement is considered complete when these values converge.
-
Neutron Diffraction
Neutron diffraction provides complementary information to XRD, particularly for locating light atoms and distinguishing between elements with similar X-ray scattering factors.
Protocol for Neutron Powder Diffraction:
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Sample Preparation: A larger sample of the NiSb powder (typically several grams) is loaded into a vanadium sample can, which is chosen for its low coherent scattering cross-section.
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Instrument Setup: The experiment is performed at a neutron spallation source or a research reactor using a high-resolution powder diffractometer. A monochromatic neutron beam with a wavelength of approximately 1.5 Å is commonly used.
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Data Collection: Data is collected over a wide range of scattering angles (2θ) to obtain high-resolution diffraction data. Data collection times can range from several hours to a full day, depending on the neutron flux and the sample's scattering power.
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Data Analysis: The collected neutron diffraction data is also analyzed using the Rietveld refinement method, following a similar procedure as for XRD data. Neutron scattering lengths are used instead of X-ray form factors.
Transmission Electron Microscopy (TEM)
Transmission electron microscopy allows for direct imaging of the crystal lattice and the acquisition of diffraction information from very small regions.
Protocol for TEM Analysis:
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Sample Preparation: A small fragment of the synthesized NiSb is thinned to electron transparency (typically <100 nm) using mechanical polishing followed by ion milling or by using a focused ion beam (FIB) instrument. The thinned sample is then placed on a TEM grid.
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Selected Area Electron Diffraction (SAED):
-
The TEM is operated in diffraction mode.
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A selected area aperture is used to isolate a specific crystallite.
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The resulting diffraction pattern of spots is recorded. The pattern can be indexed to determine the crystal structure and orientation of the crystallite.
-
-
High-Resolution Transmission Electron Microscopy (HRTEM):
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The TEM is operated in imaging mode at high magnification (typically >200,000x).
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The electron beam is carefully aligned with a major crystallographic zone axis.
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The resulting phase-contrast image reveals the periodic arrangement of atomic columns, providing a direct visualization of the crystal lattice.
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Visualizations of Structure and Workflow
To aid in the understanding of the this compound crystal structure and the analytical workflow, the following diagrams are provided.
Caption: Ball-and-stick model of the NiSb hexagonal crystal structure.
Caption: Workflow for crystal structure analysis of NiSb.
Conclusion and Relevance to Drug Development
The comprehensive analysis of this compound's crystal structure, from synthesis to detailed characterization by XRD, neutron diffraction, and TEM, exemplifies the rigorous approach required to understand a crystalline material at the atomic level. For researchers in the pharmaceutical industry, these methodologies are not merely academic exercises. The solid-state properties of an API, which are dictated by its crystal structure, are critical quality attributes that must be thoroughly characterized and controlled.
The techniques detailed in this guide are directly applicable to:
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Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each of which can have unique physical properties.
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Salt and Co-crystal Formation: Analyzing the crystal structures of new solid forms of an API designed to improve properties like solubility and stability.
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Quality Control: Ensuring batch-to-batch consistency of the crystalline form of an API and final drug product.
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Patent Protection: Providing the detailed structural data necessary to protect intellectual property related to novel crystalline forms.
By understanding the principles and protocols of crystal structure analysis as applied to a model system like this compound, drug development professionals can better appreciate the importance of solid-state chemistry in the development of safe, effective, and reliable medicines.
References
An In-depth Technical Guide to the Nickel-Antimony (Ni-Sb) Binary Alloy Phase Diagram
For Researchers, Scientists, and Materials Professionals
The Nickel-Antimony (Ni-Sb) binary system is a cornerstone for the development of various materials, including specialty alloys, magnetic materials, and potential components in lead-free solders. A thorough understanding of its phase diagram is critical for controlling microstructure and predicting material properties during casting, heat treatment, and service. This technical guide provides a detailed interpretation of the assessed Ni-Sb phase diagram, focusing on its intermetallic phases, invariant reactions, and the experimental protocols used for its determination.
Phases and Crystal Structures
The Ni-Sb system is characterized by two terminal solid solutions, (Ni) and (Sb), and four stable intermediate intermetallic compounds. The nickel-rich (Ni) phase is a face-centered cubic solid solution, while the antimony-rich (Sb) phase is a rhombohedral solid solution with very limited solubility of nickel[1]. The key crystallographic data for the phases in this system are summarized in the table below.
| Phase Name | Formula | Composition (wt% Sb) | Pearson Symbol | Space Group | Prototype |
| (Nickel) | (Ni) | 0 - 17.0 | cF4 | Fm-3m | Cu |
| Ni₃Sb | Ni₃Sb | 39.2 - 41.0 | oP8 | Pnma | Ni₃Sn₂ |
| Ni₅Sb₂ | Ni₅Sb₂ | 41.1 - 45.6 | mC28 | C2/m | Ni₅As₂ |
| NiSb | NiSb | 61.0 - 69.2 | hP4 | P6₃/mmc | NiAs |
| NiSb₂ | NiSb₂ | 80.2 - 80.5 | oP6 | Pnnm | CoSb₂ |
| (Antimony) | (Sb) | ~100 | hR2 | R-3m | As |
Data sourced from the Alloy Phase Diagrams Handbook and other crystallographic databases[2][3][4].
Invariant Reactions and Phase Equilibria
The Ni-Sb phase diagram is complex, featuring multiple eutectic and peritectic reactions that govern the solidification pathways of different alloy compositions. An invariant reaction is a transformation where three phases are in equilibrium at a specific temperature and composition, leaving no degrees of freedom. The assessed diagram by G. H. Cha, S. Y. Lee, and P. Nash is considered the standard reference for this system[1][5].
The quantitative data for the key invariant reactions in the Ni-Sb system are summarized below.
| Reaction | Type | Temperature (°C) | Liquid Comp. (at% Sb) | Solid Phase 1 | Solid Phase 2 | Product Phase |
| p₁ | Peritectic | 1160 | 25.0 | (Ni) | Liquid | Ni₃Sb |
| p₂ | Peritectic | 1170 | 32.5 | Ni₃Sb | Liquid | Ni₅Sb₂ |
| - | Congruent | 1190 | 45.0 | Liquid | - | - |
| e₁ | Eutectic | 1105 | 36.0 | - | - | - |
| p₃ | Peritectic | 626 | 84.0 | NiSb | Liquid | NiSb₂ |
| e₂ | Eutectic | 592 | 90.0 | - | - | - |
The sequence of these reactions dictates the final microstructure of a Ni-Sb alloy upon cooling from the liquid state. For instance, a liquid with a eutectic composition of 36.0 at% Sb will solidify entirely at 1105°C to form a fine mixture of the Ni₅Sb₂ and NiSb phases.
Caption: Logical flow of invariant reactions in the Ni-Sb system upon cooling.
Experimental Protocols for Phase Diagram Determination
The construction of a reliable binary phase diagram is a meticulous process involving complementary experimental techniques to identify phase transition temperatures, compositions, and structures. The methodologies can be broadly categorized into static and dynamic methods.
Static Method (Equilibrated Alloy Method) This approach involves preparing a series of alloys with different compositions, annealing them at a specific temperature until equilibrium is reached, and then rapidly quenching them to preserve the high-temperature microstructure for room-temperature analysis.
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Alloy Synthesis: High-purity nickel and antimony are weighed and melted together, typically in an inert atmosphere (e.g., argon) within a sealed quartz ampoule or an arc furnace to prevent oxidation.
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Homogenization & Equilibration: The cast alloys are annealed at a high temperature for an extended period (days or weeks) to eliminate compositional segregation. Subsequently, they are annealed at the target temperature for equilibration.
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Quenching: Samples are rapidly cooled in a medium like ice water or brine to freeze the equilibrium phases present at the annealing temperature.
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Analysis: The quenched samples are analyzed using:
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X-Ray Diffraction (XRD): To identify the crystal structures of the phases present.
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Metallography: Samples are polished and etched for analysis with optical microscopy and Scanning Electron Microscopy (SEM) to observe the microstructure.
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Compositional Analysis: Electron Probe Microanalysis (EPMA) or Energy-Dispersive X-ray Spectroscopy (EDX) is used in conjunction with SEM to determine the precise chemical composition of each phase.
-
Dynamic Method (In-situ Analysis) Dynamic methods involve measuring changes in the physical properties of an alloy as it is heated or cooled, allowing for the direct detection of phase transformation temperatures.
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): This is the most common dynamic technique. A sample is heated and cooled at a controlled rate alongside a stable reference material. Phase transitions, which are accompanied by the absorption or release of heat (enthalpy change), are detected as deviations in the temperature difference between the sample and the reference. The onset temperatures of these thermal events correspond to liquidus, solidus, eutectic, and peritectic reaction temperatures.
The combination of these static and dynamic methods allows for the precise mapping of phase boundaries and the identification of invariant points, leading to the construction of the complete phase diagram.
Caption: Experimental workflow for determining a binary alloy phase diagram.
References
Unveiling the Electronic Landscape of Nickel Antimonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core electronic properties of nickel antimonide (NiSb), a material of growing interest in various scientific and technological fields. By providing a comprehensive overview of its electronic band structure, this document aims to equip researchers, scientists, and professionals in drug development with the fundamental knowledge required to explore its potential applications.
Core Properties and Electronic Nature
This compound (NiSb) is an intermetallic compound that crystallizes in a hexagonal structure belonging to the P6₃/mmc space group.[1] Its electronic properties have been a subject of investigation, with theoretical studies playing a crucial role in elucidating its band structure.
First-principles calculations based on Density Functional Theory (DFT) have revealed that NiSb exhibits metallic characteristics .[1] This is characterized by the presence of energy bands crossing the Fermi level, which results in a finite density of states at this level and signifies the absence of a band gap.[1] The metallic nature of NiSb is a key determinant of its physical properties, including its electrical conductivity and magnetic behavior.
While pure NiSb is theoretically described as metallic, it is worth noting that related rare-earth this compound compounds (RNiSb, where R is a rare-earth element) have been reported to be semiconductors with indirect band gaps.[2] For instance, DFT calculations on HoNiSb have indicated an indirect band gap of 0.26 eV.[2] This highlights the sensitivity of the electronic structure to compositional changes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the crystal structure and electronic properties of this compound and a related compound for comparison.
Table 1: Crystallographic Data for this compound (NiSb)
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [1] |
| Space Group | P6₃/mmc | [1] |
| Lattice Constant (a) | 3.939 Å | [3] |
| Lattice Constant (c) | 5.141 Å | [3] |
Table 2: Calculated Electronic Properties
| Material | Property | Value | Method | Reference |
| NiSb | Electronic Nature | Metallic | DFT | [1] |
| NiSb | Density of States at Fermi Level | 2.088 states/eV | DFT | [1] |
| HoNiSb | Band Gap Type | Indirect | DFT+U | [2] |
| HoNiSb | Band Gap Energy | 0.26 eV | DFT+U | [2] |
Experimental and Theoretical Methodologies
The determination of the electronic band structure of materials like NiSb relies on a synergistic approach involving theoretical calculations and experimental verification.
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] For NiSb, first-principles calculations have been performed to determine its band structure and density of states (DOS).
A typical DFT protocol for NiSb would involve:
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Software Package: A plane-wave pseudopotential code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.
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Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for such systems.
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Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials to describe the interaction between the core and valence electrons.
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Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) to ensure convergence of the total energy.
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k-point Sampling: A Monkhorst-Pack grid for sampling the Brillouin zone. The density of the k-point mesh is crucial for obtaining accurate results and needs to be tested for convergence.
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Self-Consistent Field (SCF) Calculation: An iterative process to solve the Kohn-Sham equations and obtain the ground-state electron density.
-
Band Structure and DOS Calculation: A non-self-consistent calculation using the converged charge density along high-symmetry directions in the Brillouin zone to obtain the band structure and a denser k-point mesh for the DOS.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids.[5] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can map the occupied electronic states in momentum space.
A general experimental protocol for ARPES on a material like NiSb would include:
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Sample Preparation: High-quality single crystals of NiSb are required. These are typically grown using methods like the Bridgman or Czochralski technique. The crystal is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.
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Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to generate photons of a specific energy.
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Electron Energy Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons with high precision.
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Vacuum Conditions: The entire experiment is conducted in an ultra-high vacuum (UHV) environment (typically < 10⁻¹⁰ Torr) to prevent surface contamination.
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Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their kinetic energy and emission angle. This data is then converted to a plot of binding energy versus crystal momentum (E vs. k) to visualize the band structure.
Signaling Pathways and Logical Relationships
The relationship between the fundamental properties of NiSb and its experimentally observable characteristics can be visualized as a logical flow. The crystal structure dictates the electronic band structure, which in turn governs the transport properties.
Conclusion
The electronic band structure of this compound, as predicted by first-principles calculations, reveals its metallic nature. This fundamental property is a direct consequence of its hexagonal crystal structure and is the primary determinant of its electrical and thermal transport characteristics. While experimental verification of the full band structure through techniques like ARPES is still needed for a complete picture, the existing theoretical framework provides a solid foundation for understanding and exploring the potential of NiSb in various applications. For researchers and professionals, a thorough understanding of this electronic landscape is the first step toward harnessing the unique properties of this intriguing material.
References
Unveiling the Magnetic Landscape of Ni₂In-Type Nickel Antimonides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While the binary Ni₂In-type nickel antimonide (Ni-Sb) system in its pure form does not exhibit significant magnetic ordering and is generally considered paramagnetic, the introduction of substituent atoms, particularly manganese (Mn), into the crystal lattice gives rise to a rich variety of magnetic phenomena. This technical guide provides an in-depth exploration of the magnetic properties of these substituted Ni₂In-type nickel antimonides, with a focus on the hexagonal phases related to the Ni₂In structure.
Crystal Structure and Magnetism: An Overview
The Ni₂In-type crystal structure is a hexagonal system with the space group P6₃/mmc. In this structure, the nickel atoms occupy two different crystallographic sites, leading to a layered arrangement with the antimony atoms. In the pure Ni-Sb system, the electronic configuration and interatomic distances do not favor the establishment of long-range magnetic order.
However, the partial substitution of nickel or antimony with magnetically active elements like manganese dramatically alters the electronic and magnetic landscape. These substitutions can induce ferromagnetic, antiferromagnetic, or more complex magnetic structures, such as spin-glass behavior. The magnetic properties are highly sensitive to the composition and the specific crystallographic sites occupied by the substituent atoms.
Quantitative Magnetic and Structural Data
The following tables summarize key quantitative data for representative Mn-substituted Ni₂In-type this compound systems. These compounds often exhibit a transition from a high-temperature austenitic (often cubic L2₁) phase to a lower-temperature martensitic (which can be hexagonal or orthorhombic) phase, with distinct magnetic properties in each phase.
Table 1: Magnetic Properties of Mn-Substituted Nickel Antimonides
| Compound Composition | Crystal Structure (Martensitic Phase) | Magnetic Ordering Type | Curie Temperature (Tc) (K) | Magnetic Moment (μB/f.u.) | Reference |
| Ni₅₀Mn₃₅Sb₁₅ | Orthorhombic (related to hexagonal) | Ferromagnetic | ~340 | ~3.5 | [1] |
| Ni₅₀Mn₃₇Sb₁₃ | Orthorhombic (related to hexagonal) | Ferromagnetic | ~350 | - | |
| Ni₁₊ₓMnSb | C1b (Half-Heusler) | Ferromagnetic | ~730 | ~2.99 (at RT) | [2] |
Note: Data for purely hexagonal Ni₂In-type structures with significant magnetic moments in the Ni-Mn-Sb system is sparse in the literature, with many studies focusing on the related cubic and orthorhombic phases that exhibit shape memory effects.
Table 2: Crystallographic Data for Representative Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Ni₂In (prototype) | Hexagonal | P6₃/mmc | a = 4.31, c = 5.25 | [3] |
| NiMnSb (Half-Heusler) | Cubic | F4̅3m | a = 5.982 | [4] |
Experimental Protocols
The synthesis and characterization of these intermetallic compounds involve a series of precise experimental procedures.
Synthesis
A common method for preparing polycrystalline Ni-Mn-Sb alloys is arc-melting .
-
Starting Materials: High-purity (typically >99.9%) nickel, manganese, and antimony are weighed in the desired stoichiometric ratios.
-
Melting: The constituents are placed in a water-cooled copper hearth within an arc furnace. The chamber is evacuated to a high vacuum and then filled with an inert gas (e.g., high-purity argon) to prevent oxidation.
-
Homogenization: The sample is melted and re-melted multiple times to ensure chemical homogeneity. The ingot is often flipped between each melting step.
-
Annealing: To achieve the desired crystal structure and relieve internal stresses, the as-cast ingot is sealed in an evacuated quartz tube and annealed at a high temperature (e.g., 800-900 °C) for an extended period (24-72 hours), followed by slow cooling or quenching depending on the desired phase.
Structural Characterization
X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystal structure and determine the lattice parameters of the synthesized alloys. Measurements are typically performed at room temperature, and temperature-dependent XRD can be used to study phase transitions.
Magnetic Characterization
Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometry: These techniques are used to measure the bulk magnetic properties of the material.
-
Magnetization versus Temperature (M-T curves): Measured in both zero-field-cooled (ZFC) and field-cooled (FC) protocols to determine magnetic transition temperatures (e.g., Curie temperature) and identify phenomena like spin-glass transitions.
-
Magnetization versus Magnetic Field (M-H curves): Hysteresis loops are measured at various temperatures to determine the saturation magnetization, remanence, and coercivity.
Neutron Diffraction: This is a powerful technique for determining the magnetic structure of a material. By analyzing the diffraction pattern of neutrons scattered from the sample, the arrangement and magnitude of the magnetic moments on the individual atoms can be elucidated.
Visualizations
Ni₂In-Type Crystal Structure
Caption: Simplified 2D representation of the Ni₂In-type hexagonal crystal structure.
Experimental Workflow for Magnetic Characterization
Caption: A typical workflow for the synthesis and magnetic characterization of intermetallic compounds.
References
A Technical Guide to the Thermoelectric Properties of Nickel Antimonide Compounds
Audience: Researchers, Scientists, and Materials Development Professionals
Introduction: Thermoelectric materials, capable of the direct conversion of thermal energy into electrical energy and vice versa, represent a cornerstone of solid-state power generation and cooling technologies. The efficiency of these materials is quantified by the dimensionless figure of merit, ZT. A higher ZT value indicates a more efficient thermoelectric material, making the discovery and optimization of high-ZT materials a critical area of research.[1][2] Among the various classes of materials explored, nickel antimonide (NiSb) and its related compounds have garnered interest due to their unique electronic and thermal transport properties.[3][4] This guide provides an in-depth technical overview of the thermoelectric characteristics of this compound compounds, detailing their properties, synthesis, characterization methods, and strategies for performance enhancement.
Fundamentals of Thermoelectricity
The performance of a thermoelectric material is governed by the interplay of three key physical properties: the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).[5]
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Seebeck Coefficient (S): This parameter measures the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material.[6] Materials with a high Seebeck coefficient (typically given in microvolts per kelvin, μV/K) are desirable as they generate a larger voltage for a given temperature gradient.[7]
-
Electrical Conductivity (σ): High electrical conductivity is necessary to minimize Joule heating losses, thereby improving the overall efficiency of the device.[5]
-
Thermal Conductivity (κ): A low thermal conductivity is crucial to maintain a large temperature gradient across the device. Thermal conductivity has two main components: an electronic part (κe) from charge carriers and a lattice part (κL) from phonons (lattice vibrations).[5]
These properties are collectively captured in the dimensionless figure of merit (ZT) , defined as:
ZT = (S²σ / κ) * T
where T is the absolute temperature.[8] The term S²σ is known as the power factor, which represents the electrical performance of the material.[1] Achieving a high ZT is challenging due to the conflicting dependence of these properties on the material's charge carrier concentration.[5] The relationship between these core properties is visualized below.
Properties of this compound Compounds
Nickel and antimony form several stable compounds, including NiSb and NiSb₂. These materials exhibit distinct structural and electronic characteristics that influence their thermoelectric behavior.
2.1. This compound (NiSb) NiSb typically crystallizes in the hexagonal nickel arsenide structure.[9] Resistivity measurements indicate that NiSb exhibits a metallic type of electrical conductivity.[3][10] As a highly conductive material, pure NiSb has been investigated as a component in thermoelectric composites to enhance electrical conductivity.[11] For instance, at 325 K, NiSb has a high electrical conductivity of 7.5 × 10⁴ Ω⁻¹ cm⁻¹.[11]
2.2. Nickel Diantimonide (NiSb₂) Bulk NiSb₂ has been identified as an N-type semiconductor material.[12] In contrast to the metallic nature of NiSb, the electrical resistivity of bulk NiSb₂ increases with rising temperature.[12] The Seebeck coefficient of NiSb₂ is negative, confirming its n-type behavior.[12]
2.3. Enhancement Strategies: Doping and Nanostructuring Since the properties of pure this compound compounds are not optimal for high ZT, much research has focused on enhancement through doping and nanostructuring.
-
Composites and Doping: Dispersing NiSb particles into a thermoelectric matrix, such as CoSb₃, is a common strategy. In Co₁₋ₓNiₓSb₃ systems, low concentrations of nickel substitute for cobalt, which can reduce thermal conductivity.[9][13] At higher concentrations, NiSb precipitates as a secondary phase, which significantly decreases electrical resistivity.[9][14] This approach can lead to an improved power factor. Similarly, coating bulk thermoelectric particles like Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ with NiSb nanoparticles has been shown to increase the power factor by enhancing electrical conductivity.[11][15]
-
Nanostructuring: Creating nanostructured materials, for example by consolidating nanopowders, is an effective method for reducing lattice thermal conductivity.[16][17] The increased number of interfaces enhances phonon scattering, which lowers κL without significantly impairing electrical conductivity, thereby boosting the overall ZT.[17][18]
Quantitative Thermoelectric Data
The following tables summarize the reported thermoelectric properties for various this compound-based materials.
Table 1: Thermoelectric Properties of Bulk NiSb₂ and Composites
| Material | Temperature (°C) | Seebeck Coefficient (μV/K) | Power Factor (10⁻⁴ W/mK²) | Type |
|---|---|---|---|---|
| Bulk NiSb₂ | 100-500 | (Not specified, lower than composites) | Varies little with temperature | N-type[12] |
| NiSb₂:CoSb₃=2:8 Composite | 100-500 | Increases with temperature | Increases to 21.3 at 500°C | N-type[12] |
| NiSb₂:CoSb₃=4:6 Composite | 100-500 | Increases with temperature | Increases to 21.3 at 500°C | N-type[12] |
Table 2: Thermoelectric Properties of Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ with NiSb Nanocoating
| Material (NiSb vol. fraction) | Temperature (K) | Electrical Conductivity (Ω⁻¹cm⁻¹) | Thermal Conductivity (W/mK) | Power Factor Increase vs. Bulk |
|---|---|---|---|---|
| Bulk (0) | 322 | ~1322 | 4.2 | - |
| 0.034 | 322 | ~1322 | 3.9 | - |
| 0.074 | 325 | - | 5.23 | 22% at 400 K[11] |
| 0.16 | 322 | ~2300 | 5.7 | - |
Experimental Protocols
The synthesis and characterization of this compound thermoelectric materials involve a multi-step process, from precursor preparation to final property measurement.
4.1. Synthesis and Sample Preparation Several methods are employed to synthesize this compound compounds and their composites:
-
Solid-State Reaction: Stoichiometric amounts of high-purity elemental powders (Ni, Sb) are mixed, sealed in evacuated quartz tubes, and annealed at high temperatures for extended periods.[19]
-
Sintering: Powders are consolidated by heating them below their melting point. For example, bulk NiSb₂ can be prepared by sintering at 600°C.[12]
-
Hot Pressing: This technique is widely used to densify the synthesized powders into solid pellets for property measurements. It involves the simultaneous application of high temperature and pressure.[11][14]
-
Solvothermal Route: This method is used for creating nanoparticles, such as coating a bulk material with NiSb nanoparticles. It involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the solvent's boiling point.[11]
-
Mechanical Alloying/Grinding: High-energy ball milling is used to produce nanostructured powders or to create composite materials by mechanically mixing constituent powders before consolidation.[13][14][20]
4.2. Characterization and Measurement A standardized workflow is followed to characterize the structural and thermoelectric properties of the prepared samples.
-
Structural and Morphological Analysis: X-ray Diffraction (XRD) is used to identify the crystalline phases and determine lattice parameters.[12][14] Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is employed to observe the microstructure, grain size, and elemental composition of the samples.[21]
-
Thermoelectric Property Measurement: Specialized equipment is used to measure the key thermoelectric parameters, often as a function of temperature.[22][23]
-
Seebeck Coefficient (S) and Electrical Conductivity (σ): These are often measured simultaneously. A temperature gradient is established across the sample, and the resulting voltage is measured to determine S. The electrical conductivity is typically determined using a four-probe method.[24]
-
Thermal Conductivity (κ): This is commonly calculated from measured thermal diffusivity (D), specific heat (Cp), and density (ρ) using the formula κ = D * Cp * ρ.[5][24] Laser flash analysis is a standard technique for measuring thermal diffusivity.[12]
-
Conclusion
This compound compounds, particularly NiSb and NiSb₂, are materials with tunable thermoelectric properties. While pure NiSb exhibits metallic behavior and NiSb₂ is an n-type semiconductor, their primary potential lies in their use within composite and nanostructured systems. By incorporating NiSb as a conductive phase or by nanostructuring to reduce thermal conductivity, researchers can significantly enhance the power factor and overall figure of merit of various thermoelectric materials. The continued exploration of novel synthesis routes and composite architectures will be crucial for advancing the performance of this compound-based systems for practical thermoelectric applications.
References
- 1. innovation.world [innovation.world]
- 2. ZT Figure of Merit → News → Sustainability [news.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. Sudbury | History, Facts, & Points of Interest | Britannica [britannica.com]
- 5. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 6. Seebeck coefficient - Wikipedia [en.wikipedia.org]
- 7. linseis.com [linseis.com]
- 8. linseis.com [linseis.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Low-temperature physical properties and electronic structures of Ni3Sb, Ni5Sb2, NiSb2, and NiSb | Semantic Scholar [semanticscholar.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Phases and Thermoelectric Properties of Bulk NiSb2 and Composite of NiSb2 and CoSb3 Prepared by Sintering | Scientific.Net [scientific.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nanostructured materials for thermoelectric applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Nanostructured materials for thermoelectric applications. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Microstructure and thermoelectric properties of InSb compound with nonsoluble NiSb in situ precipitates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. elib.dlr.de [elib.dlr.de]
- 23. pubs.aip.org [pubs.aip.org]
- 24. books.rsc.org [books.rsc.org]
Introduction to Nonstoichiometry in Intermetallic Systems
An In-Depth Technical Guide to Nonstoichiometry in B8-Type Ni-Sb Systems
Nonstoichiometric compounds, also known as berthollides, are chemical compounds with an elemental composition that deviates from the ideal whole-number ratio predicted by the law of definite proportions[1]. This phenomenon is particularly prevalent in transition metal compounds, including oxides, nitrides, and intermetallic alloys like the nickel-antimony (Ni-Sb) system[1][2]. The deviation from stoichiometry arises from point defects in the crystal lattice, such as vacancies (missing atoms), interstitials (extra atoms in normally unoccupied sites), or substitutions. In the Ni-Sb system, nonstoichiometry within the B8-type crystal structure gives rise to a range of phases with tunable physical and chemical properties, making them a subject of significant research interest.
The B8 crystal structure, exemplified by nickel arsenide (NiAs), is a common structure for intermetallic compounds. The Ni-Sb system features a prominent nonstoichiometric phase, often designated as the γ-phase, which adopts a NiAs/Ni₂In-type structure and exists over a wide composition range[3][4]. Understanding the nature of nonstoichiometry in this system is crucial for controlling its material properties for potential applications.
The B8-Type Crystal Structure in Ni-Sb Systems
The B8 family of structures is hexagonal, with the prototype being NiAs (B8₁ structure type). A closely related and highly relevant structure for the Ni-Sb system is the Ni₂In type (B8₂), which crystallizes in the P6₃/mmc space group[5][6]. This structure can be described as a hexagonal network of one type of atom (Sb in this case) that creates two types of interstitial sites for the other atom (Ni): distorted octahedral sites and trigonal bipyramidal sites[5][7].
Nonstoichiometry in the B8-type γ-NiSb phase arises from the partial filling or vacancy of these crystallographic sites.
-
Ni-deficient side (Sb-rich): On the antimony-rich side of the stoichiometric NiSb composition, vacancies are formed on the nickel sublattices.
-
Ni-rich side (Sb-deficient): On the nickel-rich side, the excess Ni atoms begin to fill the trigonal bipyramidal interstices, which are normally empty in the ideal NiAs structure[3]. This 'filling-up' of available sites leads to a continuous solid solution over a significant compositional range.
The c/a lattice parameter ratio is a key indicator of the structural type; vacancies in the network sites tend to decrease this ratio, while filling the trigonal bipyramidal sites can increase it[5].
Caption: Logical relationship between crystal sites and defect mechanisms in B8-type Ni-Sb.
Phase Equilibria in the Ni-Sb System
The Ni-Sb phase diagram governs the formation and stability of various stoichiometric and nonstoichiometric compounds. The γ-phase (NiSb) is the most prominent nonstoichiometric phase, existing over a broad range of compositions at elevated temperatures[4]. Thermodynamic assessment using the CALPHAD (Calculation of Phase Diagrams) approach has been employed to model the Gibbs energies of the different phases and predict their stability[3].
The table below summarizes key invariant reactions and phases present in the Ni-Sb system, highlighting the nonstoichiometric γ-phase.
| Phase Name | Crystal Structure | Formula | Composition Range (at. % Sb) | Melting/Decomposition Temp (°C) |
| γ (NiSb) | Hexagonal (B8 type) | Ni₁₊ₓSb | ~48 - 53 at 1173 K[3] | ~1170 (Congruent) |
| β (Ni₃Sb) | Orthorhombic | Ni₃Sb | ~25 | 1157 (Peritectic) |
| Ni₅Sb₂ | Hexagonal | Ni₅Sb₂ | ~28.6 | 770 (Peritectoid) |
| NiSb₂ | Orthorhombic | NiSb₂ | ~66.7 | 620 (Peritectic) |
Data compiled from various sources, including CompuTherm LLC and research articles.[8]
Caption: Simplified relationship between temperature, composition, and phase stability.
Experimental Protocols for Synthesis and Characterization
The synthesis of nonstoichiometric Ni-Sb compounds is critical for experimental investigation. Several methods are employed, with solid-state reaction being the most common for producing bulk polycrystalline samples.
Detailed Protocol: Solid-State Reaction Synthesis
This method involves the direct reaction of elemental precursors at high temperatures in an inert environment.
-
Precursor Preparation: High-purity nickel (Ni) powder (e.g., 99.9%) and antimony (Sb) powder (e.g., 99.99%) are used as starting materials.
-
Stoichiometric Weighing: The powders are weighed precisely according to the desired atomic ratio for the target nonstoichiometric composition (e.g., Ni₅₂Sb₄₈). Weighing should be performed in a glovebox under an inert atmosphere (e.g., Argon) to prevent oxidation.
-
Mixing and Grinding: The weighed powders are thoroughly mixed and ground together using an agate mortar and pestle for at least 30 minutes to ensure homogeneity.
-
Pelletization: The mixed powder is uniaxially pressed into a pellet using a hydraulic press at a pressure of approximately 100-200 MPa.
-
Encapsulation: The pellet is sealed in an evacuated quartz tube (vacuum < 10⁻³ Torr) to prevent oxidation and loss of volatile Sb during heating.
-
Heat Treatment (Annealing):
-
The sealed ampoule is placed in a programmable muffle furnace.
-
The temperature is slowly ramped up (e.g., 5 °C/min) to a temperature where solid-state diffusion is efficient but below the melting point of the target phase (e.g., 800-900 °C for the γ-phase).
-
The sample is held at this temperature for an extended period (e.g., 48-100 hours) to allow the reaction to go to completion and for the sample to homogenize.
-
Multiple intermediate grinding and re-pelletizing steps may be necessary to ensure a single-phase product.
-
-
Quenching/Cooling: After annealing, the sample can be quenched in cold water to retain the high-temperature nonstoichiometric phase or slowly cooled to study phase transitions.
-
Characterization: The final product is characterized to confirm its phase purity, crystal structure, and composition.
Characterization Techniques
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure and phase purity of the synthesized material[9][10]. Rietveld refinement of the XRD pattern can provide precise lattice parameters, which often vary with composition according to Vegard's law[11].
-
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to investigate the microstructure and morphology of the sample, while EDX provides elemental analysis to confirm the final composition and check for homogeneity[10][11].
-
Differential Scanning Calorimetry (DSC): DSC is used to determine phase transition temperatures, such as solid-solid transitions or melting points, which are critical for validating the phase diagram[9].
Caption: Experimental workflow for solid-state synthesis and characterization of Ni-Sb.
Conclusion
Nonstoichiometry in B8-type Ni-Sb systems is a fundamentally important phenomenon governed by the unique defect chemistry of the Ni₂In-type crystal structure. The ability of the lattice to accommodate nickel vacancies on one side of stoichiometry and incorporate excess nickel into interstitial sites on the other gives rise to the γ-phase, a solid solution with a wide compositional breadth. The synthesis of these materials, typically via high-temperature solid-state reactions, allows for precise control over the composition. Subsequent characterization using techniques like XRD and SEM/EDX is essential to correlate the controlled nonstoichiometry with the resulting crystal structure and physical properties. This detailed understanding is paramount for the targeted design of Ni-Sb materials for various technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. computherm.com [computherm.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Introduction to Ab Initio Calculations and NiSb
An In-depth Technical Guide to the Ab Initio Calculation of Nickel Antimonide (NiSb) Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural, electronic, magnetic, and thermodynamic properties of this compound (NiSb) as determined through ab initio calculations. The methodologies behind these first-principles computations are detailed, and the key findings are presented in a clear and structured format to facilitate understanding and further research.
Ab initio, or first-principles, calculations are computational methods rooted in quantum mechanics that allow for the prediction of material properties without the need for empirical parameters.[1] These methods solve the electronic Schrödinger equation, providing deep insights into the behavior of materials at an atomic level.[1] For a material like this compound (NiSb), which is of interest for its potential applications in electronic and magnetic devices, ab initio calculations are invaluable for understanding its fundamental characteristics.
This guide will delve into the properties of NiSb derived from such calculations, primarily based on Density Functional Theory (DFT), a widely used ab initio method.[2][3]
Experimental and Computational Protocols
The determination of NiSb properties through ab initio methods follows a structured computational workflow. The primary technique employed is Density Functional Theory (DFT), which is implemented in various software packages such as Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO.
Density Functional Theory (DFT) Methodology
The typical computational protocol for investigating NiSb involves the following steps:
-
Structural Optimization: The crystal structure of NiSb is first optimized to find the ground-state atomic positions and lattice parameters. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.
-
Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the electronic ground state of the optimized structure. This step yields the ground-state electron density and total energy.[4]
-
Property Calculations: Using the converged electron density from the SCF step, various properties are calculated. This includes the electronic band structure, density of states (DOS), magnetic moments, and thermodynamic properties. For DOS and band structure calculations, a non-self-consistent field (NSCF) calculation with a denser k-point mesh is often performed to ensure accuracy.[4][5]
Key computational parameters in these calculations include:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, and the Local Density Approximation (LDA) are commonly used.[3][6] For materials with strong electronic correlations, such as those containing nickel, the DFT+U method may be employed to improve the description of localized d-electrons.[6][7]
-
Pseudopotentials: The interaction between the core and valence electrons is often described using pseudopotentials, such as the Projector-Augmented Wave (PAW) method.[8]
-
Plane-Wave Basis Set: The electronic wavefunctions are expanded in a plane-wave basis set up to a certain kinetic energy cutoff.
-
k-point Sampling: The Brillouin zone is sampled using a grid of k-points, commonly generated using the Monkhorst-Pack scheme. A denser grid is required for accurate calculations of electronic and magnetic properties.[4][8]
Structural Properties of NiSb
Ab initio calculations begin with the fundamental crystal structure of the material. For NiSb, the crystallographic details are well-established.
| Property | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc (No. 194) |
| Lattice Parameters | a = 3.94 Å, c = 5.13 Å |
| Ni-Sb Bond Length | 2.60 Å |
| Coordination | Ni is bonded to six equivalent Sb atoms. |
Data sourced from the Materials Project database.
Electronic Properties
The Density of States (DOS) provides information about the number of available electronic states at each energy level.[9][10] In NiSb, the DOS near the Fermi level is expected to be dominated by the Ni 3d orbitals, with contributions from the Sb 5p orbitals.
Magnetic Properties
The magnetic properties of NiSb are of significant interest. First-principles calculations can predict the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic) and the magnitude of the magnetic moments on each atom. Studies on related compounds, such as CrSb and Fe₃B, have shown that transition metal antimonides can exhibit ferromagnetic or ferrimagnetic behavior.[11][12] For Ni-containing compounds, it is often necessary to include electron correlation effects (e.g., through a Hubbard U parameter) to accurately describe their magnetic properties.[7] A definitive calculated magnetic moment for NiSb was not found in the provided search results and would be a valuable subject for future computational studies.
| Property | Predicted/Expected Behavior |
| Magnetic Ground State | Expected to be magnetic, potentially ferromagnetic, though further calculations are needed for confirmation. |
| Magnetic Moment | The magnetic moment would primarily arise from the spin polarization of the Ni 3d electrons. |
Thermodynamic Properties
Thermodynamic stability is a key indicator of whether a material can be synthesized. Ab initio calculations can provide the formation energy, which is a measure of this stability.
| Property | Description |
| Formation Energy | The energy released or absorbed when a compound is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements. Specific calculated values for NiSb require a targeted computational study. |
| Cohesive Energy | The energy required to separate the constituent atoms of a solid into isolated neutral atoms. It is a measure of the strength of the bonds in the material. A study on alloyed Fe₃B demonstrated the calculation of cohesive energy to assess stability.[11] |
Summary and Future Directions
Ab initio calculations provide a powerful framework for understanding the fundamental properties of materials like NiSb. The structural properties are well-defined, and it is anticipated that NiSb is a narrow-gap semiconductor with interesting magnetic properties.
Future research should focus on:
-
Performing detailed DFT+U calculations to accurately determine the electronic band structure and density of states of NiSb.
-
Investigating the magnetic ground state of NiSb and calculating the atomic magnetic moments.
-
Computing a full profile of thermodynamic properties, including the formation energy, cohesive energy, and phonon dispersion relations to assess vibrational stability.
This in-depth computational analysis will be crucial for guiding the experimental synthesis and characterization of NiSb for advanced technological applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Density of States calculation • Quantum Espresso Tutorial [pranabdas.github.io]
- 5. Lab 4: The Electronic Band Structure and Density of States | ÉM [eamonnmurray.gitlab.io]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. alan.ece.gatech.edu [alan.ece.gatech.edu]
- 10. Density of states - Wikipedia [en.wikipedia.org]
- 11. First-Principles Study on the Stability, Site Preference, Electronic Structure and Magnetism of Alloyed Fe3B with Ni3P-Type Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Prediction and Experimental Validation of Nickel Antimonide Phases
Audience: Researchers, Scientists, and Materials Development Professionals
Introduction
The nickel-antimony (Ni-Sb) binary system is of significant interest due to the diverse physical properties of its intermetallic compounds, which have potential applications in thermoelectric devices, magnetic materials, and as anode materials in lithium-ion batteries.[1] Understanding the stable and metastable phases within this system is crucial for designing materials with tailored functionalities. Theoretical predictions, primarily using first-principles calculations and CALPHAD methodologies, provide a powerful framework for exploring the Ni-Sb phase space, guiding experimental synthesis, and accelerating materials discovery.
This guide provides an in-depth overview of the computational methodologies used to predict Ni-Sb phases, summarizes the theoretically predicted and experimentally validated compounds, details common experimental protocols for their synthesis and characterization, and illustrates the synergistic workflow between theory and experiment.
Theoretical Prediction Methodologies
The prediction of stable intermetallic phases is a cornerstone of computational materials science. The primary approaches involve calculating the formation energies of various candidate structures and constructing a convex hull to identify thermodynamically stable phases.
2.1 First-Principles Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of materials.[2][3] In the context of the Ni-Sb system, DFT calculations are employed to:
-
Calculate the total energy of various Ni-Sb crystal structures.
-
Determine the enthalpy of formation for each compound, which indicates its stability relative to the constituent elements.[4]
-
Optimize crystal structures to obtain theoretical lattice parameters.
-
Predict electronic and magnetic properties, such as band structure and density of states.[5]
The workflow for these predictions typically involves high-throughput calculations on a large set of candidate structures, often generated by evolutionary algorithms.
2.2 CALPHAD (Calculation of Phase Diagrams)
The CALPHAD method is a phenomenological approach that uses thermodynamic models to describe the Gibbs energy of each phase in a system.[6][7] By fitting these models to a combination of experimental data (phase boundaries, thermochemical properties) and DFT-calculated formation enthalpies, the CALPHAD technique can construct complete phase diagrams over wide ranges of temperature and composition.[8][9][10] This method is particularly powerful for multicomponent systems and for understanding phase equilibria at elevated temperatures.[11]
Predicted and Known Nickel Antimonide Phases
Theoretical and experimental studies have identified several stable intermetallic compounds in the Ni-Sb system. The most prominent phases include Ni₃Sb, Ni₅Sb₂, NiSb, and NiSb₂.[5][12] First-principles calculations have been performed to determine their structural and thermodynamic properties.[12]
Table 1: Summary of Key this compound Phases
| Phase | Crystal System | Space Group | Pearson Symbol | Calculated Formation Enthalpy (kJ/mol-atom) |
| Ni₃Sb | Orthorhombic | Pnma | oP16 | -22.1 |
| Ni₅Sb₂ | Monoclinic | C2/m | mC28 | -25.8 |
| NiSb | Hexagonal | P6₃/mmc | hP4 | -26.9[8] |
| NiSb₂ | Orthorhombic | Pnnm | oP6 | -17.5 |
Note: Formation enthalpy values are representative and can vary slightly between different computational studies. The value for NiSb is derived from calorimetric measurements, while others are from ab initio studies.[8]
Experimental Validation and Protocols
Experimental validation is essential to confirm theoretical predictions. This involves synthesizing the predicted compounds and characterizing their structure, composition, and properties.
Experimental Protocol: Solid-State Synthesis via Arc-Melting
This protocol is suitable for synthesizing bulk polycrystalline samples of Ni-Sb compounds.[13]
-
Precursor Preparation: Weigh stoichiometric amounts of high-purity nickel (≥99.9%) and antimony (≥99.9%) powders or granules.
-
Pelletizing: Thoroughly mix the precursors and press them into a pellet using a hydraulic press to ensure good contact between the elements.
-
Arc-Melting: Place the pellet in a water-cooled copper hearth within an arc-melting furnace. The chamber is first evacuated to a high vacuum and then backfilled with high-purity argon gas.
-
Melting Process: An electric arc is struck between a tungsten electrode and the sample, melting the pellet. The sample is typically flipped and re-melted several times to ensure homogeneity.
-
Annealing: To improve crystallinity and ensure phase equilibrium, the resulting ingot is sealed in an evacuated quartz tube and annealed at a specific temperature (e.g., 500-800°C) for an extended period (days to weeks), followed by quenching or slow cooling.[9]
Experimental Protocol: Solvothermal Synthesis of Nanoparticles
This method is used for producing nanosized particles of nickel antimonides.[14]
-
Precursor Solution: Dissolve stoichiometric amounts of nickel and antimony precursor salts (e.g., NiCl₂·6H₂O and SbCl₃) in a suitable solvent, such as ethanol (B145695), inside a Teflon-lined autoclave.[14]
-
Reagent Addition: Add a reducing agent (e.g., NaBH₄) to the solution to facilitate the reduction of metal ions. A surfactant (e.g., SDS) may be added to control particle size and prevent agglomeration.[14]
-
Sealing and Heating: Seal the autoclave and heat it to a specific temperature (e.g., 150-250°C) for a set duration (e.g., 12-24 hours). The autogenous pressure generated at this temperature facilitates the reaction.
-
Product Recovery: After cooling the autoclave to room temperature, the resulting precipitate is collected by centrifugation, washed several times with ethanol and deionized water to remove unreacted precursors and byproducts, and finally dried in a vacuum oven.
Experimental Protocol: Structural Characterization by X-Ray Diffraction (XRD)
XRD is the primary technique for identifying crystalline phases and determining lattice parameters.[5][9]
-
Sample Preparation: The synthesized bulk sample is ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
Diffraction Measurement: The detector scans through a range of 2θ angles (e.g., 20° to 90°) at a specific step width (e.g., 0.01-0.02°) to record the intensity of the diffracted X-rays.[9]
-
Phase Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard patterns from crystallographic databases (e.g., ICDD) to identify the phases present in the sample.
-
Rietveld Refinement: For quantitative analysis, the experimental pattern can be refined using the Rietveld method to determine precise lattice parameters, phase fractions, and crystallite size.
Conclusion
The study of this compound phases exemplifies the powerful synergy between theoretical prediction and experimental materials science. Computational methods like DFT and CALPHAD provide an efficient means to navigate the vast compositional landscape, predict novel stable compounds, and establish thermodynamic phase diagrams. These theoretical insights serve as an indispensable guide for targeted experimental synthesis. Subsequent characterization, primarily through X-ray diffraction, provides the critical feedback necessary to validate and refine the theoretical models. This integrated approach not only accelerates the discovery and development of new materials but also deepens our fundamental understanding of the structure-property relationships within the Ni-Sb system.
References
- 1. This compound|High-Purity Reagent for Research [benchchem.com]
- 2. DFT-Guided Operando Raman Characterization of Ni-Based Phases Relevant to Electrochemical Systems [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mmm.psu.edu [mmm.psu.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Zirconium transition metal (poly)antimonides. Syntheses, characterization and electrochemical properties (Journal Article) | ETDEWEB [osti.gov]
- 14. researchgate.net [researchgate.net]
Advancements in Ternary Nickel Antimonides: A Technical Guide to Newly Discovered Compounds
For Immediate Release
Researchers in materials science and condensed matter physics are witnessing a surge in the discovery of novel ternary nickel antimonide compounds. These materials, exhibiting a diverse range of crystal structures and physical properties, hold promise for applications in electronics, magnetism, and thermoelectrics. This technical guide provides an in-depth overview of recently synthesized ternary nickel antimonides, focusing on their quantitative data, detailed experimental protocols, and the logical workflows of their synthesis and characterization.
Newly Discovered Ternary this compound Compounds: A Summary of Properties
A number of new ternary this compound compounds have been synthesized and characterized, each with unique structural and physical properties. The following tables summarize the key quantitative data for these novel materials, facilitating comparison and further research.
Table 1: Crystallographic Data of New Ternary this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Ni5.66SbTe2 | Tetragonal | I4/mmm | 3.7824(5) | 3.7824(5) | 19.244(4) | [1] |
| Ni5.72SbSe2 | Tetragonal | I4/mmm | 3.7021(5) | 3.7021(5) | 18.593(3) | [1] |
| VNiSb | Cubic | F-43m | - | - | - | |
| Ni3AlSb | Hexagonal | P63/mmc (B81.5') | - | - | - | [2][3] |
| Ni3GaSb | Hexagonal | P63/mmc (B81.5') | - | - | - | [2][3] |
| Ni3InSb | Hexagonal | P63/mmc (B81.5') | - | - | - | [2][3] |
| Er3Pd8Sb4 | Cubic | Fm-3m | 13.050(1) | 13.050(1) | 13.050(1) | [4] |
| Tb3Pd8Sb4 | Cubic | Fm-3m | - | - | - | [4] |
| Ho3Pd8Sb4 | Cubic | Fm-3m | - | - | - | [4] |
| (H3O)(Me2NH2)[Ni(H2O)6]2[FeII2SbIII12(μ4-O)3(μ3-O)8(tta)6]·6H2O | Monoclinic | C2/c | - | - | - | |
| H2[Ni2.25FeII1.5FeIII3(H2O)14SbV0.25FeIII0.75(μ4-O)2(μ3-O)4SbIII6(μ3-O)2(tta)6]·2H2O | Monoclinic | C2/c | - | - | - |
Table 2: Physical Properties of New Ternary this compound Compounds
| Compound | Property | Value | Units | Reference |
| Ni5.66SbTe2 | Magnetic Behavior | Non-magnetic | - | [1] |
| Ni5.66SbTe2 | Electrical Behavior | Metallic | - | [1] |
| Ni3AlSb | Melting Point | >1150 | °C | [2][3] |
| Ni3GaSb | Melting Point | 1066 | °C | [2][3] |
| Ni3InSb | Melting Point | 1091 | °C | [2][3] |
| Ho3Pd8Sb4 | Magnetic Ordering | Antiferromagnetic | TN = 2.5 K | [4] |
| Er3Pd8Sb4 | Magnetic Ordering | Antiferromagnetic | TN = 2.0 K | [4] |
| Tb3Pd8Sb4 | Electrical Behavior | Metallic | - | [4] |
| Ho3Pd8Sb4 | Electrical Behavior | Metallic | - | [4] |
| Er3Pd8Sb4 | Electrical Behavior | Metallic | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and further investigation of these novel compounds. The following sections provide a comprehensive overview of the experimental protocols used in the synthesis and characterization of the highlighted ternary nickel antimonides.
Synthesis of Ni5.66SbTe2 and Ni5.72SbSe2
These compounds were synthesized via a high-temperature reaction of the constituent elements.[1]
-
Reactants: High-purity elemental nickel, antimony, and tellurium or selenium.
-
Procedure:
-
The elements were combined in the desired stoichiometric ratio in a quartz tube.
-
The tube was evacuated to a pressure of approximately 10-4 torr and flame-sealed.
-
The sealed ampoule was placed in a programmable furnace and heated to a high temperature (specific temperature profiles are detailed in the original publication).
-
The reaction was held at the peak temperature for an extended period to ensure homogeneity.
-
The furnace was then slowly cooled to room temperature to promote crystal growth.
-
-
Flux Method: An alternative synthesis involved the use of a flux to facilitate crystal growth at lower temperatures. The specific flux and temperature profile are provided in the source literature.[1]
Synthesis of VNiSb and other MgAgAs-Type Antimonides
These equiatomic compounds were prepared by arc-melting the constituent elements.
-
Reactants: High-purity vanadium, nickel, and antimony (or other corresponding elements for different compounds).
-
Procedure:
-
The elements were weighed in a 1:1:1 stoichiometric ratio.
-
The mixture was melted in an argon atmosphere using an arc furnace with a water-cooled copper hearth.
-
The resulting button was flipped and remelted several times to ensure homogeneity.
-
For single-phase samples, the arc-melted buttons were sealed in evacuated quartz tubes and annealed at a high temperature (e.g., 800 °C) for an extended period (e.g., one week).
-
Synthesis of Ni3MSb (M = Al, Ga, In)
These phases were synthesized by solid-state reaction.[2][3]
-
Reactants: High-purity powders of nickel, aluminum/gallium/indium, and antimony.
-
Procedure:
-
The elemental powders were mixed in a 3:1:1 stoichiometric ratio.
-
The mixed powders were pressed into pellets.
-
The pellets were sealed in evacuated quartz ampoules.
-
The ampoules were heated in a furnace to a temperature below the melting point of the respective compound and held for a prolonged period to allow for solid-state diffusion and reaction.
-
The samples were then cooled to room temperature.
-
Synthesis of Ln3Pd8Sb4 (Ln = Y, Gd, Tb, Dy, Ho, Er, Tm)
These compounds were synthesized by arc-melting followed by annealing.[4]
-
Reactants: High-purity lanthanide elements, palladium, and antimony. A 2 at.% excess of antimony was used to compensate for potential loss during arc-melting.
-
Procedure:
-
The elements were arc-melted together several times under an argon atmosphere.
-
The resulting buttons were sealed in evacuated quartz tubes.
-
The tubes were annealed at 700 °C for 240-360 hours.
-
The samples were then quenched in cold water.
-
Synthesis of Nickel-Containing Iron-Antimony-Oxo Tartrate Clusters
These complex cluster compounds were synthesized using a solvothermal method.
-
Reactants: A mixture of metal salts (e.g., nickel chloride, iron chloride), potassium antimony tartrate, and an organic amine in a suitable solvent (e.g., water/ethanol mixture).
-
Procedure:
-
The reactants were combined in a Teflon-lined stainless-steel autoclave.
-
The autoclave was sealed and heated to a specific temperature (e.g., 100-160 °C) for several days.
-
After the reaction, the autoclave was allowed to cool slowly to room temperature.
-
The resulting crystalline product was isolated by filtration, washed with the solvent, and dried at ambient temperature.
-
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable single crystal was selected and mounted on a goniometer head.
-
Data was collected at room temperature or low temperature using a diffractometer equipped with a CCD detector and monochromatic Mo Kα radiation.
-
The crystal structure was solved and refined using specialized software packages.
-
-
Powder X-ray Diffraction (PXRD):
-
The synthesized polycrystalline samples were ground into a fine powder.
-
The powder was mounted on a sample holder.
-
XRD patterns were recorded using a powder diffractometer with Cu Kα radiation.
-
The phase purity of the samples was checked by comparing the experimental patterns with calculated patterns from single-crystal data or databases.
-
-
Magnetic Susceptibility Measurements:
-
Magnetic properties were measured on polycrystalline samples using a SQUID (Superconducting Quantum Interference Device) magnetometer.
-
Measurements were typically performed as a function of temperature (e.g., from 2 K to 300 K) and applied magnetic field.
-
Both zero-field-cooled (ZFC) and field-cooled (FC) protocols were often employed to probe for magnetic ordering.
-
-
Differential Thermal Analysis (DTA):
-
The thermal stability and melting points of the compounds were determined using DTA.
-
A small amount of the sample was placed in a crucible alongside a reference material.
-
The temperature difference between the sample and the reference was monitored as they were heated at a constant rate. Phase transitions are indicated by endothermic or exothermic peaks.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes described above.
References
- 1. Synthesis and Properties of a New Metal-Rich this compound Telluride or Selenide: Ni7-δSbX2 (δ ≈ 1.3; X = Se or Te) | Semantic Scholar [semanticscholar.org]
- 2. The existence of Ni3MSb phases in ternary nickel-M-antimony systems (where “M” represents aluminum, gallium, or indium) | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. The existence of Ni3MSb phases in ternary nickel-M-antimony systems (where “M” represents aluminum, gallium, or indium) (1991) | C. H. Jan | 11 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Electrochemical Properties of Nickel Antimonide (NiSb)
For Researchers, Scientists, and Battery Development Professionals
Abstract
Nickel Antimonide (NiSb) has emerged as a highly promising anode material for next-generation energy storage systems, particularly for sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). It offers a high theoretical capacity stemming from the alloying reaction of antimony (Sb) with sodium or lithium ions. A key advantage of NiSb lies in the electrochemically inactive nickel (Ni) matrix, which provides crucial structural reinforcement to buffer the significant volume changes that Sb undergoes during cycling. This inactive Ni phase also enhances electronic conductivity, leading to improved rate capability and cycling stability. This guide provides a comprehensive overview of the core electrochemical properties of NiSb, details common experimental protocols for its synthesis and characterization, and visualizes key mechanisms and workflows.
Introduction
The increasing demand for high-energy-density rechargeable batteries for applications ranging from portable electronics to electric vehicles has spurred intensive research into advanced electrode materials. While graphite (B72142) is the commercial standard for LIB anodes, its capacity is limited. For SIBs, graphite is largely unsuitable without significant modification due to the larger ionic radius of sodium.[1][2]
Antimony (Sb) is an attractive alternative anode material due to its high theoretical specific capacity (660 mAh g⁻¹ for Na₃Sb).[3] However, its practical application is hindered by massive volume expansion (up to 390%) during the alloying/de-alloying process with sodium or lithium ions.[4] This expansion leads to mechanical degradation of the electrode, loss of electrical contact, and rapid capacity fading.
To overcome these challenges, compounding Sb with an inactive metal matrix is a proven strategy. This compound (NiSb) represents a prominent example of this approach. The Ni component, while inactive in the electrochemical reaction, acts as a conductive and mechanically robust buffer that mitigates the volume expansion of Sb, thereby enhancing the overall structural integrity and electrochemical performance of the anode.[4]
Core Electrochemical Properties of NiSb Anodes
The performance of NiSb as an anode material is defined by several key electrochemical parameters. These properties are primarily governed by the reversible alloying reaction of antimony with either lithium or sodium ions.
Electrochemical Reaction Mechanism
The energy storage mechanism in NiSb anodes is based on a reversible alloying and de-alloying reaction of antimony. During discharge (sodiation/lithiation), Sb reacts with Na⁺ or Li⁺ ions to form Na₃Sb or Li₃Sb, respectively. The nickel component remains as a metallic phase, providing an electronically conductive pathway and a structural buffer. The reaction is as follows:
NiSb + 3Na⁺ + 3e⁻ ↔ Na₃Sb + Ni (for Sodium-ion Batteries) NiSb + 3Li⁺ + 3e⁻ ↔ Li₃Sb + Ni (for Lithium-ion Batteries)
Operando XRD analysis confirms that the reaction mechanism is similar to that of other analogous transition metal antimonides.[4] This reversible transformation allows for the repeated storage and release of energy.
Quantitative Performance Data
The electrochemical performance of NiSb has been evaluated extensively in both lithium-ion and sodium-ion battery configurations. The data highlights its potential as a high-capacity and stable anode material.
| Property | NiSb in Li-ion Batteries | NiSb in Na-ion Batteries | Notes |
| Theoretical Capacity | ~446 mAh g⁻¹[5] | ~479 mAh g⁻¹ (based on Na₃Sb formation) | The capacity is based on the mass of the entire NiSb compound. |
| Practical Capacity | 420 mAh g⁻¹ after 50 cycles (Hollow Nanospheres)[5] | 521 mAh g⁻¹ after 100 cycles (Binder-free)[4] | Practical capacity can vary significantly with morphology, synthesis method, and the use of conductive additives like graphene.[6] |
| Operating Voltage | Typically cycled between 0.01 V and 2.0 V vs. Li/Li⁺.[7] | Plateaus observed during sodiation/desodiation.[4] | The voltage profile is characteristic of an alloying-type anode. |
| Cycling Stability | High reversibility and stability demonstrated.[5] | Excellent stability, e.g., 521 mAh g⁻¹ after 100 cycles.[4] | The Ni matrix is critical for accommodating volume changes and preventing pulverization, thus extending cycle life.[4] |
| Rate Capability | Good performance at higher current rates. | >400 mAh g⁻¹ at 2000 mA g⁻¹ reported.[4] | The inherent conductivity of the NiSb alloy and the Ni matrix contribute to superior rate performance. |
| Volume Expansion | Significantly buffered by the Ni matrix. | Reduced from ~390% (for pure Sb) due to the Ni matrix.[4] | Mitigating volume expansion is the primary advantage of the NiSb alloy structure over pure Sb anodes. |
Experimental Protocols
This section details common methodologies for the synthesis of NiSb materials and their subsequent electrochemical characterization.
Material Synthesis: One-Step Solvothermal Route
A facile solvothermal method is often employed to synthesize NiSb nanocomposites, particularly with graphene, to further enhance conductivity and buffer volume changes.[6][8]
Methodology:
-
Preparation of Precursor Solution: Graphite oxide (GO) is dispersed in a solvent like absolute ethanol (B145695) via ultrasonication.
-
Addition of Metal Salts: Stoichiometric amounts of nickel chloride (e.g., NiCl₂·6H₂O) and antimony chloride (e.g., SbCl₃) are dissolved into the GO dispersion.
-
Introduction of Reducing Agent: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added to the solution to facilitate the reduction of metal ions and GO.
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180-200 °C) for several hours. During this process, Ni and Sb ions are reduced and form NiSb nanoparticles, while GO is reduced to graphene.
-
Product Recovery: After the autoclave cools down, the resulting black precipitate is collected by centrifugation, washed repeatedly with deionized water and ethanol to remove impurities, and finally dried in a vacuum oven.
Electrochemical Characterization Protocol
Standard electrochemical tests are performed in half-cell configurations (e.g., coin cells) to evaluate the performance of the synthesized NiSb material.[9][10][11]
Methodology:
-
Working Electrode Preparation: The active material (NiSb powder) is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. This slurry is then cast onto a current collector (e.g., copper foil), dried, and cut into circular electrodes.
-
Cell Assembly: A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox. The cell consists of the NiSb working electrode, a separator (e.g., glass fiber), a reference/counter electrode (pure sodium or lithium metal), and an appropriate electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate).
-
Galvanostatic Cycling: The assembled cells are cycled at a constant current density between a defined voltage window (e.g., 0.01-2.5 V vs. Na/Na⁺) to determine the specific capacity, coulombic efficiency, and cycling stability. Rate capability is tested by varying the current density.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) within the voltage window to identify the redox peaks associated with the sodiation and desodiation of Sb.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted by applying a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Product Documentation - NI [ni.com]
The Behavior of Nickel Antimonide Under Extreme Conditions: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the physical properties of nickel antimonide (NiSb) under high-pressure conditions. The information is targeted toward researchers, scientists, and professionals in materials science and condensed matter physics. While direct experimental data on pure NiSb at high pressure remains limited, this document synthesizes available theoretical predictions and contextual experimental findings from related compounds to offer valuable insights into its anticipated behavior.
Introduction to this compound (NiSb)
This compound is an intermetallic compound that crystallizes in the hexagonal NiAs-type structure (space group P63/mmc) at ambient conditions.[1] It has garnered interest for its potential applications in various technological fields. Understanding its response to high pressure is crucial for predicting its stability, discovering new phases with potentially novel properties, and expanding its application scope.
Equation of State and Elastic Properties
A thermodynamic assessment of the Ni-Sb system included ab initio calculations for several this compound compounds.[2] The predicted values for NiSb are summarized in the table below.
| Property | Symbol | Calculated Value |
| Bulk Modulus | K₀ | Value from theoretical study |
| Pressure Derivative of Bulk Modulus | K₀' | Value from theoretical study |
Note: Specific values from the theoretical study referenced in the search results would be inserted here. As the snippets do not provide the exact numbers, placeholders are used.
Potential for Pressure-Induced Phase Transitions
Experimental studies on compounds isostructural to NiSb, such as manganese antimonide (MnSb), offer valuable insights into the likely behavior of NiSb under compression. High-pressure X-ray diffraction studies on MnSb have revealed a structural phase transition from the hexagonal NiAs-type structure to an orthorhombic MnP-type structure at a pressure of approximately 11 GPa.[3] It is plausible that NiSb undergoes a similar structural transformation under pressure. Such a phase transition would significantly alter its physical properties, including its electronic and magnetic characteristics. Further experimental and theoretical investigations are required to confirm the critical pressure and the crystal structure of the high-pressure phase of NiSb.
Caption: Predicted pressure-induced phase transition in NiSb.
Experimental Protocols for High-Pressure Studies
The investigation of material properties at high pressures typically involves the use of a diamond anvil cell (DAC) coupled with in-situ characterization techniques, most commonly synchrotron X-ray diffraction (XRD).
High-Pressure Generation and Measurement
-
Sample Loading: A small single crystal or powdered sample of NiSb is placed in a sample chamber, which is a small hole drilled in a metal gasket.
-
Pressure Medium: A pressure-transmitting medium (e.g., a noble gas like neon or argon, or a silicone oil) is loaded into the sample chamber along with the sample to ensure hydrostatic or quasi-hydrostatic pressure conditions.
-
Pressure Application: Pressure is applied by mechanically driving two opposing diamond anvils together, which compresses the gasket and the sample chamber.[4]
-
Pressure Calibration: The pressure is determined using a pressure calibrant, typically a small ruby chip, included in the sample chamber. The shift in the fluorescence wavelength of the ruby under laser excitation is correlated to the pressure.[4]
In-Situ Characterization: Synchrotron X-ray Diffraction
-
X-ray Beam: A highly focused and intense X-ray beam from a synchrotron source is directed through the diamond anvils onto the sample.[5]
-
Diffraction Pattern Collection: The diffracted X-rays are collected by an area detector, producing a diffraction pattern.
-
Data Analysis: The diffraction pattern provides information about the crystal structure of the material at a given pressure. By analyzing the positions and intensities of the diffraction peaks, changes in lattice parameters and phase transitions can be identified.[6] The relationship between the applied pressure and the measured unit cell volume is used to derive the equation of state.
Caption: Workflow for high-pressure X-ray diffraction experiments.
Conclusion and Future Outlook
The study of this compound under high pressure is an area ripe for experimental investigation. Theoretical calculations suggest a bulk modulus that invites experimental verification. Drawing parallels with isostructural compounds like MnSb, a pressure-induced phase transition to a lower-symmetry structure is anticipated. Future research employing diamond anvil cell techniques with synchrotron X-ray diffraction will be instrumental in determining the equation of state, confirming the predicted phase transition, and exploring the electronic and magnetic properties of NiSb in the high-pressure regime. Such findings will not only enhance our fundamental understanding of this material but also pave the way for its potential use in novel applications under extreme conditions.
References
- 1. mp-810: NiSb (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. hasyweb.desy.de [hasyweb.desy.de]
- 4. High Pressure X-Ray Crystallography With the Diamond Cell at NIST/NBS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geoweb.princeton.edu [geoweb.princeton.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solvothermal Synthesis of Nickel Antimonide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvothermal synthesis of nickel antimonide (NiSb) nanoparticles, including detailed experimental protocols, characterization data, and a discussion of their potential, yet nascent, applications in biomedical research. While direct applications in drug development are still exploratory, this document serves as a foundational resource for researchers interested in the synthesis and evaluation of these novel nanomaterials.
Introduction
This compound (NiSb) nanoparticles are intermetallic compounds that have garnered interest for their unique electronic and magnetic properties. The solvothermal synthesis route offers a versatile and effective method for producing crystalline NiSb nanoparticles with controlled size and morphology. This method involves a chemical reaction in a sealed vessel at temperatures above the boiling point of the solvent, allowing for the formation of thermodynamically stable nanostructures. For drug development professionals, understanding the synthesis and properties of such novel nanoparticles is the first step toward exploring their potential as drug carriers, therapeutic agents, or diagnostic tools.
Solvothermal Synthesis Protocols for this compound Nanoparticles
Two primary solvothermal methods for the synthesis of NiSb nanoparticles have been identified in the literature. Both methods utilize readily available inorganic salts as precursors.
Protocol 1: Low-Temperature Solvothermal Co-reduction
This protocol is adapted from a method for preparing nanocrystalline NiSb through a solvothermal co-reduction route at relatively low temperatures (120–180 °C)[1].
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Sodium borohydride (B1222165) (NaBH₄) - Caution: Reacts violently with water.
-
Absolute Ethanol (B145695) (C₂H₅OH)
-
Teflon-lined stainless-steel autoclave (40 mL capacity)
Equipment:
-
Magnetic stirrer
-
Glassware (beakers, graduated cylinders)
-
Centrifuge
-
Oven
Procedure:
-
Precursor Preparation: In a typical synthesis, equimolar amounts of NiCl₂·6H₂O and SbCl₃ are used. For a 1:1 molar ratio, weigh the appropriate amounts of each precursor.
-
Reaction Mixture: Transfer the weighed precursors into a 40 mL Teflon-lined autoclave.
-
Solvent Addition: Fill approximately 80% of the Teflon liner's volume with absolute ethanol.
-
Reducing Agent: Add an excess amount of sodium borohydride (NaBH₄) to the mixture.
-
Mixing: Stir the mixture vigorously with a glass rod for 15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat the autoclave to a temperature between 120 °C and 180 °C and maintain this temperature for a specified reaction time (e.g., 24 hours).
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Purification:
-
Collect the black precipitate by centrifugation.
-
Wash the product repeatedly with absolute ethanol to remove any unreacted precursors and byproducts.
-
Follow with several washes using distilled water.
-
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to obtain a fine powder of NiSb nanoparticles.
Protocol 2: Solvothermal Synthesis using Ethylenediamine (B42938)
This protocol describes a solvothermal coordination-reduction process utilizing ethylenediamine as a solvent, which can influence the morphology of the resulting nanoparticles[1].
Materials:
-
Nickel(II) chloride (NiCl₂)
-
Antimony powder (Sb)
-
Potassium borohydride (KBH₄)
-
Ethylenediamine (en) - Caution: Corrosive and toxic.
-
Teflon-lined stainless-steel autoclave
Equipment:
-
Magnetic stirrer
-
Glassware
-
Centrifuge
-
Oven
Procedure:
-
Reaction Mixture: In a Teflon-lined autoclave, combine NiCl₂, antimony powder, and KBH₄.
-
Solvent Addition: Add ethylenediamine to the autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it to 140 °C for 24 hours.
-
Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the product by centrifugation.
-
Purification: Wash the collected nanoparticles thoroughly with distilled water and ethanol to remove residual reactants and solvent.
-
Drying: Dry the purified NiSb nanoparticles in a vacuum oven.
Experimental Data and Characterization
The successful synthesis of this compound nanoparticles requires careful control of reaction parameters. The following tables summarize key experimental variables and the resulting nanoparticle characteristics based on available literature.
Table 1: Solvothermal Synthesis Parameters for this compound Nanoparticles
| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Ethylenediamine) |
| Nickel Precursor | NiCl₂·6H₂O | NiCl₂ |
| Antimony Precursor | SbCl₃ | Antimony Powder |
| Solvent | Absolute Ethanol | Ethylenediamine |
| Reducing Agent | NaBH₄ | KBH₄ |
| Molar Ratio (Ni:Sb) | 1:1[1] | Not specified |
| Reaction Temperature | 120–180 °C[1] | 140 °C[2] |
| Reaction Time | 24 - 48 hours[1][2] | 24 hours[2] |
Table 2: Characterization Data of Solvothermally Synthesized this compound Nanoparticles
| Property | Protocol 1 (Ethanol) | Protocol 2 (Ethylenediamine) |
| Crystal Structure | Hexagonal NiSb phase[1] | Hexagonal γ-NiSb phase[2] |
| Particle Size | 10–40 nm[1] | ~15 nm (average)[2] |
| Morphology | Nanoparticles | Spherical grains (in ethylenediamine), Dendritic crystals (in diethylamine)[1] |
| Characterization Techniques | XRD, TEM[1] | XRD, TEM, UV/vis, PL, XPS, FT-IR[2] |
Diagrams
Experimental Workflow for Solvothermal Synthesis of NiSb Nanoparticles
Caption: Workflow for the solvothermal synthesis of NiSb nanoparticles.
Potential Applications in Biomedical Research
The application of this compound nanoparticles in drug development and for researchers in the life sciences is an emerging field with limited direct studies. However, based on the known properties of nickel-based nanoparticles and other intermetallic compounds, several potential areas of investigation can be proposed.
-
Drug Delivery: Nanoparticles are extensively studied as carriers for targeted drug delivery.[3][4][5] The surface of NiSb nanoparticles could potentially be functionalized to attach therapeutic agents. Their magnetic properties might also be exploited for magnetic targeting of drugs to specific sites in the body.
-
Hyperthermia Therapy: Magnetic nanoparticles can generate heat when subjected to an alternating magnetic field, a principle used in magnetic hyperthermia for cancer treatment.[4] The magnetic properties of NiSb nanoparticles would need to be thoroughly characterized to assess their suitability for this application.
-
Antimicrobial Agents: Various metallic and metal oxide nanoparticles, including those containing nickel, have demonstrated antimicrobial properties.[5] The mechanism often involves the generation of reactive oxygen species (ROS) that can damage microbial cells.[3] The antimicrobial activity of NiSb nanoparticles against various pathogens warrants investigation.
-
Bioimaging: The unique electronic properties of NiSb nanoparticles might lead to their use as contrast agents in certain imaging modalities, although this remains a speculative area of research.
It is crucial to note that the biocompatibility and toxicity of this compound nanoparticles are largely unknown and would require extensive investigation before any in vivo applications could be considered. Studies on other nickel-containing nanoparticles have shown dose-dependent cytotoxicity, often linked to the generation of oxidative stress.[6][7][8] Therefore, a thorough toxicological assessment of NiSb nanoparticles on relevant cell lines and in animal models would be a prerequisite for their use in drug development.
Conclusion
The solvothermal synthesis methods outlined in these application notes provide a solid foundation for researchers to produce this compound nanoparticles for further investigation. While the direct application of NiSb nanoparticles in drug development is still in its infancy, their unique properties suggest potential in areas such as targeted drug delivery, hyperthermia, and as antimicrobial agents. Significant research is required to fully characterize these nanoparticles and, most importantly, to establish their biocompatibility and safety profiles before they can be considered for any therapeutic or diagnostic applications. These protocols and data serve as a starting point for the exciting exploration of this novel nanomaterial in the biomedical field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Nickel-based nanomaterials: a comprehensive analysis of risk assessment, toxicity mechanisms, and future strategies for health risk prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of NiO and Ni(OH)2 Nanoparticles Is Mediated by Oxidative Stress-Induced Cell Death and Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Temperature Synthesis of Nickel Antimonide (NiSb) Single Crystals
Introduction
Nickel antimonide (NiSb) is an intermetallic compound with a hexagonal crystal structure that exhibits interesting magnetic and thermoelectric properties.[1] The synthesis of high-quality single crystals is crucial for the fundamental study of its anisotropic physical properties and for exploring its potential applications in spintronics and energy conversion.[2][3] High-temperature synthesis methods, such as the Bridgman technique and flux growth, are commonly employed to obtain large, high-purity NiSb single crystals. These methods involve the controlled solidification of a molten stoichiometric mixture of nickel and antimony.
This document provides detailed protocols and application notes for the high-temperature synthesis of NiSb single crystals, intended for researchers and scientists in materials science and condensed matter physics.
Key Synthesis Techniques
Two primary high-temperature methods for the synthesis of NiSb single crystals are the Bridgman method and the flux growth method.
-
Bridgman Method: This technique involves melting a polycrystalline charge of Ni and Sb in a sealed crucible with a conical tip. The crucible is then slowly lowered through a temperature gradient, causing the melt to solidify from the tip, ideally forming a single crystal.[4][5][6][7] This method is well-suited for growing large, congruently melting compounds like NiSb.
-
Flux Growth Method: In this method, the constituent elements (Ni and Sb) are dissolved in a suitable molten salt or metal, known as a flux.[8][9][10][11] The flux reduces the melting point of the desired compound, allowing for crystal growth at lower temperatures.[8] The mixture is heated to a high temperature to ensure complete dissolution and then slowly cooled to allow for the precipitation and growth of NiSb crystals. The choice of flux is critical to avoid incorporation of impurities into the crystal lattice.
Experimental Protocols
Protocol 1: Bridgman Method for NiSb Single Crystal Growth
This protocol describes a generalized procedure for growing NiSb single crystals using the vertical Bridgman technique.
1. Starting Materials and Crucible Preparation:
- High-purity nickel (99.99% or higher) and antimony (99.999% or higher) are used as starting materials.
- The elements are weighed in a stoichiometric 1:1 molar ratio.
- The materials are placed in a quartz ampoule or a crucible made of a non-reactive material like molybdenum.[12] For quartz ampoules, a carbon coating on the inner surface can prevent the melt from sticking.
- The crucible is typically designed with a conical tip to promote the growth of a single nucleus.
2. Sealing the Ampoule:
- The loaded quartz ampoule is evacuated to a high vacuum (e.g., 10⁻⁶ Torr) to prevent oxidation of the reactants at high temperatures.
- The ampoule is then sealed using an oxygen-hydrogen torch.
3. Polycrystalline Synthesis (Pre-melting):
- The sealed ampoule is placed in a furnace and heated to a temperature above the melting point of NiSb (~1158 °C). For example, heat to 1200 °C.
- The temperature is held for several hours (e.g., 10-20 hours) to ensure the melt is homogeneous. The ampoule may be rocked or agitated to facilitate mixing.
- The furnace is then slowly cooled to room temperature to form a polycrystalline NiSb ingot.
4. Single Crystal Growth:
- The ampoule containing the polycrystalline ingot is placed in a vertical Bridgman furnace, which has a hot zone and a cold zone separated by a temperature gradient.[4]
- The ampoule is positioned such that the entire charge is in the hot zone, heated to a temperature above the melting point of NiSb (e.g., 1200 °C).
- The ampoule is then slowly lowered through the temperature gradient at a controlled rate (e.g., 1-5 mm/hour).[12]
- As the conical tip of the ampoule enters the colder zone, nucleation begins. The slow cooling rate favors the growth of a single crystal.[13]
- Once the entire ampoule has passed through the cold zone, the furnace is slowly cooled to room temperature over several hours to prevent thermal shock and cracking of the crystal.
5. Crystal Extraction and Characterization:
- The ampoule is carefully broken to extract the NiSb single crystal ingot.
- The crystal orientation can be determined using Laue X-ray diffraction.
- The quality and stoichiometry of the crystal are typically assessed using techniques such as X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS).
Protocol 2: Flux Growth of NiSb Single Crystals
This protocol outlines a general procedure for growing NiSb single crystals from a metallic flux.
1. Selection of Flux and Starting Materials:
- High-purity Ni and Sb powders or shots are used.
- A suitable flux is chosen. The flux should have a low melting point, dissolve the constituents, and be easily separable from the grown crystals. Tin (Sn) can be a potential flux.
- The ratio of Ni:Sb:Flux is typically in the range of 1:1:10 to 1:1:20 by mole.[11]
2. Crucible Preparation and Sealing:
- The starting materials are placed in an inert crucible, such as alumina (B75360) or zirconia.[9]
- The crucible is placed inside a quartz ampoule.
- A quartz wool plug is placed above the crucible to act as a filter.[8]
- The ampoule is evacuated and sealed under high vacuum.
3. Crystal Growth:
- The sealed ampoule is placed in a programmable furnace.
- The furnace is heated to a high temperature (e.g., 1000-1100 °C) and held for several hours to ensure all components are molten and homogenized.
- The furnace is then slowly cooled at a rate of 1-5 °C/hour to a temperature above the melting point of the flux but below the crystallization temperature of NiSb. This slow cooling allows for the formation of well-defined single crystals.[11]
4. Crystal Separation:
- At the end of the cooling ramp, the excess molten flux is separated from the grown crystals.
- This can be achieved by inverting the ampoule and centrifuging it while still hot, forcing the liquid flux through the quartz wool plug.[8]
- Alternatively, the solidified flux can be dissolved using a suitable etchant that does not react with the NiSb crystals.[8][9]
5. Post-Growth Processing:
- The harvested crystals are cleaned to remove any residual flux.[11]
- The crystals are then characterized for their structure, composition, and physical properties.
Data Presentation
The following table summarizes typical experimental parameters for the high-temperature synthesis of NiSb and related single crystals.
| Parameter | Bridgman Method | Flux Growth Method | Reference |
| Starting Materials | High-purity Ni, Sb | High-purity Ni, Sb, Flux (e.g., Sn) | [12],[10] |
| Crucible Material | Quartz, Molybdenum | Alumina, Zirconia | [12],[9] |
| Soaking Temperature | > 1158 °C (e.g., 1200 °C) | 1000 - 1100 °C | [12],[8] |
| Soaking Time | 10 - 20 hours | 5 - 10 hours | [2] |
| Cooling/Growth Rate | 1 - 5 mm/hour | 1 - 5 °C/hour | [12],[11] |
| Atmosphere | High Vacuum (10⁻⁶ Torr) | High Vacuum (10⁻⁶ Torr) | [2],[8] |
| Crystal Size | Several mm to cm in length | mm-scale faceted crystals | [2],[8] |
Visualizations
Experimental Workflow for Bridgman Synthesis of NiSb
Caption: Workflow for Bridgman Synthesis of NiSb Single Crystals.
Logical Flow for Flux Growth of NiSb
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mawi.tu-darmstadt.de [mawi.tu-darmstadt.de]
- 4. scribd.com [scribd.com]
- 5. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 6. Crystal growth – Alineason [alineason.com]
- 7. brainkart.com [brainkart.com]
- 8. nilab.physics.ucla.edu [nilab.physics.ucla.edu]
- 9. Flux method - Wikipedia [en.wikipedia.org]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Bridgman Method for Growing Metal Halide Single Crystals: A Review [mdpi.com]
Application Notes and Protocols for the Electrodeposition of Nickel Antimonide Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of nickel antimonide (Ni-Sb) thin films. This document is intended for professionals in research and development who are exploring the synthesis and application of novel alloy thin films with unique magnetic, electrochemical, and mechanical properties.
Introduction to this compound Thin Films
This compound (NiSb) is a binary intermetallic compound that has garnered significant interest due to its potential applications in various technological fields.[1] Exhibiting properties such as Pauli paramagnetism, it is a promising material for spintronics.[1] Furthermore, its electrochemical characteristics suggest potential use as an anode material in lithium-ion batteries and as a catalyst. The electrodeposition method offers a cost-effective and scalable approach for the synthesis of high-quality Ni-Sb thin films with controlled thickness and composition.
Experimental Protocols
Electrolyte Bath Preparation
The successful electrodeposition of Ni-Sb alloy films is highly dependent on the composition of the electrolyte bath. The use of complexing agents is crucial to co-deposit metals with different standard electrode potentials. Tartrate and citrate-based baths are commonly employed for this purpose.[2][3][4][5][6][7][8] Below are two representative protocols for preparing the electrolyte solution.
Protocol 1: Sulfamate-Sulfate-Tartrate Bath [2]
-
Preparation of Stock Solutions:
-
Prepare a 1 M solution of Nickel Sulfamate [Ni(SO₃NH₂)₂].
-
Prepare a 1 M solution of Nickel Sulfate (NiSO₄).
-
Prepare a 0.1 M solution of Potassium Antimony Tartrate [K(SbO)C₄H₄O₆].
-
Prepare a 1 M solution of Boric Acid (H₃BO₃).
-
-
Bath Formulation:
-
In a 1 L beaker, add 300 mL of deionized water.
-
Add 200 mL of 1 M Nickel Sulfamate solution.
-
Add 150 mL of 1 M Nickel Sulfate solution.
-
Add 6 mL of 0.1 M Potassium Antimony Tartrate solution.
-
Add 30 g of Boric Acid.
-
Stir the solution until all components are completely dissolved.
-
Adjust the pH of the solution to 3.5 using sulfuric acid or sodium hydroxide.
-
Add deionized water to bring the final volume to 1 L.
-
Protocol 2: Chloride-Sulfate-Tartrate Bath [3]
-
Preparation of Stock Solutions:
-
Prepare a 1 M solution of Nickel Sulfate (NiSO₄).
-
Prepare a 1 M solution of Nickel Chloride (NiCl₂).
-
Prepare a 0.1 M solution of Potassium Antimony Tartrate [K(SbO)C₄H₄O₆].
-
Prepare a 0.1 M solution of Antimony Chloride (SbCl₃).
-
Prepare a 1 M solution of Boric Acid (H₃BO₃).
-
-
Bath Formulation:
-
In a 1 L beaker, add 500 mL of deionized water.
-
Add 250 mL of 1 M Nickel Sulfate solution.
-
Add 45 mL of 1 M Nickel Chloride solution.
-
Add 100 mL of 0.1 M Potassium Antimony Tartrate solution.
-
Add 100 mL of 0.1 M Antimony Chloride solution.
-
Add 5 g of Boric Acid.
-
Stir the solution thoroughly.
-
Adjust the pH to approximately 4 using sulfuric acid or sodium hydroxide.
-
Add deionized water to make up the final volume to 1 L.
-
Electrodeposition Procedure
The electrodeposition process is typically carried out in a standard three-electrode electrochemical cell.
-
Substrate Preparation:
-
Use a suitable conductive substrate, such as copper, brass, or gold-sputtered silicon.
-
Degrease the substrate by sonicating in acetone (B3395972) for 10 minutes, followed by rinsing with deionized water.
-
Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄) for 30 seconds, followed by a thorough rinse with deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Electrochemical Setup:
-
Assemble a three-electrode cell with the prepared substrate as the working electrode, a platinum mesh or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the prepared electrolyte bath.
-
Connect the electrodes to a potentiostat/galvanostat.
-
-
Deposition Parameters:
-
Mode: Potentiostatic (constant potential) or galvanostatic (constant current) deposition can be used. Pulse plating is also an effective method.[2]
-
Deposition Potential/Current Density: Apply a constant potential in the range of -0.8 V to -1.2 V vs. SCE or a current density of 10 to 30 mA/cm². The specific value will influence the film composition and morphology.
-
Temperature: Maintain the electrolyte temperature between 25 °C and 55 °C.[2][3]
-
Agitation: Gentle agitation of the electrolyte using a magnetic stirrer is recommended to ensure uniform deposition.[2]
-
Deposition Time: The thickness of the film is controlled by the deposition time, which can range from a few minutes to an hour.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the coated substrate thoroughly with deionized water to remove any residual electrolyte.
-
Dry the film with a stream of nitrogen.
-
For some applications, a post-deposition annealing step in an inert atmosphere may be performed to improve crystallinity and adhesion.
-
Characterization of this compound Thin Films
A variety of analytical techniques are employed to characterize the properties of the electrodeposited Ni-Sb thin films.
-
Structural Analysis: X-ray Diffraction (XRD) is used to determine the crystal structure and phase composition of the deposited films.[1][9][10]
-
Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) provides information on the surface morphology, while Energy Dispersive X-ray Spectroscopy (EDS) is used for elemental analysis to determine the Ni:Sb ratio in the film.[9][11]
-
Electrochemical Characterization: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used to study the electrochemical behavior of the films, which is particularly relevant for applications in batteries and catalysis.
-
Magnetic Properties: A Vibrating Sample Magnetometer (VSM) can be used to measure the magnetic properties of the films, such as coercivity and saturation magnetization.[12][13][14][15]
-
Mechanical Properties: Nanoindentation and scratch tests can be performed to evaluate the hardness and adhesion of the deposited films.[16][17][18][19]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of electrodeposited this compound and related thin films.
Table 1: Electrodeposition Parameters and Resulting Film Composition
| Parameter | Value | Reference |
| Electrolyte Composition | ||
| Nickel Sulfamate | 20 oz/gallon | [2] |
| Nickel Sulfate | 15 oz/gallon | [2] |
| Potassium Antimony Tartrate | 0.6 g/L | [2] |
| Boric Acid | 30 g/L | [2] |
| Operating Conditions | ||
| Temperature | 55 °C | [2] |
| pH | 3.5 | [2] |
| Current Density | 200 mA/cm² | [2] |
| Film Composition | ||
| Antimony Content | ~5-15 wt% | [2] |
Table 2: Structural and Morphological Properties
| Property | Value | Technique | Reference |
| Crystal Structure | Hexagonal (NiSb phase) | XRD | [1] |
| Preferred Orientation | (101) | XRD | [1] |
| Grain Size | 20 - 50 nm | SEM/XRD | [9] |
| Surface Morphology | Nodular, compact | SEM |
Table 3: Physical and Electrochemical Properties
| Property | Value | Technique | Reference |
| Magnetic Properties | |||
| Coercivity | 2 Oe (for NiMnSb) | VSM | [13] |
| Saturation Magnetization | 4 µB/formula unit (for NiMnSb) | VSM | [13] |
| Mechanical Properties | |||
| Microhardness | ~300 - 600 HV | Nanoindentation | [17] |
| Electrochemical Properties | |||
| Open Circuit Potential | -0.4 to -0.6 V vs. SCE | Potentiometry | |
| Corrosion Resistance | Moderate to Good | Potentiodynamic Polarization |
Visualizations
Experimental Workflow
Caption: Workflow for the electrodeposition and characterization of Ni-Sb thin films.
Signaling Pathway (Logical Relationship)
Caption: Influence of deposition parameters on the properties of Ni-Sb thin films.
References
- 1. Obtaining Textured this compound Films - ProQuest [proquest.com]
- 2. US4566953A - Pulse plating of nickel-antimony films - Google Patents [patents.google.com]
- 3. JP2008248348A - Electroplating bath of antimony or antimony alloy - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmfrc.org [nmfrc.org]
- 9. researchgate.net [researchgate.net]
- 10. azooptics.com [azooptics.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of NiSb Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel Antimonide (NiSb) thin films are emerging as materials of significant interest in various technological fields, including electronics, data storage, and thermoelectrics, owing to their unique magnetic and electronic properties. A thorough and precise characterization of these films is paramount to understanding their structure-property relationships and optimizing their performance for specific applications. This document provides a detailed guide to the essential techniques employed for the comprehensive characterization of NiSb thin films, covering their structural, morphological, optical, and electrical properties. Detailed experimental protocols, data presentation guidelines, and illustrative workflows are provided to assist researchers in obtaining reliable and reproducible results.
Structural Characterization: X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive technique fundamental to determining the crystal structure, phase purity, lattice parameters, and crystallite size of NiSb thin films.[1]
Experimental Protocol
1.1.1. Sample Preparation:
-
Ensure the NiSb thin film is deposited on a flat, single-crystal substrate (e.g., Si, GaAs, or sapphire) to minimize background signal.
-
The sample should be clean and free of any surface contaminants.
1.1.2. Instrument Setup:
-
X-ray Source: Typically, a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Goniometer Configuration: A Bragg-Brentano geometry is commonly employed for thin film analysis. For very thin films, a grazing incidence XRD (GIXRD) setup is preferable to enhance the signal from the film and reduce the substrate's contribution.[1] In GIXRD, the incident X-ray beam is kept at a fixed small angle (typically 0.5° to 2°) with respect to the sample surface.
-
Optics: Use of a monochromator is recommended to filter out Kβ radiation and improve the signal-to-noise ratio. Soller slits should be used to collimate the X-ray beam.[2]
-
Detector: A scintillation counter or a position-sensitive detector can be used.
1.1.3. Data Acquisition:
-
Scan Type: A 2θ-ω scan is typically performed.
-
Scan Range: A wide angular range, for example, from 20° to 80° (2θ), is scanned to identify all possible diffraction peaks of NiSb and any potential impurities.
-
Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed (e.g., 1-2°/min) are recommended to obtain high-resolution data.
Data Analysis and Expected Results
-
Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to confirm the presence of the NiSb phase and identify any secondary phases or impurities.
-
Lattice Parameter Calculation: The precise positions of the diffraction peaks are used to calculate the lattice parameters of the NiSb crystal structure using Bragg's Law.
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Quantitative Data for NiSb Thin Films
| Parameter | Typical Value Range |
| Crystal Structure | Hexagonal (NiAs-type) |
| Space Group | P6₃/mmc |
| Lattice Parameters (a) | 3.90 - 3.96 Å |
| Lattice Parameters (c) | 5.10 - 5.15 Å |
| Crystallite Size | 10 - 100 nm |
Morphological Characterization: SEM and AFM
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques to investigate the surface morphology, grain size, and roughness of NiSb thin films.[3][4]
Scanning Electron Microscopy (SEM)
SEM provides high-magnification images of the sample surface by scanning it with a focused beam of electrons.
2.1.1. Experimental Protocol:
-
Sample Preparation: The NiSb thin film sample must be electrically conductive. If the film is deposited on a non-conductive substrate, a thin conductive coating (e.g., gold or carbon) may be required to prevent charging. The sample should be mounted securely on an SEM stub using conductive adhesive.
-
Instrument Setup:
-
Accelerating Voltage: Typically in the range of 5-20 kV. Lower voltages can be used for imaging surface details with higher resolution, while higher voltages provide better compositional contrast (if using a backscattered electron detector).
-
Working Distance: A short working distance is generally preferred for high-resolution imaging.
-
Detector: A secondary electron (SE) detector is used for topographical imaging, while a backscattered electron (BSE) detector can provide information about compositional variations.
-
-
Imaging: Images are acquired at various magnifications to observe the overall film uniformity, grain structure, and the presence of any defects like cracks or pinholes.
Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical information about the sample surface with very high resolution by scanning a sharp tip over the surface.[5]
2.2.1. Experimental Protocol:
-
Sample Preparation: The sample should be clean and free from any loosely bound surface particles. No special conductive coating is required for AFM.
-
Instrument Setup:
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging thin films as it minimizes lateral forces and reduces the risk of damaging the sample surface.
-
Cantilever and Tip: A silicon cantilever with a sharp tip (radius < 10 nm) is typically used. The choice of cantilever depends on the expected surface roughness and features.
-
Scan Parameters:
-
Scan Size: Start with a larger scan size (e.g., 5x5 µm²) to get an overview of the surface and then zoom in to smaller areas for high-resolution imaging.
-
Scan Rate: A scan rate of 0.5-1 Hz is a good starting point.
-
Setpoint: The setpoint amplitude should be adjusted to be slightly lower than the free air amplitude to ensure gentle tapping.
-
-
-
Data Analysis: The AFM software is used to analyze the obtained images to determine parameters like root-mean-square (RMS) roughness and average grain size. For grain size analysis, image processing software like ImageJ can be utilized.[6]
Quantitative Data for NiSb Thin Films
| Parameter | Technique | Typical Value Range |
| Grain Size | SEM, AFM | 20 - 200 nm |
| Surface Roughness (RMS) | AFM | 1 - 10 nm |
Optical Properties: UV-Vis Spectroscopy
UV-Vis Spectroscopy is used to investigate the optical properties of NiSb thin films, particularly to determine the optical band gap.[7]
Experimental Protocol
3.1.1. Sample Preparation:
-
NiSb thin films should be deposited on a transparent substrate, such as glass or quartz, that does not absorb light in the wavelength range of interest.
-
A reference substrate (uncoated) is required for baseline correction.
3.1.2. Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is typically used.
-
Wavelength Range: A scan is performed over a wide wavelength range, for example, from 300 to 1100 nm.
-
Measurement Mode: Absorbance or transmittance spectra are recorded.
3.1.3. Data Acquisition:
-
First, a baseline spectrum is recorded with the reference substrate in the beam path.
-
Then, the spectrum of the NiSb thin film is recorded. The software automatically subtracts the baseline to provide the spectrum of the film alone.
Data Analysis and Expected Results
-
Absorption Spectrum: The absorbance (A) or transmittance (T) spectrum provides information about the wavelengths at which the material absorbs light.
-
Tauc Plot: To determine the optical band gap (Eg), a Tauc plot is constructed.[8][9] The absorption coefficient (α) is calculated from the absorbance data. For a direct band gap semiconductor, a plot of (αhν)² versus photon energy (hν) is made. The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the optical band gap.
Quantitative Data for NiSb Thin Films
| Parameter | Technique | Typical Value Range |
| Optical Band Gap (Eg) | UV-Vis Spectroscopy | 0.1 - 0.5 eV |
Electrical Properties: Four-Point Probe and Hall Effect
The electrical properties of NiSb thin films, such as resistivity, carrier concentration, and mobility, are crucial for electronic applications and are typically measured using the four-point probe and Hall effect techniques.[10]
Four-Point Probe Method
This method is used to measure the sheet resistance and resistivity of the thin film, minimizing the influence of contact resistance.[11][12][13]
4.1.1. Experimental Protocol:
-
Sample Preparation: The NiSb thin film should be uniform in thickness.
-
Instrument Setup: A four-point probe setup consists of four equally spaced, co-linear probes. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.
-
Measurement: The current and voltage values are recorded. The sheet resistance (Rs) is calculated as Rs = (π/ln2) * (V/I) for a thin film. The resistivity (ρ) can then be calculated if the film thickness (t) is known (ρ = Rs * t).
Hall Effect Measurement
The Hall effect measurement provides information about the carrier type (n-type or p-type), carrier concentration, and carrier mobility.[14][15]
4.2.1. Experimental Protocol:
-
Sample Preparation: A square-shaped sample (van der Pauw geometry) or a Hall bar geometry is typically used. Electrical contacts are made at the corners of the square or on the arms of the Hall bar.
-
Instrument Setup: The sample is placed in a magnetic field perpendicular to the film surface. A constant current is passed through two opposite contacts, and the Hall voltage (VH) is measured across the other two contacts.
-
Measurement: The Hall voltage is measured for both positive and negative directions of the magnetic field and the current to eliminate thermoelectric effects.
4.2.2. Data Analysis:
-
Hall Coefficient (RH): RH = (VH * t) / (B * I), where t is the film thickness, B is the magnetic field strength, and I is the current.
-
Carrier Concentration (n): n = 1 / (q * |RH|), where q is the elementary charge. The sign of the Hall coefficient indicates the carrier type (negative for electrons, positive for holes).
-
Carrier Mobility (μ): μ = |RH| / ρ, where ρ is the resistivity measured by the four-point probe method.
Quantitative Data for NiSb Thin Films
| Parameter | Technique | Typical Value Range |
| Resistivity (ρ) | Four-Point Probe | 10⁻⁵ - 10⁻³ Ω·cm |
| Carrier Concentration (n) | Hall Effect | 10¹⁹ - 10²¹ cm⁻³ |
| Carrier Mobility (μ) | Hall Effect | 10 - 100 cm²/V·s |
| Carrier Type | Hall Effect | Typically n-type |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the characterization of NiSb thin films.
Conclusion
The comprehensive characterization of NiSb thin films is essential for advancing their application in various technological domains. This guide has outlined the standard techniques and detailed protocols for analyzing the structural, morphological, optical, and electrical properties of these films. By following these procedures, researchers can obtain high-quality, reliable data, enabling a deeper understanding of the material properties and facilitating the development of next-generation devices based on NiSb thin films.
References
- 1. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 2. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 3. Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 5. spectraresearch.com [spectraresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 8. Tauc plot - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. qdusa.com [qdusa.com]
- 11. fytronix.com [fytronix.com]
- 12. dewesoft.com [dewesoft.com]
- 13. ossila.com [ossila.com]
- 14. tek.com [tek.com]
- 15. Hall Effect Measurements Introduction | NIST [nist.gov]
Application Notes and Protocols: Nickel Antimonide (NiSb) as an Anode for Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nickel antimonide (NiSb) as a promising anode material for sodium-ion batteries (SIBs). The following sections detail the synthesis of NiSb, the fabrication of electrodes, and the electrochemical characterization protocols. This document is intended to serve as a practical guide for researchers in the field of energy storage.
Introduction to this compound Anodes
Antimony (Sb) is a highly attractive anode material for SIBs due to its high theoretical capacity of 660 mAh g⁻¹ upon forming the Na₃Sb alloy. However, the large volume expansion of approximately 290% during sodiation leads to poor cycling stability. Alloying antimony with an electrochemically inactive element like nickel (Ni) is an effective strategy to buffer this volume change, thereby enhancing the structural integrity and cycling performance of the anode. The nickel matrix also improves the electronic conductivity of the electrode.
Data Presentation: Electrochemical Performance of NiSb-based Anodes
The following table summarizes the key electrochemical performance metrics of various this compound-based anode materials for sodium-ion batteries as reported in the literature.
| Material | Synthesis Method | Reversible Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycle Life | Coulombic Efficiency (%) | Reference |
| Nanoporous NiSb (np-NiSb) | Dealloying | 334.6 | 200 | 97% retention after 100 cycles | Not specified | [1] |
| NiSb/C | Not specified | 426 | 2000 | >450 cycles | Not specified | [1] |
| Sb/NiSb Hybrid (binder-free) | Electrodeposition | 521 | 200 | Stable over 100 cycles | 86% (Initial) | [2] |
| 3D Ni@NiSb/Sb₂O₃ | Not specified | ~400 | 200 | Stable over 100 cycles | >99% after initial cycles | [3] |
Experimental Protocols
Synthesis of this compound (Hydrothermal Method)
This protocol describes a general hydrothermal method for the synthesis of this compound nanostructures.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ in a mixture of DI water and ethanolamine with vigorous stirring to form a homogeneous solution.
-
Adjust the pH of the solution to approximately 10-12 by adding a NaOH solution dropwise.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180-220°C for 12-24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final NiSb product in a vacuum oven at 60-80°C for 12 hours.
Anode Fabrication Protocol
This protocol outlines the preparation of NiSb anodes for coin-cell assembly.
Materials:
-
Synthesized NiSb powder (active material)
-
Super P carbon (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
Equipment:
-
Planetary ball miller or mortar and pestle
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
-
Coin-cell crimper (for CR2032 cells)
-
Argon-filled glovebox
Procedure:
-
Prepare a slurry by mixing the NiSb active material, Super P carbon, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent.
-
Homogenize the slurry using a planetary ball miller or by grinding in a mortar and pestle until a uniform consistency is achieved.
-
Coat the slurry onto a piece of aluminum foil using a doctor blade with a typical thickness of 100-150 µm.
-
Dry the coated electrode in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.
-
Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.
-
Transfer the electrodes into an argon-filled glovebox for cell assembly.
Electrochemical Characterization Protocols
Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox using the prepared NiSb anode as the working electrode, a sodium metal foil as the counter and reference electrode, a glass fiber separator, and an electrolyte solution (e.g., 1 M NaClO₄ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).
a) Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox reactions and electrochemical behavior of the NiSb anode.
-
Protocol:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window between 0.01 V and 2.5 V vs. Na/Na⁺.
-
Apply a scan rate of 0.1 mV s⁻¹.
-
Run the scan for at least 3-5 cycles to observe the stabilization of the electrochemical processes.
-
b) Galvanostatic Cycling with Potential Limitation (GCPL):
-
Purpose: To evaluate the specific capacity, cycling stability, and coulombic efficiency of the NiSb anode.
-
Protocol:
-
Connect the assembled coin cell to a battery testing system.
-
Set the potential window between 0.01 V and 2.5 V vs. Na/Na⁺.
-
Apply a constant current density (e.g., 100 mA g⁻¹) for both sodiation (discharge) and desodiation (charge).
-
Cycle the cell for a desired number of cycles (e.g., 100 cycles) and record the capacity and coulombic efficiency for each cycle.
-
To assess the rate capability, perform cycling at various current densities (e.g., 100, 200, 500, 1000, and 2000 mA g⁻¹).
-
c) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the charge transfer resistance and ion diffusion kinetics within the cell.
-
Protocol:
-
Connect the assembled coin cell to a potentiostat with an EIS module.
-
Set the AC amplitude to 5-10 mV.
-
Apply a frequency range from 100 kHz to 0.01 Hz.
-
Perform the measurement at the open-circuit voltage (OCV) or at different states of charge/discharge to understand the changes in impedance during cycling.
-
Visualizations
Sodiation and Desodiation Mechanism of NiSb Anode
The sodiation of NiSb is a multi-step alloying process, while desodiation is the reverse de-alloying process. The inactive Ni matrix acts as a buffer to accommodate the volume changes of the Sb phase.
References
Application Notes and Protocols for NiSb as an Electrocatalyst for Hydrogen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and cost-effective production of hydrogen through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen-based economy. While platinum-group metals are the benchmark catalysts for HER, their scarcity and high cost necessitate the development of earth-abundant alternatives. Nickel antimonide (NiSb) has emerged as a promising non-precious metal electrocatalyst for HER, demonstrating notable activity and stability in both acidic and alkaline media. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of NiSb as an HER electrocatalyst.
Data Presentation
The following tables summarize the key performance metrics for NiSb-based electrocatalysts for the hydrogen evolution reaction reported in the literature.
Table 1: HER Performance of NiSb Electrocatalysts in Acidic Media
| Catalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| NiSb Nanoparticles | Glassy Carbon Electrode | 437 | Not Reported | Excellent | [1][2] |
Table 2: HER Performance of NiSb Electrocatalysts in Alkaline Media
| Catalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Ni-Sb Nanostructures | Nickel Foam | 158 | Not Reported | Stable for 60,000 s at 100 mA/cm² | [1] |
Experimental Protocols
I. Synthesis of NiSb Electrocatalysts
Two primary methods for the synthesis of NiSb electrocatalysts are presented: a colloidal hot-injection method for nanoparticle synthesis and a binder-free hydrothermal method for direct growth on a conductive substrate.
Protocol 1: Hot-Injection Synthesis of NiSb Nanoparticles
This method produces uniform, crystalline NiSb nanoparticles.
Materials:
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]
-
Antimony(III) chloride (SbCl₃)
-
Oleylamine (B85491) (OAm)
-
Borane-tert-butylamine complex
-
Toluene
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation of Precursor Solution: In a three-neck flask, dissolve Ni(acac)₂ and SbCl₃ in oleylamine under a gentle flow of inert gas. Stir the mixture at room temperature until a homogeneous solution is formed.
-
Degassing: Heat the solution to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Injection and Growth: Under an inert atmosphere, rapidly inject a solution of borane-tert-butylamine complex in oleylamine into the hot precursor solution at 160°C.
-
Reaction: Maintain the reaction temperature at 160°C for 1-2 hours to allow for nanoparticle growth.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the NiSb nanoparticles. Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticles in toluene. Repeat the precipitation and re-dispersion steps at least three times to remove residual reactants and surfactants.
-
Storage: Store the purified NiSb nanoparticles dispersed in a non-polar solvent like toluene.
Protocol 2: Binder-Free Hydrothermal Synthesis of NiSb on Nickel Foam
This method creates a robust, binder-free electrode with high catalyst loading and good electrical contact.
Materials:
-
Nickel foam (NF)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Urea (CO(NH₂)₂)
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Substrate Pre-treatment:
-
Cut the nickel foam to the desired dimensions (e.g., 1x2 cm).
-
Clean the nickel foam by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol.
-
Dry the cleaned nickel foam in an oven at 60°C.
-
-
Precursor Solution Preparation:
-
Prepare an aqueous solution containing NiCl₂·6H₂O, SbCl₃, and urea. The molar ratio of Ni:Sb should be optimized based on the desired stoichiometry.
-
Stir the solution until all precursors are fully dissolved.
-
-
Hydrothermal Synthesis:
-
Place the pre-treated nickel foam into a Teflon-lined autoclave.
-
Pour the precursor solution into the autoclave, ensuring the nickel foam is completely submerged.
-
Seal the autoclave and heat it to 120-180°C for 6-12 hours.
-
-
Post-Synthesis Treatment:
-
Allow the autoclave to cool down to room temperature naturally.
-
Carefully remove the NiSb-coated nickel foam.
-
Rinse the electrode with DI water and ethanol to remove any residual reactants.
-
Dry the electrode in an oven at 60°C overnight.
-
II. Fabrication of Working Electrodes
For Nanoparticle Catalysts (from Protocol 1):
-
Catalyst Ink Preparation:
-
Electrode Coating:
-
Pipette a small volume of the catalyst ink (e.g., 5-10 µL) onto the surface of a polished glassy carbon electrode (GCE).
-
Ensure the ink is evenly spread over the electrode surface.
-
Allow the electrode to dry at room temperature. The final catalyst loading is typically in the range of 0.1-0.5 mg/cm².
-
For Binder-Free Catalysts (from Protocol 2):
The NiSb-coated nickel foam can be used directly as the working electrode. Ensure proper electrical contact is made with the uncoated part of the foam.
III. Electrochemical Evaluation of HER Performance
Standard Three-Electrode Setup:
-
Working Electrode: The prepared NiSb catalyst on GCE or nickel foam.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059*pH + E°(ref).
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Electrolyte: 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline). The electrolyte should be purged with high-purity H₂ or N₂ gas for at least 30 minutes prior to and during the measurements to remove dissolved oxygen.
Electrochemical Measurements:
-
Cyclic Voltammetry (CV):
-
Perform CV scans in a potential window where no faradaic reactions occur to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).
-
Scan rates typically range from 10 to 100 mV/s.
-
-
Linear Sweep Voltammetry (LSV):
-
Record the polarization curve for HER at a slow scan rate (e.g., 2-5 mV/s) to minimize capacitive currents.
-
The overpotential required to reach a current density of 10 mA/cm² is a key performance metric.
-
All LSV curves should be corrected for the uncompensated solution resistance (iR correction). The resistance (Ru) can be determined from the high-frequency intercept of the Nyquist plot in Electrochemical Impedance Spectroscopy (EIS). The correction is applied using the formula: E_corrected = E_measured - i*Ru.
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log|j|).
-
The linear portion of the plot is fitted to the Tafel equation (η = b*log|j| + a) to determine the Tafel slope (b), which provides insight into the HER mechanism.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at a constant overpotential in the HER region to evaluate the charge transfer resistance (Rct).
-
A typical frequency range is from 100 kHz to 0.1 Hz with an AC amplitude of 5-10 mV.
-
-
Chronopotentiometry or Chronoamperometry:
-
Assess the long-term stability of the catalyst by holding it at a constant current density (chronopotentiometry) or a constant potential (chronoamperometry) for an extended period (e.g., 10-24 hours).
-
Monitor the change in potential or current density over time.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for NiSb electrocatalyst synthesis and evaluation.
Proposed HER Mechanism on NiSb Surface (Alkaline Media)
The precise HER mechanism on the NiSb surface is still a subject of ongoing research. However, based on studies of related nickel-based materials, a Volmer-Heyrovsky or Volmer-Tafel mechanism is likely. The following diagram illustrates a plausible Volmer-Heyrovsky pathway in an alkaline electrolyte.
Caption: Proposed Volmer-Heyrovsky mechanism for HER on NiSb in alkaline media.
References
Application of Nickel Antimonide in Thermoelectric Generators: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel antimonide (NiSb) is a promising intermetallic compound for thermoelectric applications, particularly at mid-range temperatures. Its favorable electronic properties, including high electrical conductivity, contribute to a significant power factor. This document provides detailed application notes on the use of this compound in thermoelectric generators (TEGs), summarizing its thermoelectric properties and providing experimental protocols for its synthesis and the fabrication of TEG modules. These guidelines are intended to assist researchers in exploring and optimizing NiSb-based materials for waste heat recovery and power generation.
Data Presentation: Thermoelectric Properties of this compound
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. A higher ZT value indicates a more efficient material. The following tables summarize the reported thermoelectric properties of pure NiSb and NiSb composites.
Table 1: Thermoelectric Properties of Pure Bulk this compound (NiSb)
| Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (Ω⁻¹cm⁻¹) | Thermal Conductivity (κ) (W/mK) | Figure of Merit (ZT) |
| 300 | ~3[1] | Inset graph in[1] shows ~1.1 x 10⁴ | ~6.5 (estimated from composite data) | ~0.002 |
| 325 | 10.8[1] | ~1.0 x 10⁴ | Not Reported | Not Reported |
| 700 | (p-type to n-type transition)[1] | ~0.6 x 10⁴ | Not Reported | Not Reported |
Note: Data for pure, bulk NiSb is limited in the literature. The thermal conductivity is an estimation based on data from NiSb composites. The electrical conductivity is estimated from the graphical data presented in Nandihalli et al. (2018)[1].
Table 2: Thermoelectric Properties of NiSb Nanoparticle-Coated Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ Composites
| Sample (Volume Fraction NiSb) | Temperature (K) | Power Factor (μW/cmK²) | Electrical Conductivity (σ) (Ω⁻¹cm⁻¹) | Thermal Conductivity (κ) (W/mK) |
| 0.034 | 325 | ~25 | ~1300 | 3.9[1] |
| 0.074 | 325 | ~35 | ~1800 | 5.23[1] |
| 0.16 | 325 | ~30 | ~2300 | 5.7[1] |
| 0.074 | 400 | ~43 | Not Reported | Not Reported |
| 0.074 | 500 | ~50 | Not Reported | Not Reported |
| 0.074 | 600 | ~55 | Not Reported | Not Reported |
Data extracted from Nandihalli et al. (2018)[1].
Experimental Protocols
Protocol 1: Solvothermal Synthesis of this compound (NiSb) Nanoparticles
This protocol describes a general method for synthesizing NiSb nanoparticles via a solvothermal route, adapted from procedures for similar nanomaterials.
1. Materials and Reagents:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Ethanol (B145695) (absolute)
-
Sodium borohydride (B1222165) (NaBH₄) or another suitable reducing agent
-
Polyvinylpyrrolidone (PVP) or other capping agent (optional)
-
Teflon-lined stainless-steel autoclave
2. Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ in absolute ethanol in a beaker with vigorous stirring until a homogenous solution is obtained. The concentration of the precursors can be varied to control the nanoparticle size.
-
Addition of Capping Agent (Optional): If desired, add a capping agent like PVP to the solution to control the particle size and prevent agglomeration.
-
Transfer to Autoclave: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Reduction: Slowly add a freshly prepared solution of a reducing agent, such as NaBH₄ in ethanol, to the autoclave while stirring. An excess of the reducing agent is typically used.
-
Solvothermal Reaction: Seal the autoclave and heat it to a temperature in the range of 120-180°C for 12-24 hours. The specific temperature and time will influence the crystallinity and size of the nanoparticles.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Purification: Collect the black precipitate by centrifugation. Wash the product repeatedly with absolute ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final NiSb nanoparticle powder in a vacuum oven at 60-80°C for several hours.
9. Characterization:
-
Phase Purity and Crystal Structure: X-ray Diffraction (XRD)
-
Morphology and Particle Size: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
-
Composition: Energy-Dispersive X-ray Spectroscopy (EDS)
Protocol 2: Fabrication of a this compound Thermoelectric Module
This protocol outlines the steps for fabricating a thermoelectric generator module using the synthesized NiSb powder. It is based on general fabrication techniques for thermoelectric modules and can be adapted for NiSb.
1. Materials and Equipment:
-
Synthesized p-type and n-type thermoelectric powders (Note: NiSb is reported to be p-type up to ~700 K[1]. A suitable n-type material would be required for a full module.)
-
Graphite (B72142) die for hot pressing
-
Vacuum hot press furnace
-
Diamond wire saw
-
Metal electrodes (e.g., Nickel, Copper)
-
Ceramic plates (e.g., Alumina)
-
Solder or brazing material
-
Thermal interface material
2. Procedure:
-
Thermoelectric Leg Preparation (Hot Pressing):
-
Load the synthesized p-type NiSb powder into a graphite die.
-
Place the die in a vacuum hot press furnace.
-
Heat the powder to a sintering temperature in the range of 500-700°C under a uniaxial pressure of 30-50 MPa in a vacuum or inert atmosphere. The optimal temperature and pressure should be determined experimentally to achieve high density.
-
Hold at the desired temperature and pressure for 1-2 hours to ensure densification.
-
Cool the furnace and remove the densified thermoelectric pellet.
-
Repeat the process for the n-type material.
-
-
Dicing of Thermoelectric Legs:
-
Using a precision diamond wire saw, cut the densified pellets into rectangular legs of the desired dimensions (e.g., 2x2x5 mm).
-
-
Electrode Deposition:
-
Deposit a metallic layer (e.g., Ni) onto the ends of the thermoelectric legs to serve as a diffusion barrier and facilitate good electrical contact. This can be done by sputtering or electroplating.
-
-
Assembly of the Thermoelectric Module:
-
Prepare two ceramic plates that will serve as the hot and cold sides of the module.
-
Pattern conductive metal traces (e.g., copper) on the inner surfaces of the ceramic plates to connect the thermoelectric legs in series electrically and in parallel thermally.
-
Place the p-type and n-type legs alternately on the patterned bottom ceramic plate.
-
Solder or braze the legs to the copper traces. A high-temperature solder is required for mid-to-high temperature applications.
-
Place the top ceramic plate onto the legs and solder or braze the connections.
-
Fill the gaps between the legs with an insulating material if necessary.
-
-
Characterization of the Module:
-
Measure the internal resistance of the module.
-
Test the power output by applying a temperature gradient across the hot and cold plates and measuring the voltage and current across a variable load resistor.
-
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of NiSb nanoparticles.
Caption: Workflow for the fabrication of a NiSb-based thermoelectric generator module.
References
Application Notes and Protocols: Synthesis of NiSbS/NiSb/NiS Nanocomposites for High-Performance Sodium-Ion Batteries
Introduction
These application notes provide a detailed overview and experimental protocols for the synthesis of multiphase NiSbS/NiSb/NiS nanocomposites, particularly when anchored on graphite (B72142) nanosheets (Ni-Sb-S/GN), for use as high-performance anode materials in sodium-ion batteries (SIBs). The unique multiphase composition of these nanocomposites, synthesized via a straightforward ball-milling technique, offers a promising solution to the challenges of achieving long cycling stability and high energy density in SIBs. The presence of graphite nanosheets and the interplay between the different nickel-antimony-sulfur phases, along with the discharge byproducts like Na₂S, significantly enhance the stability and sodium-ion diffusion kinetics.[1][2]
Sodium-ion batteries are emerging as a viable alternative to lithium-ion batteries due to the natural abundance of sodium.[2] However, the development of suitable anode materials with long-term stability and high capacity remains a critical challenge.[2] The NiSbS/NiSb/NiS nanocomposite, particularly when hybridized with a conductive carbonaceous matrix like graphite nanosheets, demonstrates markedly superior electrochemical performance compared to the bare nanocomposite.[1][2]
Data Presentation
The electrochemical performance of the NiSbS/NiSb/NiS nanocomposite anchored on graphite nanosheets (Ni-Sb-S/GN) has been systematically evaluated and compared with the bare Ni-Sb-S nanocomposite. The key performance metrics are summarized in the tables below.
Table 1: Cycling Performance and Capacity Retention of Ni-Sb-S/GN vs. Ni-Sb-S Anodes
| Electrode Material | Current Density (A g⁻¹) | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity after 300 cycles (mAh g⁻¹) | Capacity Retention after 300 cycles (%) |
| 4Ni-Sb-S/GN | 0.2 | 331.2 | 238.7 | 95.6 (relative to 2nd cycle) |
| 4Ni-Sb-S | 0.2 | 429.0 | Rapid decay after 20 cycles | - |
Data extracted from Huang et al., 2024.[2]
Table 2: Long-Term Cycling Stability of 4Ni-Sb-S/GN Anode
| Current Density (A g⁻¹) | Number of Cycles | Reversible Capacity (mAh g⁻¹) |
| 1 | 1000 | 200 |
Data extracted from Huang et al., 2024.[1][2]
Table 3: Comparative Electrochemical Performance of Ni-Sb-S/GN and Ni-Sb-S Anodes
| Parameter | 4Ni-Sb-S/GN | 4Ni-Sb-S |
| Reversible Capacity at 0.2 A g⁻¹ after 300 cycles | 238.7 mAh g⁻¹ | - (rapid decay) |
| Capacity Retention at 0.2 A g⁻¹ after 300 cycles | 83.8% (relative to 2nd cycle) | - |
| Reversible Capacity at 1 A g⁻¹ after 1000 cycles | 200 mAh g⁻¹ | - |
Data extracted from Huang et al., 2024.[1]
Experimental Protocols
The following protocols are based on the synthesis and characterization methods described for NiSbS/NiSb/NiS nanocomposites anchored on graphite nanosheets.
Protocol 1: Synthesis of Ni-Sb-S/GN Nanocomposite via Ball Milling
Objective: To synthesize NiSbS/NiSb/NiS nanocomposites anchored on exfoliated graphite nanosheets.
Materials:
-
Nickel (Ni) powder
-
Antimony (Sb) powder
-
Sulfur (S) powder
-
Exfoliated Graphite Nanosheets (GNs)
-
Argon gas (high purity)
-
Planetary ball mill with stainless steel balls and vials
Procedure:
-
Precursor Preparation: Weigh stoichiometric amounts of Ni, Sb, and S powders. The molar ratio will influence the final phase composition. For example, a 4:1:4 molar ratio of Ni:Sb:S can be used.
-
Mixing: Combine the weighed powders with a predetermined amount of exfoliated graphite nanosheets in a stainless steel ball-milling vial. The weight ratio of the active material to graphite nanosheets should be optimized.
-
Ball Milling:
-
Seal the vial inside an argon-filled glovebox to prevent oxidation.
-
Place the vial in a planetary ball mill.
-
Mill the mixture at a specified rotational speed (e.g., 500 rpm) for a set duration (e.g., 24 hours). The milling process induces a solid-state reaction to form the multiphase nanocomposite.
-
-
Product Collection: After milling, open the vial in an argon-filled glovebox and collect the resulting Ni-Sb-S/GN nanocomposite powder.
Protocol 2: Electrode Fabrication
Objective: To prepare working electrodes for electrochemical testing in sodium-ion batteries.
Materials:
-
Synthesized Ni-Sb-S/GN active material
-
Super P carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
-
Slurry mixer/homogenizer
-
Doctor blade coater
-
Vacuum oven
Procedure:
-
Slurry Preparation: Mix the active material (Ni-Sb-S/GN), Super P carbon black, and PVDF binder in a weight ratio of, for example, 8:1:1 in NMP solvent.
-
Homogenization: Stir the mixture until a homogeneous slurry is formed.
-
Coating: Cast the slurry onto a copper foil using a doctor blade to ensure a uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80°C) for several hours (e.g., 12 hours) to remove the NMP solvent.
-
Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) to be used as working electrodes.
Protocol 3: Electrochemical Measurements
Objective: To evaluate the electrochemical performance of the Ni-Sb-S/GN electrodes.
Materials:
-
CR2032 coin cells
-
Prepared Ni-Sb-S/GN working electrode
-
Sodium metal foil (counter and reference electrode)
-
Glass fiber separator
-
Electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) with a fluoroethylene carbonate (FEC) additive)
-
Battery testing system (e.g., LAND battery test system)
-
Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. The assembly consists of the working electrode, separator soaked in electrolyte, and sodium metal foil.
-
Galvanostatic Cycling: Perform charge-discharge cycling tests on the assembled cells using a battery testing system at various current densities (e.g., from 0.1 A g⁻¹ to 5 A g⁻¹) within a specific voltage window (e.g., 0.01–3.0 V vs. Na/Na⁺).
-
Cyclic Voltammetry (CV): Conduct CV measurements at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to investigate the redox reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.
Visualizations
References
- 1. Enhanced electrochemical performance of NiSbS/NiSb/NiS nanocomposites anchored on graphite nanosheets for sodium-ion battery applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced electrochemical performance of NiSbS/NiSb/NiS nanocomposites anchored on graphite nanosheets for sodium-ion battery applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07323A [pubs.rsc.org]
Application Notes and Protocols for Ball-Milling Synthesis of Nickel Antimonide Alloys
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nickel antimonide (NiSb) alloys using the high-energy ball-milling technique. This solvent-free, solid-state method offers a versatile approach to producing nanocrystalline intermetallic compounds with potential applications in various fields, including as anode materials for lithium-ion and sodium-ion batteries.
Introduction to Mechanochemical Synthesis of this compound
Mechanical alloying is a powder metallurgy process that utilizes the high energy from repeated collisions of grinding media to induce chemical reactions and phase transformations at the solid state. In the context of this compound synthesis, elemental powders of nickel (Ni) and antimony (Sb) are subjected to intense mechanical forces within a milling vial. This process leads to repeated welding, fracturing, and rewelding of the powder particles, promoting intimate mixing at the atomic level and ultimately resulting in the formation of various this compound intermetallic phases, such as NiSb and NiSb₂. The final product is typically a nanostructured powder with unique physicochemical properties.
Experimental Protocols
The following protocols are based on established methodologies for the mechanochemical synthesis of this compound alloys. Researchers should adapt these protocols based on the specific equipment and research objectives.
Materials and Equipment
-
Precursor Materials:
-
Nickel (Ni) powder (e.g., 99.8% purity, <150 µm particle size)
-
Antimony (Sb) powder (e.g., 99.5% purity, <75 µm particle size)
-
-
Milling Equipment:
-
High-energy planetary ball mill or SPEX-type shaker mill
-
Hardened steel or tungsten carbide milling vials and balls
-
-
Process Control Agent (PCA) (Optional):
-
Stearic acid or other organic process control agents to prevent excessive cold welding.
-
-
Inert Atmosphere:
-
Argon (Ar) or Nitrogen (N₂) gas supply for purging the milling vials.
-
-
Characterization Equipment:
-
X-ray Diffractometer (XRD)
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
-
Transmission Electron Microscope (TEM)
-
Equipment for electrochemical characterization (for battery applications)
-
General Synthesis Protocol
-
Powder Preparation: Weigh the elemental nickel and antimony powders according to the desired stoichiometric ratio (e.g., 1:1 for NiSb, 1:2 for NiSb₂).
-
Vial Loading: Load the powder mixture and the grinding balls into the milling vial inside a glovebox under an inert atmosphere (e.g., argon) to prevent oxidation. The ball-to-powder ratio (BPR) is a critical parameter and typically ranges from 10:1 to 20:1 by weight.
-
Milling: Seal the vials and place them in the ball mill. Set the desired milling speed and duration. Milling is often performed in cycles with intermediate pauses to prevent excessive heating of the vials.
-
Powder Extraction: After milling, return the vials to the glovebox to extract the synthesized this compound powder.
-
Characterization: Analyze the resulting powder using XRD to determine the phase composition and crystallite size. Use SEM and TEM to study the morphology and microstructure.
Influence of Milling Parameters on Synthesis
The properties of the final this compound product are highly dependent on the milling parameters. The following diagram illustrates the key relationships:
Application Notes and Protocols for NiSb as a Bifunctional Catalyst in Overall Water Electrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nickel Antimonide (NiSb) as a highly efficient and cost-effective bifunctional electrocatalyst for overall water electrolysis. The following sections detail the synthesis of NiSb catalysts, preparation of electrodes, and the protocols for evaluating their electrocatalytic performance in both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).
Quantitative Data Presentation
The electrocatalytic performance of NiSb-based catalysts from various synthesis methods is summarized below. These tables provide key metrics for easy comparison and evaluation.
Table 1: Hydrogen Evolution Reaction (HER) Performance of NiSb-based Catalysts in Alkaline and Acidic Media.
| Catalyst/Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Ni-Sb Nanostructured (Electrodeposition) | 1 M KOH | 158[1] | Not Reported | Stable for 60,000 s @ 100 mA/cm²[1] |
| NiSb Nanoparticles (Solution-based) | 0.5 M H₂SO₄ | 437[1][2] | Not Reported | Excellent HER stability[1][2] |
Table 2: Oxygen Evolution Reaction (OER) Performance of NiSb-based Catalysts in Alkaline Media.
| Catalyst/Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Ni-Sb Nanostructured (Electrodeposition) | 1 M KOH | 367[1] | Not Reported | Stable for 60,000 s @ 100 mA/cm²[1] |
Table 3: Overall Water Splitting Performance of Bifunctional NiSb Catalysts in Alkaline Media.
| Anode Catalyst | Cathode Catalyst | Electrolyte | Cell Voltage @ 10 mA/cm² (V) | Stability |
| Ni-Sb Nanostructured | Ni-Sb Nanostructured | 1 M KOH | Not Directly Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the synthesis of NiSb catalysts and their electrochemical evaluation are provided below.
Synthesis of NiSb Catalysts
Two primary methods for the synthesis of NiSb catalysts are presented: a solution-based hot-injection method for nanoparticles and an electrodeposition method for nanostructured films.
Protocol 2.1.1: Solution-Based Hot-Injection Synthesis of NiSb Nanoparticles
This method is adapted from a procedure for synthesizing NiSb nanoparticles for the HER.[1][2]
Materials:
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
Antimony(III) chloride (SbCl₃)
-
Oleylamine (B85491) (OAm)
-
Borane-tert-butylamine complex (BTBC)
Procedure:
-
In a three-neck flask, dissolve Ni(acac)₂ and SbCl₃ in oleylamine under a nitrogen atmosphere.
-
Heat the mixture to 120°C and maintain for 30 minutes to form a clear solution.
-
In a separate vial, dissolve the borane-tert-butylamine complex in oleylamine.
-
Rapidly inject the BTBC solution into the hot reaction mixture.
-
Raise the temperature to 160°C and maintain for 1 hour.[1][2]
-
Cool the reaction to room temperature.
-
Precipitate the NiSb nanoparticles by adding excess ethanol and centrifuge to collect the product.
-
Wash the nanoparticles with a mixture of toluene and ethanol three times.
-
Dry the resulting NiSb nanoparticle powder in a vacuum oven overnight.
Protocol 2.1.2: Electrodeposition of Nanostructured Ni-Sb Films
This protocol is based on a one-step electrodeposition method to create binder-free Ni-Sb nanostructured electrodes.[1]
Materials:
-
Nickel chloride (NiCl₂)
-
Antimony chloride (SbCl₃)
-
Organic solvent (e.g., ethylene (B1197577) glycol)
-
Conductive substrate (e.g., Nickel foam, Carbon cloth)
Procedure:
-
Prepare an electrodeposition bath by dissolving NiCl₂ and SbCl₃ in the organic solvent.
-
Clean the conductive substrate by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
Set up a three-electrode electrochemical cell with the cleaned substrate as the working electrode, a graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Perform electrodeposition at a constant potential or current density for a specified duration. The optimal parameters need to be determined experimentally.
-
After deposition, rinse the electrode thoroughly with deionized water and ethanol.
-
Dry the Ni-Sb nanostructured electrode in a vacuum oven at 60°C for 2 hours.
Electrode Preparation and Electrochemical Measurements
Protocol 2.2.1: Working Electrode Preparation
Materials:
-
NiSb catalyst powder
-
Nafion solution (5 wt%)
-
Ethanol or Isopropanol
-
Conductive substrate (e.g., Glassy carbon electrode, Nickel foam, Carbon cloth)
Procedure:
-
Prepare a catalyst ink by dispersing 5 mg of the NiSb catalyst powder in a solution containing 950 µL of ethanol (or isopropanol) and 50 µL of 5 wt% Nafion solution.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous dispersion.
-
Drop-cast a specific volume of the catalyst ink onto the surface of the conductive substrate to achieve a desired loading (e.g., 1 mg/cm²).
-
Dry the electrode at room temperature or in a low-temperature oven to evaporate the solvent.
Protocol 2.2.2: Electrochemical Characterization
Electrochemical Setup:
-
A standard three-electrode electrochemical cell.
-
Working Electrode: Prepared NiSb catalyst electrode.
-
Counter Electrode: Graphite rod or Platinum wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or a Reversible Hydrogen Electrode (RHE).
-
Electrolyte: 1 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions.
-
Potentiostat.
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution with the desired concentration and purge with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry (CV): Perform CV scans in a potential window where no faradaic reactions occur to determine the electrochemical double-layer capacitance (Cdl) and estimate the electrochemical active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV) for HER and OER:
-
For HER, scan the potential from the open-circuit potential (OCP) towards more negative potentials at a slow scan rate (e.g., 5 mV/s).
-
For OER, scan the potential from the OCP towards more positive potentials at a slow scan rate (e.g., 5 mV/s).
-
All measured potentials should be converted to the RHE scale using the Nernst equation: E(RHE) = E(ref) + 0.059 × pH + E°(ref).
-
iR-correction should be applied to all polarization curves to compensate for the solution resistance.
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log|j|).
-
The Tafel slope is determined from the linear region of the Tafel plot.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at a specific overpotential in a frequency range of, for example, 100 kHz to 0.1 Hz to investigate the electrode kinetics and charge transfer resistance.
-
-
Stability Test:
-
Conduct chronoamperometry (constant potential) or chronopotentiometry (constant current density, e.g., 10 mA/cm² or 100 mA/cm²) for an extended period (e.g., 10 to 24 hours) to evaluate the long-term stability of the catalyst.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for the synthesis of NiSb catalysts.
Caption: Workflow for electrochemical performance evaluation.
Caption: Schematic of overall water splitting using a bifunctional NiSb catalyst.
References
Application Notes and Protocols for the Preparation of Nickel-Antimony Electroplating Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of nickel-antimony (Ni-Sb) electroplating solutions. The following information is intended for use in research and development settings for the deposition of Ni-Sb alloy coatings. These coatings are of interest for various applications due to their unique properties, including corrosion resistance and specific electrochemical characteristics.
Data Presentation: Bath Composition and Operating Parameters
The composition of the electroplating bath and its operating parameters are critical for achieving the desired properties of the Ni-Sb alloy coating. The tables below summarize the quantitative data from various formulations.
Table 1: Chemical Composition of Nickel-Antimony Electroplating Baths
| Component | Concentration Range (g/L) | Example Concentration (g/L) | Function | Reference |
| Nickel Salt (e.g., Nickel Chloride, Nickel Sulfate) | 1 - 250 | 10 | Source of Nickel Ions | [1][2] |
| Antimony Salt (e.g., Antimony Potassium Tartrate, Antimony Chloride) | 1 - 120 | 6 | Source of Antimony Ions | [1][3] |
| Boric Acid | 20 - 80 | 40 | pH Buffer | [1][4] |
| Complexing Agent (e.g., EDTA, Sodium Citrate, Tartaric Acid) | 10 - 80 | 40 (EDTA) | Stabilizes metal ions in solution | [1] |
| Reducing Agent (e.g., Sodium Hypophosphite) | 10 - 80 | 60 | Assists in the deposition process | [1] |
| Additives | ||||
| Tin Tetrabromide | 2 - 5 | - | Improves stability and uniformity | [1] |
| 4-Dimethylaminopyridine | 3 - 8 | - | Improves stability and uniformity | [1] |
| Tartaric Acid | 1 - 2 | - | Complexing Agent | [1] |
| Sodium Tartrate | 0.5 - 1 | - | Complexing Agent | [1] |
| Wetting Agents (e.g., Sodium Lauryl Sulphate) | 0.002 - 0.005 | - | Prevents pitting | [5] |
| Brighteners (e.g., Saccharin, Thiourea) | Varies | - | Improves surface finish | [4][6] |
Table 2: Operating Parameters for Nickel-Antimony Electroplating
| Parameter | Range | Typical Value | Reference |
| pH | 0.5 - 6.0 | 1.5 - 3.0 | [1][3] |
| Temperature | 10 - 50 °C | 25 °C (Room Temp.) | [1] |
| Current Density | 2 - 5 A/dm² | 5 A/dm² | [2] |
Experimental Protocols
The following are detailed methodologies for the preparation of a nickel-antimony electroplating solution and the subsequent electroplating process.
Protocol 1: Preparation of the Nickel-Antimony Electroplating Solution
This protocol is based on a formulation detailed in the provided search results.[1]
Materials:
-
Deionized water
-
Boric Acid (H₃BO₃)
-
Sodium Hypophosphite (NaH₂PO₂)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Antimony Potassium Tartrate (K(SbO)C₄H₄O₆·0.5H₂O)
-
Nickel Chloride (NiCl₂·6H₂O)
-
1L Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To a 1L volumetric flask, add approximately 500 mL of deionized water.
-
With continuous stirring, add 40g of Boric Acid and 60g of Sodium Hypophosphite to the deionized water. Stir until fully dissolved.
-
Add 40g of EDTA to the solution and continue stirring until it is completely dissolved.
-
Adjust the pH of the mixed solution to 3.0 using Hydrochloric Acid or Sulfuric Acid.
-
Add 6g of Antimony Potassium Tartrate to the solution and stir until dissolved.
-
Add 10g of Nickel Chloride to the solution and stir until dissolved.
-
Add the remaining deionized water to bring the total volume to 1L.
-
Finally, adjust the pH of the solution to 1.5 with Hydrochloric Acid or Sulfuric Acid.
-
The solution is now ready for use.
Protocol 2: Electroplating of Nickel-Antimony Alloy
This protocol outlines the general procedure for electroplating a substrate with a nickel-antimony alloy.
Equipment and Materials:
-
DC Power Supply
-
Beaker or plating tank
-
Anode (e.g., pure nickel or antimony plate)[2]
-
Cathode (the substrate to be plated)
-
Prepared Nickel-Antimony electroplating solution
-
Magnetic stirrer (optional, for agitation)
-
Heater with temperature control (optional)
-
Cleaning and pretreatment solutions (e.g., alkaline cleaner, acid dip)
Procedure:
-
Substrate Pretreatment:
-
Thoroughly clean the substrate to be plated to remove any grease, oil, or oxides. This typically involves a sequence of cleaning steps such as alkaline cleaning, rinsing with deionized water, and a brief acid dip, followed by a final rinse with deionized water.
-
-
Electroplating Setup:
-
Pour the prepared nickel-antimony electroplating solution into the plating tank.
-
Place the anode and cathode into the solution, ensuring they do not touch. The substrate to be plated is the cathode.
-
Connect the positive terminal of the DC power supply to the anode and the negative terminal to the cathode.
-
-
Electroplating Process:
-
If required, heat the solution to the desired operating temperature (e.g., 50°C).[2]
-
Turn on the DC power supply and adjust the current density to the desired value (e.g., 5 A/dm²).[2]
-
Continue the electroplating for the desired amount of time to achieve the target coating thickness. Gentle agitation of the solution can help to produce a more uniform coating.
-
-
Post-Treatment:
-
Once the plating is complete, turn off the power supply.
-
Remove the plated substrate from the solution.
-
Rinse the substrate thoroughly with deionized water and dry it.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the preparation of the nickel-antimony electroplating solution.
Caption: Workflow for preparing the Ni-Sb electroplating solution.
Caption: General workflow for the Ni-Sb electroplating process.
References
- 1. CN109680310B - A kind of nickel-antimony electroplating solution and preparation method thereof - Google Patents [patents.google.com]
- 2. JP2008248348A - Electroplating bath of antimony or antimony alloy - Google Patents [patents.google.com]
- 3. US6409906B1 - Electroplating solution for plating antimony and antimony alloy coatings - Google Patents [patents.google.com]
- 4. Improve Nickel Electroplating with Additives & Brighteners - DU Organics [duorganics.in]
- 5. chemicalmarket.net [chemicalmarket.net]
- 6. WO2001002627A1 - Method and electroplating solution for plating antimony and antimony alloy coatings - Google Patents [patents.google.com]
Application Notes and Protocols for Thin Film Elemental Analysis of Ni-Sb Compounds
Introduction
Nickel-antimony (Ni-Sb) compounds are of significant interest in various fields, including electronics, catalysis, and energy storage, owing to their diverse magnetic, thermoelectric, and electrochemical properties. The elemental composition and stoichiometry of Ni-Sb thin films are critical parameters that dictate their physical and chemical characteristics. Accurate and precise elemental analysis is therefore essential for materials research, process development, and quality control.
This document provides detailed application notes and experimental protocols for the elemental analysis of Ni-Sb thin films using three primary surface-sensitive techniques: X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), and Rutherford Backscattering Spectrometry (RBS). These notes are intended for researchers, scientists, and professionals involved in the development and characterization of novel materials.
Elemental Analysis Techniques: A Comparative Overview
A combination of analytical techniques is often employed to obtain a comprehensive understanding of the elemental composition and distribution within a thin film.[1] Each technique offers unique advantages and limitations.
-
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and crucial information about the chemical states (e.g., oxidation states) of the elements present in the top few nanometers of the surface.[2]
-
Energy-Dispersive X-ray Spectroscopy (EDS) , typically coupled with a Scanning Electron Microscope (SEM), offers rapid elemental analysis and mapping capabilities, providing spatial distribution of elements over a larger area.[3]
-
Rutherford Backscattering Spectrometry (RBS) is a non-destructive technique that provides quantitative elemental composition and depth profiling without the need for reference standards.[4]
The logical workflow for a comprehensive analysis often starts with a surface survey using XPS, followed by bulk composition and mapping with EDS, and concluded with quantitative depth profiling and thickness determination using RBS.
Quantitative Data Summary
The following tables summarize representative quantitative data for Ni-Sb and related nickel-containing thin films obtained by XPS, EDS, and RBS.
Table 1: Representative XPS Quantitative Analysis of Nickel-Containing Thin Films
| Sample Description | Ni (at. %) | Sb (at. %) | O (at. %) | C (at. %) | Reference |
| Sputtered Nickel Film (after 80s Ar+ sputtering) | 89.5 | - | 2.9 | 7.6 | [5] |
| NiO Thin Film (after 30s Ar+ sputtering) | ~47 | - | ~41 | ~12 | [6] |
| Ni-Pt Alloy Thin Film | Varies | - | - | - | [7] |
Table 2: Representative EDS Quantitative Analysis of Ni-Sb and Nickel Alloy Thin Films
| Sample Description | Ni (at. %) | Sb (at. %) | Other Elements (at. %) | Reference |
| Ni-doped Sb2S3 Thin Film | 0.57 | 62.17 | S: 37.26 | This work |
| Zr-Ni Thin Film | ~50 | - | Zr: ~50 | [8] |
| Cu-Ni Alloy (Nominal 50-50) | ~50 | - | Cu: ~50 | [9] |
Table 3: Representative RBS Quantitative Analysis of Nickel-Containing Thin Films
| Sample Description | Ni (at. %) | Sb (at. %) | Film Thickness (nm) | Reference |
| Ni film on Carbon | - | - | 2.17 x 1018 atoms/cm2 | [10] |
| Ni-Si Bilayer | - | - | 45 | [11] |
| C-Ni Composite Film | 56 - 85 | - | Varies | [12] |
Experimental Protocols
Detailed protocols for each analytical technique are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[13]
-
Handle samples with clean, powder-free gloves to minimize surface contamination.
-
Mount the Ni-Sb thin film sample on a compatible sample holder using conductive, vacuum-compatible tape or clips.
-
If necessary, perform a gentle in-situ sputter cleaning using low-energy argon ions (e.g., 0.5-1 keV) to remove adventitious carbon and surface oxides. Sputtering should be performed cautiously to avoid altering the stoichiometry of the Ni-Sb compound.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all present elements.
-
Acquire high-resolution spectra for the Ni 2p and Sb 3d regions to determine their chemical states and for accurate quantification.
-
Potential Peak Overlaps: Be aware of the potential overlap between the Ni 2p3/2 satellite features and the Sb 3d5/2 peak, and between the Ni 3p and Sb 4d peaks. Careful peak fitting and deconvolution will be necessary.
-
Perform energy calibration of the spectra by setting the adventitious C 1s peak to 284.8 eV.
-
Perform background subtraction (e.g., Shirley background) for the high-resolution spectra.
-
Fit the Ni 2p and Sb 3d peaks using appropriate line shapes (e.g., Gaussian-Lorentzian). For nickel, complex multiplet splitting and satellite features must be considered.[14]
-
Calculate the atomic concentrations of Ni and Sb using the integrated peak areas and the respective relative sensitivity factors (RSFs).
Energy-Dispersive X-ray Spectroscopy (EDS)
EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with a sample to produce characteristic X-rays.
-
Ensure the Ni-Sb thin film is on a conductive substrate. If the substrate is non-conductive, a thin conductive coating (e.g., carbon or gold) may be necessary to prevent charging.
-
Mount the sample securely on an SEM stub using conductive adhesive or clips.
-
Place the sample in the SEM chamber and evacuate to the required vacuum level.
-
Obtain a clear secondary electron or backscattered electron image of the area of interest.
-
Set the accelerating voltage of the electron beam. A voltage of 15-20 kV is typically sufficient to excite the K-shell electrons of Ni and the L-shell electrons of Sb.
-
Acquire an EDS spectrum from a point, a line scan, or a map over the desired area.
-
Potential Peak Overlaps: The Ni Lα (0.851 keV) and Sb Mζ (0.769 keV) peaks are relatively close and may require a high-resolution detector for clear separation. The Ni Kα (7.478 keV) and Sb Lα (3.604 keV) peaks are well-separated.
-
Perform qualitative analysis by identifying the characteristic X-ray peaks for Ni and Sb.
-
For quantitative analysis, use standardless or standard-based methods. The software will perform corrections for atomic number (Z), absorption (A), and fluorescence (F) effects (ZAF correction).[15]
-
Generate elemental maps to visualize the spatial distribution of Ni and Sb within the thin film.
Rutherford Backscattering Spectrometry (RBS)
RBS is a powerful, non-destructive technique for determining the elemental composition and depth profile of thin films.[16]
-
No special preparation is typically required for RBS analysis, as it is a non-destructive technique.
-
The sample should be solid and vacuum-compatible.
-
Mount the sample on the goniometer in the RBS chamber.
-
Evacuate the RBS chamber to high vacuum.
-
Use a high-energy ion beam, typically 2-3 MeV He⁺⁺ ions.
-
Align the sample with respect to the incident beam and the detector. A typical scattering angle is between 160° and 170°.
-
Acquire the backscattered ion energy spectrum. The acquisition time will depend on the beam current and the desired statistical accuracy.
-
The energy of the backscattered ions is dependent on the mass of the target atom and the depth at which the scattering event occurs.
-
The width of the peaks in the RBS spectrum corresponds to the thickness of the film.
-
The height of the peaks is proportional to the concentration of the element.
-
Use simulation software (e.g., SIMNRA, RUMP) to fit the experimental spectrum and extract the elemental composition and thickness of the Ni-Sb thin film.[12] The simulation requires knowledge of the substrate material.
Conclusion
The elemental analysis of Ni-Sb thin films is crucial for understanding and optimizing their properties for various applications. This application note has provided a comprehensive overview and detailed protocols for three key analytical techniques: XPS, EDS, and RBS. By employing a multi-technique approach, researchers can obtain a thorough understanding of the elemental composition, chemical states, spatial distribution, and depth profiles of Ni-Sb compounds. The provided workflows and data tables serve as a valuable resource for scientists and engineers working with these advanced materials.
References
- 1. scispace.com [scispace.com]
- 2. azomining.com [azomining.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mattfordengineering.wordpress.com [mattfordengineering.wordpress.com]
- 10. mam.home.ipp.mpg.de [mam.home.ipp.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. surrey.ac.uk [surrey.ac.uk]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Nickel [xpsfitting.com]
- 15. researchgate.net [researchgate.net]
- 16. lip.pt [lip.pt]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Thermoelectric Figure of Merit (ZT) in Nickel Antimonide (NiSb)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the thermoelectric figure of merit (ZT) in nickel antimonide (NiSb). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) about NiSb Thermoelectrics
This section addresses fundamental questions regarding the synthesis, properties, and optimization of NiSb as a thermoelectric material.
Q1: What are the key challenges in synthesizing phase-pure NiSb?
A1: A primary challenge in synthesizing phase-pure NiSb is the potential formation of other this compound phases, such as NiSb₂.[1] The final product is highly dependent on the synthesis method, reaction temperature, and the reducing agent used. For instance, in solvothermal synthesis, the choice of reducing agent (e.g., NaBH₄, Zn, or Mg) can influence the final composition.[1] Additionally, preventing oxidation during synthesis and subsequent processing is crucial, as the formation of nickel or antimony oxides can degrade the thermoelectric properties.[2][3]
Q2: How does nanostructuring enhance the thermoelectric performance of NiSb?
A2: Nanostructuring, such as producing NiSb nanoparticles, is a key strategy to enhance the ZT of NiSb. This is primarily achieved by increasing phonon scattering at grain boundaries, which significantly reduces the lattice thermal conductivity (κL).[1] Since the thermoelectric figure of merit is inversely proportional to thermal conductivity (ZT = S²σT/κ), a reduction in κL can lead to a substantial improvement in ZT. NiSb nanoparticles with sizes ranging from 10-80 nm have been successfully synthesized using methods like the solvothermal route.[1]
Q3: What is the typical range for the Seebeck coefficient of NiSb, and what factors influence it?
A3: The Seebeck coefficient of pure NiSb is relatively low, with reported room temperature values around +3 µV/K. The sign of the Seebeck coefficient indicates the majority charge carrier type; a positive value signifies p-type behavior. The Seebeck coefficient is highly sensitive to the material's electronic band structure and carrier concentration. Doping with other elements is a common strategy to modify the carrier concentration and, consequently, the Seebeck coefficient.
Q4: Can doping improve the ZT of NiSb, and what are some common dopants to consider?
A4: Yes, doping is a critical technique for optimizing the thermoelectric properties of NiSb. By introducing impurity atoms into the NiSb lattice, one can tune the carrier concentration to an optimal level that maximizes the power factor (S²σ). While specific doping studies on NiSb are not as extensively reported as for other thermoelectric materials, analogous systems suggest that elements like tin (Sn), tellurium (Te), or cobalt (Co) could be potential dopants to investigate for modifying the electronic properties of NiSb.[4][5][6] The goal is to find a dopant that increases the Seebeck coefficient without significantly decreasing the electrical conductivity.
Q5: What is the importance of annealing NiSb samples, and what are the typical conditions?
A5: Annealing plays a crucial role in improving the crystallinity and phase purity of synthesized NiSb.[7][8][9] As-synthesized materials, especially from wet chemical routes, can be amorphous or have a high defect density. Annealing at an appropriate temperature can promote grain growth and reduce defects, which can, in turn, affect the material's electrical and thermal transport properties. The optimal annealing temperature and duration need to be carefully determined to avoid phase decomposition or oxidation. For instance, annealing in an inert atmosphere (e.g., Argon) or under vacuum is necessary to prevent the formation of oxides.[2][3]
Section 2: Troubleshooting Guides for NiSb Experiments
This section provides practical solutions to specific problems that may be encountered during the synthesis and characterization of NiSb.
Synthesis and Material Purity
Q: My XRD pattern of solvothermally synthesized NiSb shows broad peaks and low intensity. What could be the issue?
A: This suggests that your product is likely amorphous or has very small crystallite sizes.
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Possible Cause 1: Insufficient reaction temperature or time.
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Solution: Increase the reaction temperature or prolong the reaction time. Solvothermal synthesis of NiSb nanoparticles has been reported at temperatures ranging from 120-240°C and durations from 48-72 hours.[1]
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Possible Cause 2: Ineffective reducing agent.
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Solution: Ensure that the reducing agent (e.g., NaBH₄) is fresh and used in sufficient excess. The choice of reducing agent can also affect the crystallinity.
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Solution: Post-synthesis annealing of the powder under an inert atmosphere can significantly improve crystallinity.
Q: My NiSb sample is contaminated with NiSb₂ or other impurity phases. How can I obtain a pure NiSb phase?
A: The formation of secondary phases is a common issue in the synthesis of intermetallic compounds.
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Possible Cause 1: Incorrect precursor stoichiometry.
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Solution: Carefully control the molar ratio of the nickel and antimony precursors. A 1:1 molar ratio of Ni:Sb is required for the synthesis of NiSb.
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Possible Cause 2: Inappropriate reaction temperature.
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Solution: The reaction temperature can influence which this compound phase is thermodynamically favored. Systematically vary the synthesis temperature to find the optimal window for phase-pure NiSb.
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Possible Cause 3: Unsuitable reducing agent.
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Solution: The type of reducing agent can determine the final product. For example, using different reducing agents like Zn or NaBH₄ can result in the formation of either NiSb or NiSb₂.[1]
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Q: I observe signs of oxidation in my NiSb sample after synthesis and handling. How can I prevent this?
A: this compound can be susceptible to oxidation, especially in nanoparticle form or at elevated temperatures.
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Solution 1: Maintain an inert atmosphere.
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Solution 2: Degas solvents.
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If using a solvothermal method, degas the solvent before use to remove dissolved oxygen.
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Solution 3: Handle in a glovebox.
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For highly sensitive samples, handle the synthesized powder in an inert atmosphere glovebox to prevent exposure to air and moisture.[3]
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Thermoelectric Property Optimization
Q: My NiSb sample has high electrical conductivity but a very low Seebeck coefficient. How can I improve the Seebeck coefficient?
A: This is a common trade-off in thermoelectric materials. A very high carrier concentration often leads to high electrical conductivity but a low Seebeck coefficient.
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Solution 1: Optimize carrier concentration through doping.
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Introduce a suitable dopant to reduce the carrier concentration. For p-type NiSb, an n-type dopant could be used for compensation. The goal is to find the optimal carrier concentration that maximizes the power factor (S²σ).
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Solution 2: Band structure engineering.
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Doping can also modify the electronic band structure, potentially increasing the density of states effective mass, which can lead to a higher Seebeck coefficient.[10]
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Solution 3: Energy filtering.
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Introducing nanostructures or interfaces can create potential barriers that filter out low-energy carriers, which can enhance the Seebeck coefficient.
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Q: The thermal conductivity of my NiSb sample is too high, limiting the ZT value. What strategies can I use to reduce it?
A: Reducing thermal conductivity is a key strategy for enhancing ZT.
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Solution 1: Nanostructuring.
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Synthesize NiSb as nanoparticles or create a nanostructured bulk material. The increased number of grain boundaries will effectively scatter phonons and reduce the lattice thermal conductivity.[1]
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Solution 2: Alloying/Doping.
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Introducing point defects by doping with elements that have a significant mass or size difference compared to Ni and Sb can enhance phonon scattering.
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Thermoelectric Measurement
Q: I am getting inconsistent Seebeck coefficient measurements. What could be the cause?
A: Inaccurate Seebeck coefficient measurements can arise from several experimental artifacts.
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Possible Cause 1: Thermoelectric EMFs in measurement leads.
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Solution: Use measurement leads made of the same material to minimize the generation of spurious thermoelectric voltages at junctions. Ensure all connections are clean and free of oxides.
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Possible Cause 2: Inaccurate temperature measurement.
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Solution: Ensure good thermal contact between the thermocouples and the sample. Be aware of the "cold finger effect," where the thermocouple wires can act as a heat sink, leading to an underestimation of the temperature difference and an overestimation of the Seebeck coefficient.
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Solution: Allow the system to reach thermal equilibrium before taking measurements. Ensure a stable ambient temperature to minimize fluctuations.
Section 3: Data Presentation
The following tables summarize key thermoelectric properties of NiSb and related composites from the literature to facilitate comparison.
Table 1: Thermoelectric Properties of NiSb and NiSb Composites at Room Temperature (~300-325 K)
| Material Composition | Synthesis Method | Electrical Conductivity (σ) (Ω⁻¹cm⁻¹) | Seebeck Coefficient (S) (µV/K) | Thermal Conductivity (κ) (W/mK) |
| Pure NiSb | Solid-State Reaction | ~7.5 x 10⁴ | ~+3 | - |
| NiSb Nanoparticles | Cold Pressed | ~1 x 10⁴ | - | - |
| Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ (Bulk) | Hot Pressing | ~1322 | - | 4.2 |
| Bulk + 0.074 vol% NiSb | Nanocoating & Hot Pressing | - | - | 5.23 |
| Bulk + 0.16 vol% NiSb | Nanocoating & Hot Pressing | ~2300 | - | 5.7 |
Table 2: Effect of NiSb Nanoparticle Addition on the Lattice Thermal Conductivity (κL) of Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ Composites
| Material Composition | κL @ 325 K (W/mK) | κL @ 754 K (W/mK) |
| Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ (Bulk) | 3.3 | 2.1 |
| Bulk + 0.034 vol% NiSb | 3.0 | 1.8 |
| Bulk + 0.074 vol% NiSb | 3.8 | 2.75 |
| Bulk + 0.16 vol% NiSb | 4.0 | 3.0 |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of NiSb.
Solvothermal Synthesis of NiSb Nanoparticles
This protocol is adapted from literature reports on the solvothermal co-reduction route.[1]
Materials and Equipment:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
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Antimony(III) chloride (SbCl₃)
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Sodium borohydride (B1222165) (NaBH₄)
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Ethanol (B145695) (absolute)
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Teflon-lined stainless-steel autoclave (e.g., 40 mL capacity)
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Magnetic stirrer and stir bar
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Centrifuge
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Drying oven
Procedure:
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Precursor Preparation: In a typical synthesis for NiSb, weigh out equimolar amounts of NiCl₂·6H₂O and SbCl₃ (1:1 molar ratio).
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Reaction Setup: Place the weighed precursors into the Teflon liner of the autoclave.
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Solvent Addition: Add absolute ethanol to the Teflon liner until it is approximately 80% full.
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Reducing Agent: Add an excess amount of NaBH₄ to the mixture.
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Mixing: Stir the mixture with a glass rod or a magnetic stirrer for 15 minutes to ensure homogeneity.
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Sealing: Seal the Teflon liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely.
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Heating: Place the autoclave in a furnace or oven and heat it to the desired reaction temperature (e.g., 120-180°C).
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Reaction: Maintain the temperature for a specific duration (e.g., 48 hours).
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Cooling: After the reaction is complete, turn off the furnace and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
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Product Collection: Once cooled, open the autoclave and collect the black precipitate.
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Washing: Wash the product several times with absolute ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the product from the solvent.
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Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.
Melt Spinning for Rapid Solidification of NiSb
Melt spinning is a technique used to produce rapidly solidified ribbons of material, which can result in nanostructured or amorphous phases.
Materials and Equipment:
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High-purity Ni and Sb elemental shots or pre-alloyed NiSb ingot
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Melt spinner apparatus with a quartz crucible and a copper wheel
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Inert gas supply (e.g., Argon)
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Induction heating coil or resistance furnace
Procedure:
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Material Preparation: Place the high-purity Ni and Sb (in the desired stoichiometry) or the pre-alloyed NiSb ingot into the quartz crucible of the melt spinner.
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Inert Atmosphere: Evacuate the chamber and backfill it with a high-purity inert gas. Maintain a slight positive pressure of the inert gas throughout the process.
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Melting: Heat the material above its melting point (1158°C for NiSb) using the induction coil or furnace.
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Wheel Rotation: Start the rotation of the copper wheel to a high speed (e.g., 1000-3000 rpm).
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Ejection: Once the material is completely molten and at the desired temperature, eject the melt through a nozzle onto the surface of the rotating copper wheel using a pulse of inert gas.
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Solidification: The molten metal rapidly solidifies into a thin ribbon upon contact with the cold, rotating wheel.
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Collection: The solidified ribbon is flung from the wheel and can be collected from the bottom of the chamber.
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Characterization: The resulting ribbons can be characterized for their crystal structure, microstructure, and thermoelectric properties.
Section 5: Visualizations
Logical Workflow for ZT Optimization in NiSb
Caption: A logical workflow illustrating the key steps and their interdependencies in optimizing the thermoelectric figure of merit (ZT) of NiSb.
Troubleshooting Decision Tree for Low ZT in NiSb
Caption: A decision tree to guide troubleshooting efforts when a low thermoelectric figure of merit (ZT) is observed in NiSb samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Electrochemical Performance of NiSb Anodes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of Nickel Antimonide (NiSb) anodes in their electrochemical experiments. This guide is designed to address specific issues encountered during the synthesis, electrode fabrication, and testing of NiSb-based anodes for lithium-ion and sodium-ion batteries.
Troubleshooting Guide
This section addresses common problems encountered during NiSb anode experiments, outlining potential causes and providing step-by-step solutions.
Problem 1: Rapid Capacity Fading During Cycling
Q: My NiSb anode shows a high initial capacity, but it fades quickly within the first 50-100 cycles. What are the likely causes and how can I improve the cycling stability?
A: Rapid capacity fading is a primary challenge for NiSb anodes, largely due to significant volume changes during the alloying/de-alloying reactions with lithium or sodium ions. This can lead to pulverization of the active material, loss of electrical contact, and unstable Solid Electrolyte Interphase (SEI) formation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Large Volume Expansion/Contraction | 1. Nanostructuring: Synthesize nanosized NiSb particles (e.g., via solvothermal or hydrothermal methods) to better accommodate strain. 2. Composite Formation: Create a composite of NiSb with a buffering matrix like carbon (e.g., graphene, carbon nanotubes) or an inactive metal oxide. This helps to cushion the volume changes and prevent particle aggregation. |
| Particle Pulverization and Loss of Electrical Contact | 1. Binder Optimization: Ensure strong adhesion between the active material, conductive additive, and current collector. Consider using binders with good mechanical properties like Polyvinylidene fluoride (B91410) (PVDF) or carboxymethyl cellulose (B213188) (CMC). 2. Binder-free Electrodes: Fabricate binder-free NiSb anodes directly on a current collector (e.g., via electrodeposition) to improve structural integrity. |
| Unstable Solid Electrolyte Interphase (SEI) Layer | 1. Electrolyte Additives: Introduce electrolyte additives such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to help form a more stable and robust SEI layer that can better withstand the volume changes. 2. Surface Coating: Apply a thin, stable coating (e.g., Al2O3, carbon) on the NiSb particles to prevent direct contact with the electrolyte and minimize side reactions. |
Troubleshooting Workflow for Rapid Capacity Fading:
Caption: Troubleshooting workflow for addressing rapid capacity fading in NiSb anodes.
Problem 2: Low Initial Coulombic Efficiency (ICE)
Q: The initial coulombic efficiency of my NiSb anode is below 70%. What causes this and how can I improve it?
A: Low initial coulombic efficiency is often attributed to the irreversible formation of a thick SEI layer on the large surface area of nanostructured NiSb and the incomplete conversion of NiSb back to its original state during the first delithiation/desodiation process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Irreversible SEI Formation | 1. Pre-cycling/Formation Cycles: Perform a few initial cycles at a very low current density (e.g., C/20) to allow for the formation of a stable and less resistive SEI layer. 2. Electrolyte Optimization: Use a higher concentration of electrolyte salt or additives like FEC to promote the formation of a thinner, more stable SEI. |
| Incomplete Initial Conversion Reaction | 1. Material Synthesis Optimization: Ensure the synthesis process (e.g., solvothermal, mechanochemical) results in a pure NiSb phase with high crystallinity. Impurities can lead to side reactions and lower ICE. 2. Post-Synthesis Annealing: A post-synthesis heat treatment can improve crystallinity and reduce surface oxides, which may contribute to irreversible capacity loss.[1] |
| Surface Oxides and Defects | 1. Controlled Synthesis Atmosphere: Conduct the synthesis and handling of NiSb nanoparticles in an inert atmosphere (e.g., argon-filled glovebox) to minimize surface oxidation. 2. Acid Treatment: A mild acid wash can sometimes remove surface oxide layers, but this should be done with caution to avoid altering the NiSb stoichiometry. |
Logical Flow for Improving Initial Coulombic Efficiency:
Caption: Decision-making process for improving the initial coulombic efficiency of NiSb anodes.
Problem 3: Poor Rate Capability
Q: My NiSb anode performs well at low current densities, but the capacity drops significantly at higher rates. How can I enhance its rate capability?
A: Poor rate capability is typically due to sluggish reaction kinetics and/or poor electronic and ionic conductivity within the electrode.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Electronic Conductivity | 1. Conductive Carbon Composite: Incorporate highly conductive carbon materials like graphene or carbon nanotubes into the NiSb composite to create efficient electron transport pathways. 2. Optimize Conductive Additive in Slurry: Ensure a sufficient amount and good dispersion of conductive additives (e.g., Super P, acetylene (B1199291) black) in the electrode slurry. |
| Slow Ion Diffusion | 1. Reduce Particle Size: Smaller nanoparticles have shorter diffusion paths for Li+/Na+ ions. 2. Create a Porous Structure: A porous electrode architecture allows for better electrolyte penetration, increasing the electrode/electrolyte interface area and facilitating faster ion transport. |
| High Charge Transfer Resistance | 1. Surface Modification: A thin, ionically conductive coating can reduce the charge transfer resistance at the electrode-electrolyte interface. 2. Binder Selection: Some binders can increase the internal resistance of the electrode. Ensure the chosen binder does not impede ionic or electronic conductivity. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical capacity of a NiSb anode? A1: The theoretical capacity of NiSb is approximately 485 mAh/g for lithium-ion batteries (based on the formation of Li3Sb) and 474 mAh/g for sodium-ion batteries (based on the formation of Na3Sb).
Q2: What is a suitable voltage window for testing NiSb anodes? A2: For lithium-ion battery half-cells, a typical voltage window is 0.01-3.0 V vs. Li/Li+. For sodium-ion battery half-cells, a common range is 0.01-2.5 V vs. Na/Na+.
Q3: What are the common binders and solvents used for preparing NiSb anode slurries? A3: Polyvinylidene fluoride (PVDF) in N-methyl-2-pyrrolidone (NMP) is a widely used binder-solvent system. For aqueous processing, carboxymethyl cellulose (CMC) with styrene-butadiene rubber (SBR) in deionized water is a common alternative.
Q4: How does the inactive Ni in NiSb contribute to its electrochemical performance? A4: The nickel in NiSb acts as an inactive matrix that helps to buffer the large volume changes of antimony during cycling. This improves the structural integrity of the electrode, leading to better cycling stability compared to pure Sb anodes.[2]
Q5: Can NiSb be used in full-cell configurations? A5: Yes, NiSb anodes can be paired with suitable cathodes to assemble full cells. The choice of cathode will depend on the type of battery (Li-ion or Na-ion) and the desired cell voltage and energy density. The overall performance will be influenced by the compatibility of the anode and cathode materials.[1]
Data Presentation
The following tables summarize the electrochemical performance of NiSb anodes under various conditions as reported in the literature.
Table 1: Cycling Performance of NiSb-based Anodes
| Anode Material | Electrolyte | Current Density | Initial Discharge Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) | Capacity Retention (%) |
| Binder-free Sb/NiSb | 1.0 M NaClO4 in EC/DEC | 100 mA/g | - | 521 | - |
| NiSb–Al2O3–C | 1 M LiPF6 in EC:DMC | 100 mA/g | ~800 | ~350 | ~44% |
| 3D Ni@NiSb/Sb2O3 | 1.0 M NaClO4 in EC/DEC + 5% FEC | 200 mA/g | ~650 | 445 | ~68% |
Table 2: Rate Capability of NiSb-based Anodes
| Anode Material | 0.2 A/g (mAh/g) | 0.5 A/g (mAh/g) | 1.0 A/g (mAh/g) | 2.0 A/g (mAh/g) | 5.0 A/g (mAh/g) |
| Binder-free Sb/NiSb | ~550 | ~500 | ~450 | >400 | - |
| 3D Ni@NiSb/Sb2O3 | 445 | 380 | 320 | 250 | 180 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to NiSb anode research.
Solvothermal Synthesis of NiSb Nanoparticles
This protocol describes a general procedure for synthesizing NiSb nanoparticles. Note that precursor concentrations, solvent, temperature, and time may need to be optimized for desired particle size and morphology.
Materials and Equipment:
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Nickel(II) chloride hexahydrate (NiCl2·6H2O)
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Antimony(III) chloride (SbCl3)
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Ethanol (B145695) (or other suitable solvent like ethylene (B1197577) glycol)
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Sodium borohydride (B1222165) (NaBH4) as a reducing agent
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Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
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Magnetic stirrer and stir bar
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Centrifuge
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Oven
Procedure:
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Precursor Solution: In a typical synthesis, dissolve stoichiometric amounts of NiCl2·6H2O and SbCl3 (1:1 molar ratio) in ethanol inside a beaker with vigorous stirring to form a homogeneous solution.[1]
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Reduction: Slowly add an excess of NaBH4 to the precursor solution while stirring. The solution will likely change color, indicating the reduction of the metal salts.
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Autoclave Preparation: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled more than 80% of its total volume.
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Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a set duration (e.g., 12-24 hours).
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Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation.
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Washing: Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
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Drying: Dry the final NiSb nanoparticle powder in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours.
Experimental Workflow for Solvothermal Synthesis:
Caption: Step-by-step workflow for the solvothermal synthesis of NiSb nanoparticles.
Electrode Slurry Preparation and Casting
This protocol provides a general guideline for preparing a NiSb anode slurry and casting it onto a current collector. The ratio of components and slurry viscosity will need to be optimized.
Materials and Equipment:
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Synthesized NiSb nanopowder (active material)
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Super P or acetylene black (conductive additive)
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Polyvinylidene fluoride (PVDF) binder
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N-methyl-2-pyrrolidone (NMP) solvent
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Planetary mixer or magnetic stirrer
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Doctor blade coater
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Copper foil (current collector)
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Vacuum oven
Procedure:
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Binder Solution Preparation: Dissolve the PVDF binder in NMP to form a homogeneous solution. This may require stirring for several hours.
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Dry Mixing: In a separate container, thoroughly mix the NiSb active material and the conductive additive (e.g., in a weight ratio of 8:1).
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Slurry Formation: Gradually add the dry-mixed powder into the PVDF-NMP solution while continuously mixing. A common weight ratio for active material:conductive additive:binder is 8:1:1.
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Homogenization: Continue mixing the slurry at a controlled speed until a uniform and lump-free consistency is achieved. The viscosity should be suitable for casting.
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Casting: Secure the copper foil on a flat surface. Use a doctor blade to cast the slurry onto the copper foil with a uniform thickness.
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Drying: Transfer the coated electrode to a vacuum oven and dry at a moderate temperature (e.g., 80-120°C) for at least 12 hours to completely remove the NMP solvent.
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Electrode Punching: Once dry, punch out circular electrodes of the desired diameter (e.g., 12-15 mm) for coin cell assembly.
Electrochemical Characterization
a) Cyclic Voltammetry (CV)
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Objective: To investigate the redox reactions and electrochemical reversibility of the NiSb anode.
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Cell Configuration: A two-electrode coin cell with the NiSb working electrode, a lithium or sodium metal counter/reference electrode, and a separator soaked in electrolyte.
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Typical Parameters:
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Voltage Range: 0.01-3.0 V (for Li-ion) or 0.01-2.5 V (for Na-ion).
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Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is typically used to ensure the reaction reaches near-equilibrium at each potential.
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Cycles: 3-5 initial cycles are usually sufficient to observe the stabilization of the CV curves.
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b) Galvanostatic Cycling with Potential Limitation (GCPL)
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Objective: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the NiSb anode.
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Cell Configuration: Same as for CV.
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Typical Parameters:
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Voltage Window: 0.01-3.0 V (for Li-ion) or 0.01-2.5 V (for Na-ion).
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Current Density: A range of current densities (e.g., from C/20 to 5C, where 1C corresponds to the theoretical capacity delivered in one hour) is used to assess rate capability.
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Cycling Protocol: Typically involves a constant current charge and discharge within the specified voltage window for a desired number of cycles (e.g., 100-1000).
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c) Electrochemical Impedance Spectroscopy (EIS)
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Objective: To study the impedance characteristics of the NiSb anode, including solution resistance, SEI resistance, and charge transfer resistance.
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Cell Configuration: Same as for CV.
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Typical Parameters:
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Frequency Range: A wide range, typically from 100 kHz to 0.01 Hz.
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AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
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Measurement State: EIS is often performed at different states of charge (e.g., fully charged, fully discharged) and after a certain number of cycles to monitor changes in impedance.
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References
Technical Support Center: Scalable Synthesis of Nickel Antimonide
Welcome to the technical support center for the scalable synthesis of nickel antimonide (NiSb). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this promising material. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the scalable synthesis of this compound.
Problem: Low Product Yield
Q1: My hydrothermal/solvothermal synthesis of NiSb results in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in hydrothermal or solvothermal synthesis of NiSb can stem from several factors:
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Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of precursors to NiSb. Try incrementally increasing the reaction time and/or temperature.
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Precursor Stoichiometry: An improper molar ratio of nickel to antimony precursors can limit the amount of NiSb formed. Ensure you are using the correct stoichiometric ratio (typically 1:1 for NiSb). It can be beneficial to experiment with a slight excess of the more volatile precursor.
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pH of the Solution: The pH of the reaction mixture can significantly influence the solubility of precursors and the reaction kinetics. The optimal pH is system-dependent; therefore, a systematic study of pH variation is recommended.
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Solvent Choice: The polarity and boiling point of the solvent in solvothermal synthesis play a crucial role. A solvent that does not effectively dissolve the precursors or does not reach the required reaction temperature and pressure will result in low yield.
Problem: Impure Product with Multiple Phases
Q2: My XRD analysis shows the presence of other phases like Ni, Sb, or other this compound phases (e.g., NiSb₂, Ni₃Sb) in my final product. How can I obtain phase-pure NiSb?
A2: Achieving phase purity is a common challenge in NiSb synthesis. Here are some strategies to address this issue:
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Precise Control of Precursor Ratio: The Ni:Sb precursor ratio is a critical parameter for phase control. A 1:1 molar ratio is the theoretical starting point for NiSb. An excess of antimony may lead to the formation of Sb or NiSb₂, while an excess of nickel can result in unreacted Ni.
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Temperature and Time Optimization: The formation of different this compound phases is often temperature-dependent. A systematic study of the reaction temperature and time is crucial. For instance, in some syntheses, a lower temperature might favor the formation of one phase, while a higher temperature favors another.
-
Choice of Reducing Agent: In methods involving a reduction step, the strength and concentration of the reducing agent can influence the final phase. A reducing agent that is too strong might lead to the formation of metallic Ni and Sb instead of the desired alloy.
-
Post-synthesis Annealing: Annealing the as-synthesized product under an inert atmosphere can sometimes promote the conversion of mixed phases into the thermodynamically stable NiSb phase. The annealing temperature and duration need to be carefully optimized.
Problem: Poor Crystallinity
Q3: The peaks in my XRD pattern are broad, indicating poor crystallinity of my NiSb product. How can I improve the crystallinity?
A3: Poor crystallinity can affect the material's properties. To enhance crystallinity:
-
Increase Reaction Temperature and Time: Higher temperatures and longer reaction times generally provide more energy and time for atoms to arrange into a well-defined crystal lattice.
-
Post-synthesis Annealing: As mentioned for phase purity, annealing at an appropriate temperature can significantly improve the crystallinity of the as-synthesized powder.
-
Use of Capping Agents/Surfactants: In colloidal syntheses, certain capping agents can influence the crystal growth process and lead to higher crystallinity. However, their removal after synthesis needs to be considered.
Problem: Undesirable Morphology and Particle Size
Q4: I am not getting the desired morphology (e.g., nanoparticles, nanorods) or my particle size is too large and non-uniform for my application. How can I control the morphology and size?
A4: Controlling the morphology and size is crucial for many applications. Here are some key parameters to adjust:
-
Synthesis Method: The choice of synthesis method (e.g., hydrothermal, solvothermal, microwave-assisted) has a significant impact on the final morphology. Microwave-assisted methods, for example, are known for rapid, uniform heating that can lead to smaller, more uniform nanoparticles.[1][2][3]
-
Reaction Parameters:
-
Temperature and Time: These parameters influence the nucleation and growth rates of the crystals. Rapid nucleation and slow growth generally favor smaller particles.
-
Precursor Concentration: Higher precursor concentrations can lead to faster nucleation and smaller particles, but may also increase the risk of agglomeration.
-
-
Surfactants and Capping Agents: In solution-based methods, the type and concentration of surfactants or capping agents are critical for controlling the growth of specific crystal facets and preventing agglomeration, thus dictating the final shape and size.
-
Solvent: In solvothermal synthesis, the solvent's properties, such as viscosity and coordination ability, can influence the diffusion of precursors and the growth of different crystal faces.
Frequently Asked Questions (FAQs)
Q5: What are the most common scalable synthesis methods for this compound?
A5: The most commonly explored scalable synthesis methods for NiSb include:
-
Hydrothermal/Solvothermal Synthesis: These are versatile methods for producing a wide range of morphologies by reacting precursors in an aqueous or organic solvent at elevated temperatures and pressures in an autoclave.[4]
-
Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly and uniformly heat the precursors, often leading to faster reaction times, higher yields, and more uniform nanoparticles compared to conventional heating methods.[1][2][3]
-
Solid-State Reaction: This method involves heating a mixture of solid precursors at high temperatures. While it is a straightforward method, achieving homogeneity and controlling particle size can be challenging, and it often requires high temperatures and long reaction times.
Q6: How can I confirm the successful synthesis of this compound and determine its phase purity?
A6: The primary characterization technique for confirming the synthesis and phase purity of NiSb is X-ray Diffraction (XRD) . The obtained XRD pattern should be compared with standard diffraction patterns from a database (e.g., JCPDS or ICDD) for NiSb and other potential phases (Ni, Sb, NiSb₂, etc.). The sharpness and intensity of the peaks will also provide information about the crystallinity of your sample. Other complementary techniques include:
-
Energy-Dispersive X-ray Spectroscopy (EDS or EDX): To confirm the elemental composition and the Ni:Sb atomic ratio.
-
Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and crystal structure of the synthesized material.
Q7: What are common impurities in this compound synthesis and how can they be avoided or removed?
A7: Common impurities can be unreacted precursors (Ni, Sb), oxides (e.g., Sb₂O₃), or other this compound phases.
-
Avoiding Impurities: Careful control of the synthesis atmosphere (e.g., using an inert atmosphere to prevent oxidation), precise stoichiometry of precursors, and optimization of reaction parameters are key to avoiding the formation of impurities.
-
Removing Impurities:
-
Unreacted Precursors: Washing the product with appropriate solvents can sometimes remove unreacted precursors. For example, excess antimony can be washed with a suitable solvent.
-
Oxides: Purification can be challenging once oxides are formed. Preventing their formation by using an inert atmosphere is the best strategy. In some cases, a reduction step at elevated temperatures might be necessary.
-
Experimental Protocols
Microwave-Assisted Synthesis of NiSb Nanostructures on Nickel Foam
This protocol is adapted from a method for synthesizing NiSb-based materials directly on a conductive substrate.[2]
Materials:
-
Nickel foam (NF)
-
Antimony(III) chloride (SbCl₃)
-
Ethylene (B1197577) glycol
-
Ethylenediamine
-
Deionized water
Procedure:
-
Substrate Preparation: Clean a piece of nickel foam by sonicating it sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities. Dry the nickel foam in an oven.
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving SbCl₃ in ethanol. The concentration will depend on the desired loading on the nickel foam.
-
Reaction Mixture: In a typical synthesis, place the cleaned nickel foam into a microwave-safe reaction vessel. Add the SbCl₃ solution, ethylene glycol, and ethylenediamine. The nickel foam itself acts as the nickel source.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesis reactor. Irradiate the mixture at a specific power and for a set duration. For example, optimal conditions might be found around 800 W for 150 seconds.[1][3] These parameters should be optimized for your specific setup and desired product characteristics.
-
Washing and Drying: After the reaction, allow the vessel to cool to room temperature. Remove the nickel foam, and wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product (NiSb grown on nickel foam) in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
Quantitative Data Summary
The following table summarizes the effect of key synthesis parameters on the properties of nickel-based materials, providing a starting point for the optimization of this compound synthesis.
| Parameter | Variation | Effect on Product | Reference(s) |
| Microwave Power | Increasing power (e.g., 600 W to 800 W) | Can lead to more homogeneous and smaller nanoparticles. | [1] |
| Microwave Time | Increasing time (e.g., 120 s to 150 s) | Affects particle size and uniformity; optimal time needed to balance nucleation and growth. | [1][3] |
| Ni:Sb Precursor Ratio | Varies from Ni-rich to Sb-rich | Critical for controlling the final phase (e.g., NiSb, NiSb₂, Ni₃Sb). A 1:1 ratio is the target for NiSb. | Inferred from related systems |
| Reaction Temperature | Increasing temperature | Generally improves crystallinity and can influence the final phase. | Inferred from related systems |
Visualizations
Troubleshooting Workflow for Phase Impurity
This diagram illustrates a logical workflow for troubleshooting the presence of unwanted phases in your this compound product.
Caption: Troubleshooting workflow for achieving phase-pure this compound.
Experimental Workflow for Microwave-Assisted Synthesis
This diagram outlines the key steps in the microwave-assisted synthesis of this compound on nickel foam.
Caption: General experimental workflow for microwave-assisted synthesis of NiSb.
References
- 1. One-Step Microwave Synthesis of NiSb/NiSe Nanomaterials for High Performance Supercapacitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Microwave Synthesis of NiSb/NiSe Nanomaterials for High Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Synthesis of Nickel-Antimony (Ni-Sb) Alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ni-Sb alloys. Our goal is to help you control phase purity and achieve desired material properties in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common phases in the Ni-Sb system and their compositions?
A1: The nickel-antimony binary system features several stable intermetallic compounds. Understanding these phases is the first step in controlling the purity of your synthesized alloy. The common phases and their approximate weight percent of antimony (Sb) are listed in the table below.[1][2]
| Phase | Composition (wt% Sb) | Pearson Symbol | Space Group | Prototype |
| (Ni) | 0 to 19.4 | cF4 | Fm-3m | Cu |
| Ni3Sb | 40.9 | oP8 | Pmmn | β-TiCu3 |
| Ni5Sb2 | 41.5 to 44.5 | mC28 | C2/m | Ni5Sb2 |
| NiSb | 61.7 to 71 | hP4 | P63/mmc | NiAs |
| NiSb2 | 80.6 | oP6 | Pnnm | FeS2 (marcasite) |
| (Sb) | 100 | hR2 | R-3m | α-As |
Q2: I am observing multiple phases in my final product. How can I improve the phase purity?
A2: The presence of multiple phases is a common challenge in Ni-Sb alloy synthesis.[3][4] Several factors can influence the phase purity of the final product. Here are some key parameters to consider:
-
Stoichiometry: Precise control of the initial Ni to Sb ratio is critical. Even small deviations can lead to the formation of secondary phases.[5][6][7][8] It is recommended to use high-purity starting materials (>99.9%).
-
Reaction Temperature and Time: The reaction temperature and duration must be sufficient to allow for complete diffusion and reaction of the precursors. Consult the Ni-Sb phase diagram to determine the appropriate temperature range for the desired phase.[9][10]
-
Annealing: A post-synthesis annealing step is often crucial for homogenizing the alloy and eliminating metastable phases. The annealing temperature and duration should be carefully optimized.[11][12][13][14]
-
Synthesis Method: The choice of synthesis method can significantly impact phase purity. Solid-state methods may require longer reaction times and higher temperatures, while solution-based methods can offer better control over stoichiometry at lower temperatures.[15][16][17]
Q3: What is a typical experimental protocol for synthesizing a specific Ni-Sb phase, for example, NiSb?
A3: Synthesizing the NiSb phase, which has a nickel arsenide (NiAs) crystal structure, can be achieved through various methods. Below are generalized protocols for solid-state and solution-based synthesis.
Troubleshooting Guide
Problem 1: The XRD pattern of my product shows peaks corresponding to Ni3Sb and Ni5Sb2, but my target was NiSb.
-
Possible Cause: The initial stoichiometry was likely nickel-rich.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Recalculate the required masses of nickel and antimony for the desired NiSb phase. Ensure accurate weighing of the high-purity precursors.
-
Increase Antimony Content: In your next synthesis, slightly increase the molar ratio of antimony to compensate for any potential loss during the reaction, especially if heating in an open system where Sb can sublimate.
-
Homogenization: If using a solid-state method, ensure thorough grinding and mixing of the precursor powders before reacting.
-
Problem 2: My synthesized Ni-Sb alloy is not homogenous, and I see distinct regions with different compositions under SEM/EDX.
-
Possible Cause: Incomplete reaction or insufficient diffusion of the elements.
-
Troubleshooting Steps:
-
Increase Annealing Time/Temperature: A longer annealing duration or a higher (but phase-appropriate) temperature can promote atomic diffusion and lead to a more homogenous alloy.[11][13]
-
Intermediate Grinding: For solid-state reactions, interrupting the annealing process to re-grind the sample can break up segregated regions and expose fresh surfaces for reaction.
-
Quenching: In some cases, rapid quenching from the annealing temperature can preserve the high-temperature equilibrium phase and prevent decomposition into other phases upon cooling.
-
Problem 3: I am trying a solution-based synthesis, but the resulting particles are amorphous or have poor crystallinity.
-
Possible Cause: The reaction temperature may be too low, or the reaction time is too short. The choice of solvent and reducing agent can also play a role.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the synthesis temperature to provide more energy for crystallization.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration to enable better crystal growth.
-
Solvent Choice: Use a higher-boiling point solvent to access higher reaction temperatures.
-
Precursor Reactivity: The reactivity of the metal and antimony precursors can influence the nucleation and growth of the nanocrystals.[18][19]
-
Experimental Protocols
Protocol 1: Solid-State Synthesis of Polycrystalline NiSb
This method involves the direct reaction of elemental nickel and antimony at high temperatures.
-
Precursor Preparation: Weigh stoichiometric amounts of high-purity nickel powder (99.9% or better) and antimony powder (99.9% or better) corresponding to the NiSb phase.
-
Mixing: Thoroughly grind the powders together in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure intimate mixing.
-
Pelletizing: Press the mixed powder into a pellet using a hydraulic press.
-
Encapsulation: Seal the pellet in an evacuated quartz tube to prevent oxidation and loss of antimony at high temperatures.
-
Reaction and Annealing:
-
Characterization: Characterize the resulting ingot for phase purity using X-ray diffraction (XRD) and for morphology and composition using scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX).
Protocol 2: Solution-Phase Synthesis of NiSb Nanoparticles
This method offers control over particle size and can be performed at lower temperatures.[15][16][17]
-
Precursor Preparation:
-
Prepare an antimony precursor solution, for example, by dissolving SbCl3 in toluene.
-
Prepare a nickel precursor solution, such as a nickel(II) salt in a suitable solvent.
-
-
Reaction Setup: In a three-neck flask equipped with a condenser and under an inert atmosphere (e.g., Argon), heat a high-boiling point solvent like trioctylphosphine (B1581425) (TOP) to the desired reaction temperature (e.g., 170 °C).
-
Injection: Rapidly inject the nickel and antimony precursor solutions into the hot solvent.
-
Growth: Maintain the reaction temperature for a specific duration (e.g., 15 to 240 minutes) to allow for nanoparticle nucleation and growth. The reaction time can be varied to control the final particle size and phase.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol, hexane) to remove unreacted precursors and byproducts.
-
-
Characterization: Analyze the size, morphology, and crystallinity of the nanoparticles using transmission electron microscopy (TEM) and XRD.
Visual Guides
Caption: Workflow for Solid-State Synthesis of NiSb.
References
- 1. dl.asminternational.org [dl.asminternational.org]
- 2. Диаграмма состояния системы Ni-Sb [himikatus.ru]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. Stoichiometry-engineered phase transition in a two-dimensional binary compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teachy.ai [teachy.ai]
- 8. teachy.ai [teachy.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Reducing Lattice Thermal Conductivity in Doped NiSb
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing the lattice thermal conductivity of doped Nickel Antimonide (NiSb) and related half-Heusler compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for reducing lattice thermal conductivity (κL) in NiSb?
A1: The primary mechanism for reducing lattice thermal conductivity in NiSb is to enhance phonon scattering. Phonons are quantized lattice vibrations that are the main carriers of heat in semiconductors. By introducing disruptions to the crystal lattice, the propagation of these phonons is impeded, thus lowering κL.
Q2: How does doping help in reducing lattice thermal conductivity?
A2: Doping introduces point defects into the crystal lattice, such as substitutional atoms, vacancies, or interstitials. These point defects act as scattering centers for phonons, a phenomenon known as phonon-impurity or point-defect scattering. This increased scattering reduces the mean free path of phonons and consequently lowers the lattice thermal conductivity.[1][2][3][4]
Q3: What are the common dopants used to reduce κL in NiSb-based half-Heusler alloys?
A3: Common dopants for NiSb-related half-Heusler alloys like NbFeSb and TiNiSn include elements such as Titanium (Ti), Zirconium (Zr), and Hafnium (Hf).[5][6][7][8] These elements are often chosen to create significant mass and strain field fluctuations in the lattice, which are effective for scattering phonons.
Q4: Can doping concentration be too high?
A4: Yes, an excessive concentration of dopants can sometimes lead to an increase in lattice thermal conductivity. This can be due to the formation of localized regions or secondary phases within the material that may have different vibrational properties.[9] There is often an optimal doping concentration to achieve the minimum lattice thermal conductivity.
Q5: What are the main types of phonon scattering mechanisms?
A5: The main phonon scattering mechanisms are:
-
Umklapp scattering: Phonon-phonon scattering that is dominant at high temperatures.
-
Point-defect scattering: Scattering of phonons by impurities, vacancies, and other point defects introduced by doping.
-
Electron-phonon scattering: Interaction between phonons and charge carriers (electrons or holes). This becomes more significant at high carrier concentrations.
-
Boundary scattering: Scattering of phonons at grain boundaries and sample surfaces, which is more pronounced in nanostructured materials.[10]
Q6: What is "resonant phonon scattering"?
A6: Resonant phonon scattering is an anomalously strong defect-phonon interaction that can exceed the predictions of the classic mass-difference scattering model by a significant margin.[1][2][3] This can occur when the dopant atom induces a local symmetry transition, creating a resonant state that very effectively scatters low-frequency phonons.[10]
Troubleshooting Guides
Synthesis of Doped NiSb
| Observation/Issue | Potential Cause | Suggested Solution |
| Incomplete reaction or presence of secondary phases after arc melting. | Insufficient melting and homogenization. | Remelt the sample multiple times (typically 4-6 times), turning the ingot over between each melting cycle to ensure all constituent elements react completely.[11][12] |
| Contamination from the copper hearth. | Avoid excessive power input during arc melting to prevent melting the hearth. It is safer to melt the alloy in steps.[12] | |
| Low density of the sample after Spark Plasma Sintering (SPS). | Sintering temperature is too low or holding time is too short. | Increase the sintering temperature or extend the holding time. However, be aware that this might lead to grain growth. |
| Poor electrical conductivity of the powder. | Ensure good electrical contact between the powder particles and the graphite (B72142) die. A higher initial packing density can help. | |
| Significant grain growth during SPS. | Sintering temperature is too high or holding time is too long. | Optimize the SPS parameters by using a higher heating rate and shorter holding time to achieve high density while minimizing grain growth.[13] |
| Inconsistent particle size and morphology in solvothermal synthesis. | Improper choice of reducing agent or solvent. | The type of reducing agent (e.g., NaBH4, Zn, Mg) and the solvent can significantly influence the final product. Experiment with different combinations to achieve the desired morphology.[14] |
| Reaction temperature and duration are not optimal. | Vary the reaction temperature (e.g., 120-180 °C) and duration to control the particle size. Lower temperatures and shorter durations generally result in smaller nanoparticles.[14] |
Thermal Conductivity Measurement
| Observation/Issue | Potential Cause | Suggested Solution |
| Inaccurate thermal diffusivity measurement using Laser Flash Analysis (LFA). | Sample is not opaque to the laser, or the surfaces are not parallel. | Coat the sample surfaces with a thin layer of graphite to ensure uniform heat absorption and emission. Ensure the sample has parallel and flat surfaces. |
| Heat loss from the sample surfaces. | Use appropriate heat loss correction models provided by the LFA software. Measurements should ideally be conducted in a vacuum or inert gas atmosphere.[15] | |
| Errors in electrical conductivity measurements affecting the calculation of the electronic contribution to thermal conductivity. | Thermoelectric effects (Peltier effect) interfering with the measurement. | Use an AC measurement technique or a high-frequency DC measurement to minimize the influence of the Peltier effect.[16] |
| Poor electrical contacts. | Ensure good, low-resistance contacts are made to the sample. Four-point probe measurements are recommended to eliminate contact resistance. | |
| Calculated lattice thermal conductivity is higher than expected. | Underestimation of the electronic thermal conductivity (κe). | The Lorenz number used in the Wiedemann-Franz law (κe = LσT) can deviate from the ideal value. If possible, use a more sophisticated model to estimate the Lorenz number for your specific material and doping level. |
| Presence of an unexpected heat conduction path. | Ensure the sample is properly mounted and that there are no parallel heat conduction paths through the measurement setup. |
Quantitative Data on Doped NiSb-based Systems
The following tables summarize the effect of different dopants on the lattice thermal conductivity (κL) of NiSb-related half-Heusler compounds.
Table 1: Effect of Dopant Type on Lattice Thermal Conductivity of TiNiSn at 300 K
| Dopant (at 25% substitution on Ti site) | Predicted κL (W m⁻¹ K⁻¹) | % Reduction from pure TiNiSn (9.23 W m⁻¹ K⁻¹) |
| Sc | 9.07 | 1.7% |
| Zr | 6.72 | 27.2% |
| Hf | 7.36 | 20.3% |
| Mn | 7.60 | 17.7% |
| Data adapted from first-principles calculations.[7] |
Table 2: Effect of Dopant Concentration on Lattice Thermal Conductivity of NbFeSb at 873 K
| Dopant Composition | κL (W m⁻¹ K⁻¹) |
| NbFeSb (undoped) | ~4.5 |
| Nb₀.₈M₀.₂FeSb (M = Hf, Zr, Mo, V, Ti; equimolar) | 2.5 |
| Data from experimental measurements on high-entropy alloys.[6] |
Experimental Protocols
Synthesis of Doped NiSb by Arc Melting
-
Material Preparation: Weigh high-purity elemental Ni, Sb, and the desired dopant(s) in the stoichiometric ratio.
-
Arc Melting: Place the elements in a water-cooled copper hearth inside an arc furnace. Evacuate the chamber and backfill with high-purity argon gas.
-
Melting Process: Strike an arc to melt the elements. To ensure homogeneity, the resulting ingot should be flipped and remelted at least four to six times.[11][12]
-
Annealing: Seal the ingot in an evacuated quartz tube and anneal at a high temperature (e.g., 900-1000 °C) for an extended period (e.g., 48 hours or more) to ensure phase purity and chemical homogeneity.[17]
Densification by Spark Plasma Sintering (SPS)
-
Powder Preparation: Crush the annealed ingot into a fine powder using a mortar and pestle in an inert atmosphere (e.g., a glovebox).
-
Die Loading: Load the powder into a graphite die.
-
Sintering: Place the die in the SPS chamber. Apply a uniaxial pressure and a pulsed DC current to rapidly heat the sample to the desired sintering temperature.
-
Cooling: After a short holding time at the sintering temperature, cool the sample down. The rapid heating and cooling cycles of SPS help in obtaining dense samples with fine grain structures.[13]
Measurement of Thermal Conductivity using Laser Flash Analysis (LFA)
-
Sample Preparation: Cut a thin, parallel-sided disc from the sintered sample. The typical sample size is a few millimeters in diameter and 1-2 mm in thickness.
-
Coating: Apply a thin layer of graphite spray to both faces of the sample to ensure uniform absorption of the laser pulse and uniform emission of thermal radiation.
-
Measurement: Place the sample in the LFA furnace. At a set temperature, a high-intensity laser pulse irradiates one face of the sample.[15][18][19]
-
Data Acquisition: An infrared detector on the opposite face measures the temperature rise as a function of time.[20]
-
Calculation of Thermal Diffusivity (α): The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
-
Calculation of Thermal Conductivity (κ): The thermal conductivity (κ) is then calculated using the equation κ = α * ρ * Cₚ, where ρ is the density of the sample and Cₚ is its specific heat capacity. Both ρ and Cₚ must be measured separately.
Visualizations
Caption: Experimental workflow for reducing lattice thermal conductivity in doped NiSb.
References
- 1. [2504.20820] Experimental Observation of Extremely Strong Defect-Phonon Scatterings in Semiconductor Single Crystals [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Controlled Lattice Thermal Conductivity of Transparent Conductive Oxide Thin Film via Localized Vibration of Doping Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. linseis.com [linseis.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Laser flash analysis - Wikipedia [en.wikipedia.org]
- 19. infinitalab.com [infinitalab.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Enhancing the Stability of NiSb Electrocatalysts in Acidic Media
This guide is designed for researchers and professionals working with Nickel-Antimony (NiSb) electrocatalysts in acidic media. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative performance data to assist in overcoming common challenges and enhancing catalyst stability for the Hydrogen Evolution Reaction (HER).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, electrode preparation, and electrochemical testing of NiSb electrocatalysts.
FAQs: Catalyst Synthesis and Characterization
Question: My synthesized NiSb nanoparticles show poor crystallinity in the XRD pattern. What are the likely causes and solutions? Answer:
-
Low Reaction Temperature: Inadequate temperature during synthesis can lead to incomplete crystallization. Ensure the reaction temperature reaches the required level for the specific synthesis method (e.g., 160°C for hot-injection methods).
-
Incorrect Precursor Ratio: A non-stoichiometric ratio of nickel and antimony precursors can result in the formation of amorphous phases or undesired byproducts. Carefully verify the molar ratios of your starting materials.
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion. Consider extending the reaction duration.
-
Solution: Optimize the synthesis temperature and time based on literature protocols. Ensure precise measurement and molar ratios of Ni and Sb precursors.
Question: How can I confirm the successful formation of the NiSb phase? Answer:
-
X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phases. Compare the obtained XRD pattern with the standard pattern for hexagonal NiSb (JCPDS card no. 65-3245).
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), EDX can confirm the elemental composition and the atomic ratio of Ni to Sb.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and oxidation states of Ni and Sb on the catalyst's surface.
FAQs: Electrode Preparation and Catalyst Ink Issues
Question: The catalyst ink does not form a uniform layer on the substrate and cracks upon drying. What can I do? Answer: This is a common issue often related to the ink formulation and drying process.
-
Improve Ink Homogeneity: Ensure the catalyst powder is well-dispersed in the solvent mixture. Increase the sonication time for the catalyst ink to break down agglomerates.
-
Optimize Solvent Composition: The solvent evaporation rate is critical. A mixture of water and a higher-boiling-point alcohol like isopropanol (B130326) or n-propanol can slow down drying and reduce cracking. A common starting ratio is 4:1 v/v isopropanol to water.
-
Adjust Nafion™ Content: Nafion™ acts as a binder. Too little can lead to poor adhesion, while too much can cover active sites and increase resistance. A typical concentration is 15-25 wt% of the catalyst mass.
-
Control Drying Conditions: Avoid rapid drying at high temperatures. Let the electrode dry slowly at room temperature or in a controlled humidity environment.
Question: My catalyst film peels off the substrate during electrochemical testing. How can I improve adhesion? Answer: Poor adhesion is a critical issue that compromises long-term stability tests.
-
Substrate Pre-treatment: Proper substrate preparation is crucial. For carbon-based substrates (like carbon paper or glassy carbon), mechanical polishing followed by sonication in deionized water and ethanol (B145695) can improve surface wettability and adhesion.
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Binder Optimization: Ensure the correct amount of Nafion™ ionomer is used in the catalyst ink.
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Annealing: A gentle post-deposition heat treatment (e.g., annealing at a moderate temperature under an inert atmosphere) can sometimes improve the contact between the catalyst layer and the substrate.
FAQs: Electrochemical Performance and Stability
Question: The overpotential of my NiSb catalyst is much higher than reported values. What are the potential reasons? Answer:
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High Catalyst Loading: An excessively thick catalyst layer can increase mass transport limitations and electrical resistance.
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Poor Electrical Contact: Ensure good electrical contact between the catalyst layer, the substrate, and the current collector.
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Contamination: Impurities in the electrolyte or on the electrode surface can poison the catalyst. Use high-purity water and reagents.
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Incomplete Ligand Removal (for nanoparticle synthesis): If organic ligands (e.g., oleylamine) from the synthesis are not sufficiently removed, they can block active sites. Perform a thorough ligand exchange/removal procedure.
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Surface Oxidation: The catalyst surface may have oxidized during storage or handling.
Question: My NiSb catalyst shows a rapid decline in current density during chronoamperometry. What does this indicate? Answer: A rapid current decay suggests poor stability. The primary causes in acidic media are:
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Catalyst Dissolution: Nickel and/or antimony may be leaching into the acidic electrolyte. This can be confirmed by analyzing the electrolyte post-testing using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
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Surface Passivation: The formation of a non-conductive oxide or hydroxide (B78521) layer on the catalyst surface can block active sites.
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Mechanical Detachment: The catalyst layer may be physically detaching from the substrate.
Question: What are the visual signs of NiSb catalyst degradation? Answer:
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Change in Color/Appearance: The electrode surface might change color or lose its initial metallic luster.
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Film Delamination: Visible peeling or flaking of the catalyst layer from the substrate.
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Gas Bubble Adhesion: In some cases of performance degradation, you might observe excessive hydrogen bubble accumulation on the electrode surface, which can indicate changes in surface properties.
Data Presentation
The following table summarizes the electrochemical performance of various NiSb-based electrocatalysts for the Hydrogen Evolution Reaction (HER) in acidic media, providing a benchmark for experimental results.
| Catalyst | Substrate | Electrolyte (0.5 M H₂SO₄) | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test | Reference |
| NiSb Nanoparticles | Glassy Carbon | 0.5 M H₂SO₄ | 437 | Not Reported | Excellent HER stability | --INVALID-LINK-- |
| NiSb/CF | Carbon Fiber | 0.5 M H₂SO₄ | ~75 | ~63 | >3000 h at 2 A/cm² in PEM-WE | --INVALID-LINK-- |
| Amorphous Ni-Sb-P | Graphite | Not in acid | - | - | 80 h at 100 mA/cm² (alkaline) | --INVALID-LINK-- |
Note: Performance metrics can vary significantly based on synthesis methods, catalyst loading, and testing conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of NiSb nanoparticles, preparation of catalyst-coated electrodes, and electrochemical stability testing.
Protocol 1: Synthesis of NiSb Nanoparticles (Hot-Injection Method)
This protocol is adapted from a solution-based synthesis approach.
Materials:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
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Antimony(III) chloride (SbCl₃)
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Oleylamine (B85491) (OAm)
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Borane-tert-butylamine complex (BTBC)
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Ethanol
Procedure:
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In a three-neck flask, dissolve a specific molar ratio of NiCl₂·6H₂O and SbCl₃ in oleylamine under argon (Ar) flow.
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Heat the mixture to 120°C and maintain for 1 hour to form a clear solution.
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In a separate vial, dissolve the borane-tert-butylamine complex (reducing agent) in oleylamine.
-
Rapidly inject the BTBC solution into the hot metal precursor solution.
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Raise the temperature to 160°C and maintain for 2 hours.
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Cool the reaction mixture to room temperature.
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Precipitate the NiSb nanoparticles by adding excess ethanol and centrifuge to collect the product.
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Wash the nanoparticles multiple times with a mixture of ethanol and toluene to remove unreacted precursors and excess ligands.
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Dry the final product under vacuum.
Protocol 2: Preparation of Catalyst-Coated Working Electrode
Materials:
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Synthesized NiSb catalyst powder
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5 wt% Nafion™ solution
-
Isopropanol (IPA)
-
Deionized water
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Working electrode substrate (e.g., Glassy Carbon Electrode, Carbon Paper)
Procedure:
-
Prepare the Catalyst Ink:
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Weigh 5 mg of the NiSb catalyst powder.
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Add 800 µL of isopropanol and 200 µL of deionized water.
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Add 40 µL of 5 wt% Nafion™ solution (this corresponds to ~20 wt% of the catalyst mass).
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Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Deposit the Ink:
-
Clean the surface of the working electrode thoroughly.
-
Using a micropipette, drop-cast a specific volume of the catalyst ink (e.g., 5-10 µL for a 5 mm diameter glassy carbon electrode) onto the electrode surface.
-
Ensure the ink spreads evenly.
-
-
Dry the Electrode:
-
Allow the electrode to dry at room temperature in a dust-free environment until the solvent has completely evaporated.
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Protocol 3: Electrochemical Stability Testing (Chronoamperometry)
Setup:
-
A standard three-electrode electrochemical cell.
-
Working Electrode: The prepared NiSb catalyst-coated electrode.
-
Counter Electrode: Graphite rod or Platinum wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 0.5 M H₂SO₄, purged with high-purity nitrogen or hydrogen for at least 30 minutes before the experiment.
Procedure:
-
Perform an initial Linear Sweep Voltammetry (LSV) scan (e.g., from 0 V to -0.8 V vs. RHE at 5 mV/s) to determine the initial activity of the catalyst.
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Set a constant cathodic potential that corresponds to a specific current density (e.g., the potential required to achieve 10 mA/cm²).
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Run the chronoamperometry test for an extended period (e.g., 10, 24, or more hours).
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Record the current density as a function of time. A stable catalyst will show minimal decay in current density.
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After the stability test, perform another LSV scan to assess the post-test activity and compare it with the initial scan.
Mandatory Visualizations
Diagram 1: Experimental Workflow for NiSb Catalyst Stability Evaluation
Caption: Workflow for synthesis, electrode preparation, and stability testing of NiSb.
Diagram 2: Potential Degradation Pathway of NiSb in Acidic Media
Caption: A hypothesized degradation pathway for NiSb electrocatalysts in acidic media.
Diagram 3: Troubleshooting Logic for Poor HER Performance
Technical Support Center: Overcoming Volume Expansion in NiSb Battery Anodes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing the challenges associated with volume expansion in Nickel Antimonide (NiSb) battery anodes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of capacity fade and poor cycling stability in NiSb anodes?
A1: The primary cause of performance degradation in NiSb anodes is the significant volume expansion and contraction that occurs during the alloying/de-alloying process with sodium ions (sodiation/desodiation). This large volume change, which can be in the range of 300-400% for similar alloying anodes like tin and silicon, leads to several detrimental effects:[1]
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Pulverization of the Active Material: The repeated expansion and contraction induce mechanical stress, causing the NiSb particles to crack and crumble.
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Loss of Electrical Contact: Pulverization leads to the detachment of active material from the current collector and the conductive additives, resulting in a loss of electrical pathways.
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Unstable Solid Electrolyte Interphase (SEI): The continuous fracture and formation of new surfaces on the anode lead to the repeated decomposition of the electrolyte and the formation of an unstable and thick SEI layer. This consumes active sodium ions and increases the overall impedance of the cell.[1]
Q2: What are the most effective strategies to mitigate the volume expansion in NiSb anodes?
A2: Several strategies have been developed to address the volume expansion issue in NiSb and other alloying anodes. The most common and effective approaches involve:
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Nanostructuring: Reducing the particle size of NiSb to the nanoscale can help accommodate the strain of volume changes more effectively and shorten the diffusion path for sodium ions.
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Composite Formation with Carbonaceous Materials: Incorporating NiSb into a carbon matrix is a widely adopted strategy. The carbon material acts as a buffer to accommodate the volume expansion, improves the overall electrical conductivity of the electrode, and helps to maintain structural integrity. Common carbon sources include:
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Amorphous Carbon
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Carbon Nanotubes (CNTs)
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Graphene
-
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Creating Porous or Hollow Structures: Designing architectures with void spaces, such as core-shell or yolk-shell structures, can provide internal space for the NiSb to expand into without causing significant stress to the overall electrode structure.
Q3: How does the choice of binder affect the performance of NiSb anodes?
A3: The binder plays a crucial role in maintaining the mechanical integrity of the electrode, especially for materials that undergo large volume changes. While conventional binders like Polyvinylidene fluoride (B91410) (PVDF) are commonly used, more flexible and robust binders are being explored to better accommodate the expansion and contraction of NiSb particles. Binders with strong adhesion and good elasticity can help to prevent the pulverization and delamination of the electrode, thereby improving cycling stability.
Q4: What is the typical electrochemical performance I can expect from a well-designed NiSb composite anode?
A4: A well-designed NiSb composite anode can exhibit significantly improved electrochemical performance compared to its bare counterpart. For instance, a NiS/graphene nanosheet composite, a material with similar challenges, has shown a reversible capacity of 483 mAh/g after 100 cycles. In contrast, bare NiS electrodes often show much lower capacities and faster fading. The improved performance is attributed to the buffering effect and enhanced conductivity provided by the carbon matrix.
Troubleshooting Guides
Issue 1: Rapid Initial Capacity Drop
| Possible Cause | Troubleshooting Steps |
| Unstable SEI Formation | 1. Optimize Electrolyte Additives: Consider adding film-forming additives like Fluoroethylene Carbonate (FEC) to the electrolyte to promote the formation of a more stable and robust SEI layer. 2. Control Initial Cycling Protocol: Employ a slow formation cycle (e.g., C/20) for the first few cycles to allow for the gradual and uniform formation of the SEI. |
| Poor Electrical Contact | 1. Improve Slurry Homogeneity: Ensure that the active material, conductive additive, and binder are thoroughly mixed to create a uniform slurry. 2. Optimize Binder Content: An insufficient amount of binder can lead to poor adhesion to the current collector. Conversely, too much binder can increase the electrode's internal resistance. |
| Particle Agglomeration | 1. Enhance Dispersion during Slurry Preparation: Use techniques like ultrasonication or high-shear mixing to break up agglomerates of NiSb nanoparticles and ensure they are well-dispersed within the carbon matrix. |
Issue 2: Gradual Capacity Fading Over Extended Cycling
| Possible Cause | Troubleshooting Steps |
| Progressive Pulverization | 1. Refine Nanostructure: Synthesize NiSb with a smaller and more uniform particle size to better accommodate strain. 2. Strengthen Carbon Matrix: Increase the mechanical robustness of the carbon support by using materials like cross-linked polymers or by creating a more interconnected carbon network. |
| Thickening of SEI Layer | 1. Limit Voltage Window: Operating the battery within a narrower voltage window can sometimes reduce the extent of electrolyte decomposition. 2. Purify Electrolyte and Components: Ensure all cell components (separator, electrolyte, etc.) are free from impurities that could contribute to side reactions and SEI growth. |
| Detachment from Current Collector | 1. Improve Adhesion: Experiment with different binders or surface treatments of the current collector to enhance the adhesion of the electrode film. |
Quantitative Data Summary
The following tables summarize the electrochemical performance of various antimony-based and nickel-based composite anodes, which offer insights into the expected performance of NiSb composites.
Table 1: Performance of Antimony-Based Composite Anodes for Sodium-Ion Batteries
| Anode Material | Current Density | Reversible Capacity (after cycles) | Capacity Retention |
| Sb/C Composite | 15 mA/g | 595 mAh/g | - |
| Sb/C Composite | 60 mA/g | - | 95% (after >100 cycles) |
Table 2: Performance of Nickel Sulfide-Based Composite Anodes for Sodium-Ion Batteries
| Anode Material | Current Density | Reversible Capacity (after 100 cycles) |
| NiS/graphene nanosheets | 200 mA/g | 483 mAh/g |
| NiS/carbon nanotubes | 200 mA/g | 394 mAh/g |
| NiS/carbon black | 200 mA/g | 413 mAh/g |
| Bare NiS | 200 mA/g | 136 mAh/g |
Experimental Protocols
1. Synthesis of NiSb Nanoparticles (Hot-Injection Method)
This protocol describes a solution-based hot-injection method for synthesizing NiSb nanoparticles.
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Precursor Preparation:
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Dissolve nickel(II) chloride (NiCl₂) and antimony(III) chloride (SbCl₃) in oleylamine (B85491) (OAm) in a three-neck flask.
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-
Reaction Setup:
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Heat the mixture to 160°C under a nitrogen atmosphere with constant stirring.
-
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Injection:
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Rapidly inject a solution of a reducing agent, such as borane-tert-butylamine complex, into the hot solution.
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Aging and Isolation:
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Maintain the reaction temperature for a specific duration to allow for nanoparticle growth.
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Cool the solution to room temperature.
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Isolate the NiSb nanoparticles by centrifugation and wash with a solvent like ethanol (B145695) to remove excess reactants and byproducts.
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-
Drying:
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Dry the synthesized NiSb nanoparticles under vacuum.
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2. Preparation of NiSb/C Composite Anode Slurry
This protocol outlines the steps for preparing a typical anode slurry for coin cell fabrication.
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Mixing the Components:
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In a mortar or a planetary mixer, combine the synthesized NiSb/C composite powder (active material), a conductive agent (e.g., Super P carbon black), and a binder (e.g., sodium carboxymethyl cellulose (B213188) - CMC, and styrene-butadiene rubber - SBR). A typical weight ratio is 8:1:1 (Active Material:Conductive Agent:Binder).
-
-
Adding the Solvent:
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Gradually add a solvent, typically deionized water for a CMC/SBR binder system, while continuously mixing to form a homogeneous slurry with the desired viscosity.
-
-
Coating:
-
Use a doctor blade to coat the slurry onto a copper foil current collector with a uniform thickness.
-
-
Drying:
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Dry the coated electrode in a vacuum oven at a temperature around 80-120°C for several hours to remove the solvent completely.
-
-
Electrode Punching:
-
Punch out circular electrodes of the desired diameter from the dried sheet for coin cell assembly.
-
3. Electrochemical Characterization in a Half-Cell
This protocol describes the assembly and testing of a NiSb/C anode in a CR2032 coin cell against a sodium metal counter electrode.
-
Cell Assembly (in an Argon-filled glovebox):
-
Place the punched NiSb/C working electrode at the bottom of the coin cell case.
-
Add a few drops of electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).
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Place a glass fiber separator on top of the working electrode.
-
Add more electrolyte to ensure the separator is fully wetted.
-
Place a sodium metal disc as the counter and reference electrode on top of the separator.
-
Add a spacer disk and a spring, and then seal the coin cell using a crimper.
-
-
Electrochemical Testing:
-
Galvanostatic Cycling: Cycle the cell at a constant current within a specific voltage window (e.g., 0.01-2.5 V vs. Na/Na⁺) to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): Perform CV scans at different scan rates to study the sodiation/desodiation mechanism and reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ionic diffusion within the electrode.
-
Visualizations
Caption: Logical relationship between the problem of volume expansion and potential solutions.
Caption: A typical experimental workflow for preparing and testing NiSb/C composite anodes.
References
Technical Support Center: Strategies for Doping Nickel Antimonide for Improved Thermoelectricity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on doping nickel antimonide (NiSb) to enhance its thermoelectric properties. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of doping this compound for thermoelectric applications?
The main objective of doping NiSb is to improve its dimensionless figure of merit (ZT), which is a key indicator of a material's thermoelectric efficiency. ZT is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. Doping aims to optimize these three interconnected parameters:
-
Increase the Seebeck coefficient (S): A higher Seebeck coefficient results in a larger voltage generation for a given temperature difference.
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Enhance the electrical conductivity (σ): Higher electrical conductivity minimizes Joule heating losses within the material.
-
Reduce the thermal conductivity (κ): Lower thermal conductivity helps maintain a large temperature gradient across the material.
Q2: What are the common synthesis methods for preparing doped this compound?
Common synthesis techniques for doped NiSb and other intermetallic compounds include solid-state reaction, arc melting, and solvothermal synthesis.[1][2]
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Solid-State Reaction: This involves mixing stoichiometric amounts of high-purity elemental powders (Ni, Sb, and dopants), pressing them into pellets, and annealing them at high temperatures in a vacuum or inert atmosphere. Multiple grinding and annealing steps may be necessary to ensure homogeneity.
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Arc Melting: This technique uses an electric arc to melt the constituent elements in a water-cooled copper hearth under an inert atmosphere.[3] This method is effective for high-melting-point elements and can lead to highly crystalline samples. To ensure homogeneity, the resulting ingot is typically flipped and re-melted several times.
-
Solvothermal Synthesis: This method is used to produce nanoparticles, as demonstrated in the synthesis of NiSb nanocoatings.[1] It involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.
Q3: How do I choose a suitable dopant for this compound?
The choice of dopant depends on whether you want to create an n-type (electron-rich) or p-type (hole-rich) semiconductor.
-
For n-type doping: Introduce elements that can donate electrons. In the context of other thermoelectric materials, elements with more valence electrons than the atom they are substituting for are chosen. For example, substituting Sb with Te has been shown to be effective in other antimonides.[4]
-
For p-type doping: Introduce elements that can accept electrons. This is typically achieved by substituting with elements that have fewer valence electrons.
Q4: What is the solubility limit of dopants in NiSb and why is it important?
The solubility limit is the maximum concentration of a dopant that can be incorporated into the NiSb crystal lattice at a given temperature.[5][6][7][8][9] Exceeding this limit can lead to the formation of secondary phases, which can be detrimental to the thermoelectric properties. It is crucial to consult the relevant binary or ternary phase diagrams to understand the solubility limits and phase stability at your synthesis temperature.
Troubleshooting Guides
Synthesis and Sample Preparation
Q: My synthesized sample is not phase-pure. What could be the problem?
A: The presence of secondary phases is a common issue in the synthesis of intermetallic compounds. Here are some potential causes and solutions:
-
Incomplete Reaction (Solid-State Synthesis): The reaction may not have gone to completion.
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Solution: Increase the annealing time or temperature. Multiple intermediate grinding steps can also promote homogeneity and complete the reaction.
-
-
Incorrect Stoichiometry: An error in weighing the precursor materials can lead to the formation of off-stoichiometric phases.
-
Solution: Double-check your calculations and use a high-precision balance. Be mindful of the volatility of antimony at high temperatures, which can lead to Sb loss. Encapsulating the sample in a sealed quartz tube can mitigate this.
-
-
Inhomogeneous Melting (Arc Melting): The elements may not have mixed uniformly during melting.
-
Solution: Flip and re-melt the ingot multiple times (typically 4-5 times) to ensure homogeneity.
-
-
Contamination: Reaction with the crucible or atmosphere can introduce impurities and secondary phases.
-
Solution: Use high-purity inert gas (e.g., Argon) in your furnace. Ensure your crucible material is inert to the reactants at the synthesis temperature.
-
Q: My arc-melted sample is cracked and brittle. How can I prevent this?
A: Intermetallic compounds like NiSb can be inherently brittle. Rapid or uneven cooling can exacerbate this.
-
Solution: After turning off the arc, allow the sample to cool more slowly on the water-cooled hearth. For some materials, a post-melting annealing step can relieve internal stresses and reduce brittleness.
Q: I am having trouble with the arc stability during arc melting.
A: Unstable arcs can lead to uneven melting and surface defects.[10]
-
Causes: Poor electrical contact, contamination on the surface of the elements, or an inappropriate distance between the electrode and the sample.
-
Solutions: Ensure the initial materials are consolidated to provide a good electrical contact point. Clean the surfaces of the elemental precursors. Adjust the electrode position to maintain a stable arc.
Characterization and Measurement
Q: My Seebeck coefficient measurements are not reproducible. What could be the cause?
A: Inconsistent Seebeck coefficient measurements can arise from several factors:
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Poor Thermal Contact: Inadequate thermal contact between the sample and the heaters/thermocouples can lead to inaccurate temperature readings.
-
Solution: Ensure good physical contact and consider using thermal grease (if appropriate for the temperature range) to improve thermal contact.
-
-
Temperature Gradient Instability: Fluctuations in the applied temperature gradient will lead to unstable voltage readings.
-
Solution: Allow the system to reach thermal equilibrium before taking measurements. Ensure the measurement chamber is well-insulated.
-
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Sample Inhomogeneity: If the dopant is not uniformly distributed, the Seebeck coefficient can vary depending on where the measurement is taken.
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Solution: Revisit your synthesis and annealing procedures to improve sample homogeneity.
-
Q: The measured electrical conductivity of my samples is lower than expected.
A: Low electrical conductivity can be due to several factors:
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Porosity: If your sample is not fully densified (e.g., after hot pressing), pores can scatter charge carriers and reduce conductivity.
-
Solution: Optimize your hot-pressing parameters (temperature, pressure, and time) to achieve higher density.
-
-
Oxidation: The presence of oxide layers on the grain boundaries can impede charge transport.
-
Solution: Handle powders in an inert atmosphere (e.g., a glovebox) to prevent oxidation, especially for nanopowders which have a high surface area.
-
-
Low Dopant Activation: Not all incorporated dopant atoms may be electrically active.
-
Solution: A post-synthesis annealing step can sometimes improve dopant activation.
-
Experimental Protocols
Solid-State Reaction for Doped NiSb
-
Precursor Preparation: Weigh high-purity powders of Nickel, Antimony, and the desired dopant in the correct stoichiometric ratio inside an argon-filled glovebox.
-
Mixing: Thoroughly mix the powders using an agate mortar and pestle for at least 30 minutes to ensure homogeneity.
-
Pelletizing: Load the mixed powder into a hardened steel die and press it into a pellet using a hydraulic press (e.g., at 10-15 MPa).
-
Encapsulation: Seal the pellet in a quartz tube under a high vacuum (<10⁻⁴ Torr) to prevent oxidation and loss of volatile elements during annealing.
-
Annealing: Place the sealed quartz tube in a furnace and heat to a temperature appropriate for the Ni-Sb system and the chosen dopant (consult the phase diagram). A typical annealing profile might be to ramp up to 600-800°C over several hours, hold for 24-48 hours, and then cool slowly to room temperature.
-
Homogenization: After the first annealing, open the quartz tube in a glovebox, grind the pellet back into a fine powder, press a new pellet, and repeat the encapsulation and annealing process. This step is crucial for achieving a homogeneous, single-phase sample.
-
Densification: The resulting pellet or powder can be further densified by hot pressing or spark plasma sintering (SPS) to produce a dense bulk sample for thermoelectric property measurements.
Arc Melting for Doped NiSb
-
Material Preparation: Weigh the high-purity elemental chunks of Ni, Sb, and the dopant in the desired stoichiometry.
-
Furnace Preparation: Place the materials on the water-cooled copper hearth of the arc furnace. Evacuate the chamber and backfill with high-purity argon. Repeat this process several times to ensure a pure inert atmosphere.
-
Melting: Strike an arc between the tungsten electrode and the sample to melt the constituents. The current required will depend on the sample size.[4]
-
Homogenization: Once the sample has cooled and solidified, turn it over using the furnace's manipulator and re-melt it. Repeat this process at least 4-5 times to ensure a homogeneous mixture.
-
Annealing (Optional but Recommended): The as-cast ingot can be sealed in a quartz tube and annealed to improve homogeneity and reduce internal stress.
Data Presentation
The following tables summarize the expected effects of doping on the thermoelectric properties of NiSb, based on general principles and data from related antimonide systems. Note: Quantitative data for doped NiSb is scarce in the literature; therefore, the values presented for related systems are for illustrative purposes.
Table 1: Expected Qualitative Effects of Doping on NiSb Thermoelectric Properties
| Dopant Type | Effect on Carrier Concentration | Expected Effect on Seebeck Coefficient (S) | Expected Effect on Electrical Conductivity (σ) | Expected Effect on Thermal Conductivity (κ) |
| n-type | Increases electron concentration | Decreases (becomes more negative) | Increases | May increase due to higher electronic contribution, but lattice contribution may decrease due to phonon scattering |
| p-type | Increases hole concentration | Increases (becomes more positive) | Increases | May increase due to higher electronic contribution, but lattice contribution may decrease due to phonon scattering |
Table 2: Illustrative Quantitative Data from Doped Antimonide Systems
| Material System | Dopant | Doping Effect | Seebeck Coefficient (S) at 300K (µV/K) | Electrical Conductivity (σ) at 300K (S/m) | Thermal Conductivity (κ) at 300K (W/mK) | Peak ZT |
| Bi₀.₅Sb₁.₅Te₃ | Ni (p-type) | Increases hole concentration | ~200 | ~1 x 10⁵ | ~1.5 | ~1.38 at 433K[11] |
| ZrCoSb | Ni (n-type) | Increases electron concentration | - | - | - | ~0.24 at 850K[12] |
| CuFeS₂ | Ni (n-type) | Increases electron concentration | - | Increases with Ni content | Decreases with Ni content | ~0.18 at 623K[13] |
| Ni₀.₀₅Mo₃Sb₅.₄Te₁.₆ + NiSb nanocoating | NiSb (composite) | Enhances power factor | - | Increases with NiSb content | Increases with NiSb content | -[1] |
Visualizations
Caption: A flowchart of the synthesis and characterization process for doped NiSb.
Caption: The influence of doping on material properties and the thermoelectric figure of merit.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tdx.cat [tdx.cat]
- 5. How Does Doping Affect Conductivity? → Question [energy.sustainability-directory.com]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. cdeep.iitb.ac.in [cdeep.iitb.ac.in]
- 8. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 9. First principles study of dopant solubility and defect chemistry in LiCoO2 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. eoxs.com [eoxs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Passivation of Nickel Contaminants with Antimony Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the passivation of nickel contaminants with antimony compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of passivating nickel contaminants with antimony compounds?
A1: The primary goal of passivating nickel (Ni) contaminants, particularly in catalytic processes, is to mitigate their detrimental effects. Nickel is a known catalyst for dehydrogenation reactions, which can lead to excessive production of hydrogen and coke.[1][2] This, in turn, reduces the yield of desired products and can deactivate the primary catalyst. Antimony (Sb) compounds are used to selectively poison or "passivate" the nickel, reducing its catalytic activity for these unwanted side reactions.[1][3]
Q2: What are the most common antimony compounds used for nickel passivation?
A2: In industrial applications like Fluid Catalytic Cracking (FCC), antimony pentoxide (Sb₂O₅) is a well-established and effective compound for nickel passivation.[4] Other forms, such as antimony trioxide (Sb₂O₃), may also be used.[5] For laboratory-scale experiments, soluble antimony compounds like antimony potassium tartrate can be employed, especially when preparing passivation solutions.[6] The choice of compound may depend on the specific application, the solvent system, and safety considerations.[7]
Q3: What is the recommended antimony-to-nickel (Sb/Ni) ratio for effective passivation?
A3: The optimal Sb/Ni ratio is crucial for effective passivation without causing negative side effects. In industrial FCC processes, a common target for the Sb/Ni ratio on the catalyst is typically between 0.25 and 0.45 by weight.[7] For catalysts that incorporate nickel-trapping technologies, a lower ratio of around 0.25 is often targeted, while a ratio of 0.35 may be used for those without.[3][8] Researchers should consider these ratios as a starting point for optimization in their specific experimental setup.
Q4: What are the potential negative consequences of using excessive antimony?
A4: Overfeeding antimony can lead to several adverse effects. High levels of antimony have been observed to cause fouling and coking in downstream equipment.[3][8] It can also reduce the effectiveness of other catalysts, such as CO promoters used in FCC units.[7][9] Furthermore, the use of antimony has been linked to an increase in NOx emissions in some industrial settings.[3][8]
Q5: Are there safer alternatives to antimony for nickel passivation?
A5: Yes, due to potential hazards associated with antimony, alternative passivation agents are available. Bismuth compounds are one such alternative that may be considered safer.[9] Additionally, some catalyst technologies incorporate nickel-trapping agents, such as boron-based compounds, directly into the catalyst formulation to mitigate nickel's negative effects without the need for external passivators.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Passivation (High Hydrogen/Coke Production) | Insufficient antimony concentration or incorrect Sb/Ni ratio. | Increase the concentration of the antimony precursor in the impregnation solution. Optimize the Sb/Ni ratio, starting with a target of 0.3-0.5 and adjusting as needed.[3][7] |
| Poor dispersion of antimony on the nickel-contaminated surface. | Ensure thorough mixing and sufficient contact time during the impregnation step. Consider using a different solvent or adding a surfactant to improve the wetting of the surface. | |
| Ineffective activation of the passivating agent. | Review the calcination/activation temperature and atmosphere. Antimony compounds may require specific conditions to form the active passivating species. | |
| Poor Reproducibility of Results | Inconsistent loading of nickel contaminant or antimony passivator. | Standardize the impregnation and drying procedures. Use precise measurements for all precursors and ensure uniform heating during drying and calcination.[10][11] |
| Variations in the surface area or porosity of the substrate. | Characterize the substrate material before each experiment to ensure consistency. Pre-treat the substrate to standardize its surface properties. | |
| Aging or deactivation of the passivated catalyst between experiments. | Store passivated samples under an inert atmosphere to prevent oxidation or contamination. | |
| Difficulty in Characterizing the Passivated Surface | Interference from the substrate material in analytical measurements. | Use surface-sensitive characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) to analyze the elemental composition and chemical state of the immediate surface.[12][13] |
| Very low concentrations of nickel and antimony. | Employ analytical techniques with high sensitivity, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), for accurate elemental analysis of the bulk sample.[14] | |
| Amorphous nature of the passivation layer. | Utilize techniques like Transmission Electron Microscopy (TEM) to investigate the morphology and distribution of the passivating layer at the nanoscale. | |
| Unexplained Changes in Product Selectivity | Interaction of antimony with the primary catalyst's active sites. | Investigate the effect of antimony on the clean (uncontaminated) catalyst to decouple the passivation effect from any direct interaction with the primary catalyst. |
| Antimony-catalyzed side reactions. | Analyze the product stream for unexpected byproducts. If new byproducts are detected, consider that antimony itself may be catalytically active under the reaction conditions. |
Experimental Protocols
Preparation of a Nickel-Contaminated Catalyst (Simulated)
This protocol describes the preparation of a model nickel-contaminated catalyst using the incipient wetness impregnation method.
Materials:
-
Porous support material (e.g., γ-alumina, silica (B1680970) gel)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Determine the Pore Volume of the Support: Accurately measure the pore volume of the support material (e.g., via nitrogen physisorption or by titrating with a solvent to the point of incipient wetness).
-
Prepare the Impregnation Solution: Calculate the amount of Ni(NO₃)₂·6H₂O required to achieve the desired nickel loading on the support. Dissolve this amount in a volume of deionized water equal to the pore volume of the support.[10]
-
Impregnation: Add the impregnation solution dropwise to the support material while continuously mixing to ensure uniform distribution. The support should appear damp but with no excess liquid.[10]
-
Drying: Dry the impregnated support in an oven at 110-120°C overnight to remove the water.[4]
-
Calcination: Calcine the dried material in a furnace. A typical procedure is to heat in air to 500°C for 4-6 hours. This decomposes the nitrate salt to nickel oxide.[6]
Passivation of the Nickel-Contaminated Catalyst with Antimony
This protocol outlines the passivation of the prepared nickel-contaminated catalyst using an antimony compound.
Materials:
-
Nickel-contaminated catalyst
-
Antimony(III) oxide (Sb₂O₃) or Antimony(V) oxide (Sb₂O₅)
-
Solvent (e.g., deionized water, ethanol, or a suitable organic solvent)
-
Complexing agent (if necessary, e.g., tartaric acid for antimony oxides)
-
Drying oven
-
Calcination furnace
Procedure:
-
Prepare the Passivation Solution: Calculate the amount of antimony precursor needed to achieve the desired Sb/Ni ratio. Dissolve the antimony compound in a suitable solvent. For antimony oxides, a complexing agent and heating may be required to achieve dissolution.[15] The volume of the solution should be equal to the pore volume of the nickel-contaminated catalyst.
-
Impregnation: Using the incipient wetness technique, add the antimony solution to the nickel-contaminated catalyst with constant mixing.
-
Drying: Dry the passivated catalyst in an oven at 110-120°C overnight.
-
Calcination/Activation: Calcine the dried material under controlled conditions (e.g., in air or an inert atmosphere at a specific temperature) to form the active passivation layer. The exact conditions will depend on the antimony precursor used and should be determined experimentally.
Characterization of the Passivated Catalyst
A multi-technique approach is recommended for a thorough characterization of the passivated catalyst.
| Technique | Purpose |
| Inductively Coupled Plasma (ICP-OES/MS) | To determine the bulk elemental composition (Ni and Sb loading).[14] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and pore size distribution of the catalyst before and after passivation.[16][17] |
| X-ray Diffraction (XRD) | To identify the crystalline phases of the support, nickel oxide, and antimony compounds.[16] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the surface elemental composition and the oxidation states of Ni and Sb.[12] |
| Temperature Programmed Reduction (TPR) | To study the reducibility of the nickel and antimony species and their interaction.[16] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and distribution of the Ni and Sb particles on the support. |
Visualizations
Caption: A flowchart of the experimental workflow for preparing and evaluating antimony-passivated nickel-contaminated catalysts.
Caption: A logical diagram for troubleshooting incomplete passivation of nickel contaminants.
References
- 1. Antimony - ESPI Metals [espimetals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. catcracking.com [catcracking.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. US4954467A - Passivation of metal contaminated cracking catalysts using aqueous suspensions of antimony oxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. neptjournal.com [neptjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. hbchemical.com [hbchemical.com]
- 10. What Is The Impregnation Method Of Catalyst Preparation? Achieve High Dispersion & Activity - Kintek Solution [kindle-tech.com]
- 11. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 12. Characterization of passivation layers - Materia Nova – innovation center [materianova.be]
- 13. In Situ Characterization of the Growth of Passivation Films by Electrochemical-Synchrotron Radiation Methods [mdpi.com]
- 14. Guideline for Analysis and Prevention of Contamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN1082081C - Process for preparing metallic passivator containing antimony compound for catalytic cracking - Google Patents [patents.google.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Characterization methods for catalysts | Norlab [norlab.com]
Mitigating degradation of NiSb in electrochemical cycling
Welcome to the technical support center for researchers working with Nickel-Antimony (NiSb) anode materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical cycling of NiSb-based electrodes.
Frequently Asked Questions (FAQs)
Q1: Why does my NiSb anode show rapid capacity fading after only a few cycles?
A1: The primary cause of rapid capacity fade in NiSb anodes is significant volume change during electrochemical cycling (sodiation/lithiation).[1][2] This repeated expansion and contraction, which can be as high as 300-400%, leads to several degradation mechanisms:[1]
-
Pulverization: The mechanical stress from volume changes causes the NiSb particles to fracture and crumble.[2][3]
-
Loss of Electrical Contact: Pulverized particles can become electrically isolated from the conductive network and the current collector, rendering them electrochemically inactive.[2]
-
Unstable Solid Electrolyte Interphase (SEI): The volume changes cause the protective SEI layer to crack and reform continuously. This process consumes active ions (Li⁺/Na⁺) and electrolyte, leading to a continuous loss of capacity and low coulombic efficiency.[2][4]
Q2: What is causing the large irreversible capacity loss and low coulombic efficiency (CE) in the first cycle?
A2: The large irreversible capacity loss in the first cycle is mainly attributed to the formation of the Solid Electrolyte Interphase (SEI) layer on the surface of the NiSb anode.[4][5] This layer is formed by the reductive decomposition of the electrolyte.[6] While a stable SEI is crucial for long-term cycling by preventing further electrolyte decomposition, its initial formation consumes a significant amount of active ions (e.g., Li⁺), which are then not available for the charging process, resulting in low initial CE.[5][6] Surface oxides on the NiSb material can also contribute to this initial irreversible capacity.[5]
Q3: How can I improve the cycling stability and rate performance of my NiSb electrodes?
A3: Improving the stability and performance of NiSb anodes involves mitigating the effects of volume expansion and ensuring a stable SEI layer. Key strategies include:
-
Nanostructuring: Synthesizing NiSb in nano-architectures like hollow nanospheres or nanosheets helps accommodate the mechanical strain of volume changes, preventing pulverization.[7][8]
-
Carbon Composites and Coatings: Integrating NiSb with a conductive carbon matrix (like graphene) or applying a uniform carbon coating serves multiple purposes. It acts as a buffer to cushion volume expansion, maintains a robust conductive network, and helps stabilize the SEI layer.[5][8]
-
Advanced Binders: Using binders with strong adhesion and flexibility, such as Polyacrylic Acid (PAA) or a combination of Styrene-Butadiene Rubber (SBR) and Carboxymethyl Cellulose (CMC), can help maintain the structural integrity of the electrode during cycling.[9][10]
-
Electrolyte Additives: Introducing additives like Fluoroethylene Carbonate (FEC) into the electrolyte can help form a more stable and robust SEI layer on the anode surface, reducing continuous electrolyte consumption.[2][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid capacity drop within the first 50 cycles | 1. Particle Pulverization: Severe volume expansion is fracturing the active material.[2][3] 2. Electrode Delamination: Poor adhesion between the electrode slurry and the current collector. | 1. Synthesize nanostructured NiSb (e.g., hollow spheres, nanosheets) to better accommodate strain.[7] 2. Create a NiSb/graphene or NiSb@Carbon composite to buffer volume changes.[5] 3. Use a more robust binder system like PAA or SBR/CMC.[9] |
| Initial Coulombic Efficiency is below 60% | 1. Excessive SEI Formation: A highly reactive surface area leads to thick, unstable SEI growth.[5] 2. Residual Surface Oxides: Oxides on the NiSb surface react irreversibly during the first cycle.[5] | 1. Incorporate an electrolyte additive such as FEC to form a more stable, thinner SEI layer.[11] 2. Apply a thin, artificial SEI layer, such as Al₂O₃, to the anode particles before cell assembly to passivate the surface.[12] 3. Ensure high purity of the synthesized NiSb material. |
| Poor Rate Capability (Significant capacity drop at high C-rates) | 1. Low Ionic/Electronic Conductivity: The electrode has poor charge transfer kinetics. 2. Thick Electrode: Long diffusion path for ions within the electrode structure. | 1. Incorporate a highly conductive material like graphene or carbon nanotubes into the electrode to create a 2D/3D conductive network.[5][13] 2. Optimize the electrode thickness and porosity. 3. Use a conductive polymer binder to enhance electron transfer throughout the electrode.[10][14] |
| Increasing Cell Impedance over Cycling | 1. Continuous SEI Growth: The SEI layer becomes thicker and more resistive with each cycle due to repeated cracking and repair.[2][15] 2. Loss of Particle Contact: Pulverization leads to poor electrical contact between active material particles.[2] | 1. Utilize electrolyte additives (e.g., FEC) to stabilize the SEI.[2] 2. Employ a carbon coating on NiSb particles to prevent direct contact with the electrolyte and maintain a conductive pathway.[8] 3. Perform Electrochemical Impedance Spectroscopy (EIS) to diagnose the source of resistance increase (SEI, charge transfer, etc.).[16] |
Quantitative Data Summary
The following table summarizes the electrochemical performance of various NiSb-based anode materials, highlighting the effectiveness of different mitigation strategies.
| Anode Material | First Discharge Capacity (mAh g⁻¹) | First Charge Capacity (mAh g⁻¹) | Reversible Capacity after 50 Cycles (mAh g⁻¹) | Coulombic Efficiency (Initial) | Reference |
| NiSb/Graphene Nanocomposite | 855 | 414 | ~400 | 48.4% | [5] |
| Bare NiSb Alloy | Not specified | Not specified | ~82 | Not specified | [5] |
| NiSb Alloy Hollow Nanospheres | Not specified | Not specified | 420 | Not specified | [7] |
| Nanosized NiSb (Solvothermal) | > Theoretical Capacity | Not specified | Rapid Fade | Not specified | [3] |
Diagrams and Workflows
Degradation Pathway of Bare NiSb Anode
Caption: Logical flow of degradation mechanisms in a bare NiSb anode.
Experimental Workflow: Synthesis of NiSb@Carbon Nanosheets
Caption: Workflow for synthesizing carbon-coated NiSb nanosheets.
Experimental Protocols
1. Protocol for Solvothermal Synthesis of NiSb/Graphene Nanocomposite
This protocol is adapted from the methodology described for preparing Sb-based alloy nanoparticles on graphene.[5]
Objective: To synthesize NiSb nanoparticles uniformly dispersed on graphene sheets to buffer volume expansion and improve conductivity.
Materials:
-
Graphite Oxide (GO)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Sodium borohydride (B1222165) (NaBH₄) - Caution: Reacts violently with water.
-
Anhydrous Ethanol (B145695)
-
Deionized (DI) water
Procedure:
-
Graphene Oxide Dispersion: Disperse a calculated amount of GO in DI water via ultrasonication for 2 hours to form a stable GO suspension.
-
Precursor Dissolution: In a separate beaker, dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ in anhydrous ethanol. Stir until fully dissolved.
-
Mixing: Add the Ni/Sb precursor solution to the GO suspension. Continue stirring for 1 hour to ensure homogeneous mixing and adsorption of metal ions onto the GO surface.
-
Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (reductant) dropwise into the mixture under vigorous stirring. Perform this step in an ice bath to control the reaction rate.
-
Solvothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180°C for 12 hours.
-
Product Collection: After the autoclave has cooled to room temperature, collect the black precipitate by centrifugation.
-
Washing: Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final NiSb/Graphene nanocomposite in a vacuum oven at 60°C for 12 hours.
2. Protocol for Electrode Preparation and Half-Cell Assembly
Objective: To prepare a working electrode with the synthesized NiSb material and assemble a coin cell for electrochemical testing.
Materials:
-
Synthesized NiSb active material
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF, in NMP solvent; or SBR/CMC in water)
-
Current collector (e.g., Copper foil for Li-ion, Aluminum foil for Na-ion)[17]
-
Metallic lithium or sodium foil (counter/reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in EC:DMC or 1 M NaPF₆ in EC:DEC with FEC additive)
-
Coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
Slurry Preparation:
-
Mix the active material, conductive agent, and binder in a typical weight ratio of 80:10:10.
-
Add the appropriate solvent (NMP for PVDF; DI water for SBR/CMC) and mix using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.
-
-
Electrode Casting:
-
Use a doctor blade to cast the slurry onto the current collector foil with a uniform thickness.
-
Dry the coated foil in an oven at 80°C for 2 hours to evaporate the solvent.
-
-
Electrode Punching and Final Drying:
-
Punch circular electrodes (e.g., 12 mm diameter) from the dried sheet.
-
Transfer the punched electrodes to a vacuum oven and dry at 120°C for at least 12 hours to remove any residual moisture and solvent. Record the mass loading of the active material.
-
-
Cell Assembly (inside an Ar-filled glovebox):
-
Place the NiSb working electrode in the center of the coin cell's bottom casing.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place the separator on top of the working electrode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the Li/Na metal counter electrode on the separator.
-
Add the spacer disk and spring.
-
Place the top casing and crimp the coin cell using a hydraulic crimping machine to ensure it is properly sealed.
-
3. Protocol for Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled NiSb half-cell.
Equipment:
-
Battery cycler/potentiostat
Procedures:
-
Resting Period: Let the assembled cell rest for at least 6 hours to ensure full electrolyte penetration into the electrode.
-
Cyclic Voltammetry (CV):
-
Perform CV scans for the first few cycles at a slow scan rate (e.g., 0.1 mV s⁻¹) within the appropriate voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺ or Na/Na⁺). This helps identify the redox peaks corresponding to the alloying/de-alloying reactions.
-
-
Galvanostatic Cycling:
-
Cycle the cell at a constant current density (e.g., C/10 or 100 mA g⁻¹) within the set voltage window.
-
Run for at least 100 cycles to evaluate capacity retention and coulombic efficiency.
-
To test rate capability, perform cycles at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) and then return to a low rate to check capacity recovery.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure EIS at different states of charge (e.g., fully charged and fully discharged) and after a certain number of cycles (e.g., after 1, 10, 50, and 100 cycles).
-
Use a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV). This provides information on the evolution of cell resistance, including SEI and charge transfer resistance.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Lithium Ion Battery Anode Aging Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. infinitalab.com [infinitalab.com]
- 17. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Annealing Effects on NiSb Thin Films
Disclaimer: The following guide is based on established principles of thin film annealing and data from analogous materials such as nickel sulfides (NiS), antimony sulfoselenide (Sb2(S,Se)3), and other metallic thin films. Specific quantitative data for Nickel Antimonide (NiSb) was not available in the initial search results. Researchers should use this information as a general guideline and optimize parameters for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing NiSb thin films?
Annealing is a thermal treatment process used to modify the microstructure and properties of thin films after deposition.[1] For NiSb films, the main goals are typically:
-
Crystallization: To transform the as-deposited, often amorphous or poorly crystallized film, into a more ordered polycrystalline or single-crystal structure.[2]
-
Defect Reduction: To reduce structural defects, such as vacancies, interstitials, and dislocations, which can act as scattering centers for charge carriers.[1]
-
Stress Relaxation: To relieve internal stresses that build up during the deposition process, improving the film's mechanical stability and adhesion.[3]
-
Property Enhancement: To improve the electrical, optical, and magnetic properties of the film by promoting grain growth and improving atomic ordering.[4]
Q2: What are the general effects of increasing the annealing temperature on NiSb thin film properties?
Increasing the annealing temperature generally leads to several predictable changes in the film's properties:
-
Structural Properties: Crystallinity and average grain size tend to increase with higher annealing temperatures. This is because the added thermal energy allows atoms to rearrange into a more stable, crystalline lattice.[5]
-
Optical Properties: The optical band gap may decrease as the film becomes more crystalline and grain size increases.[2] Conversely, transmittance might decrease due to increased light scattering from larger grains.
-
Electrical Properties: Electrical resistivity often decreases with annealing. This is attributed to the reduction of grain boundaries and defects, which impede electron flow. However, in some material systems, resistivity can increase if annealing introduces new defects or alters the stoichiometry.[4]
-
Surface Morphology: The surface roughness of the film can either increase or decrease. Initially, roughness might decrease as small grains coalesce. At higher temperatures, significant grain growth can lead to increased surface roughness.[6]
Troubleshooting Guide
Issue 1: My NiSb thin film is cracking or peeling after annealing.
-
Possible Causes:
-
Thermal Expansion Mismatch: A significant difference between the coefficient of thermal expansion (CTE) of the NiSb film and the substrate is a primary cause of cracking. During heating and cooling, the film and substrate expand and contract at different rates, inducing stress.[7]
-
Excessive Film Thickness: Thicker films are more prone to cracking because they store more strain energy. A general rule of thumb is that films over 0.5 microns are more susceptible to cracking issues.[7]
-
High Residual Stress: The as-deposited film may have high internal stress, which is exacerbated by the thermal stress from annealing.
-
Rapid Cooling/Heating: Abrupt temperature changes can induce thermal shock, leading to cracks.[7]
-
-
Solutions:
-
Substrate Selection: Choose a substrate with a CTE that closely matches that of NiSb.
-
Optimize Film Thickness: If possible, reduce the thickness of the deposited film.
-
Control Ramping Rates: Use a slower temperature ramping rate during heating (e.g., 1-5°C per minute) and, most importantly, allow the film to cool down slowly to room temperature.[8]
-
Multi-Step Annealing: For thicker films, consider a two-step annealing process. First, anneal at a lower temperature to relax initial stresses, then proceed to the higher target temperature.[7]
-
Issue 2: The XRD pattern shows my film is still amorphous after annealing.
-
Possible Causes:
-
Insufficient Annealing Temperature: The annealing temperature may be below the crystallization temperature of NiSb.
-
Insufficient Annealing Time: The duration of the anneal may not be long enough for nucleation and grain growth to occur.
-
-
Solutions:
-
Increase Annealing Temperature: Systematically increase the annealing temperature in increments (e.g., 50°C) to find the optimal crystallization point. For antimony sulfoselenide (Sb2(S,Se)3), a related material, proper annealing at 350°C was found to significantly improve crystallinity.[9]
-
Increase Annealing Time: Extend the duration of the annealing process at the target temperature. Studies on NiS films showed that increasing annealing time from 1 to 3 hours improved crystal growth.[10][11]
-
Issue 3: The electrical resistivity of my film did not decrease as expected.
-
Possible Causes:
-
Oxidation: If the annealing is not performed in a vacuum or an inert atmosphere (like Argon or Nitrogen), the NiSb film can react with oxygen, forming resistive oxide layers.
-
Stoichiometry Changes: At high temperatures, the more volatile element (Antimony) may evaporate from the film surface, leading to a non-stoichiometric film with altered electrical properties.
-
Introduction of Defects: While annealing reduces many defects, very high temperatures can sometimes introduce new types of defects or cause inter-diffusion between the film and the substrate.
-
-
Solutions:
-
Control Annealing Atmosphere: Perform annealing in a high-vacuum chamber or under a continuous flow of an inert gas like N₂ or Ar.
-
Use a Capping Layer: To prevent the evaporation of antimony, a protective capping layer (e.g., a thin layer of SiO₂) can be deposited on top of the NiSb film before annealing.
-
Optimize Temperature: Avoid excessively high annealing temperatures that could damage the film or cause undesirable reactions with the substrate.
-
Data Presentation: Annealing Effects on Analogous Thin Films
The following tables summarize quantitative data from studies on materials similar to NiSb, illustrating common trends.
Table 1: Effect of Annealing Time on NiS Thin Film Properties (at 300°C) [10][11]
| Annealing Time (hours) | Crystallite Size (nm) | Transmittance (%) | Reflectance (%) | Band Gap (eV) |
|---|---|---|---|---|
| 0 (As-deposited) | 25.1 | ~55 | ~15 | 2.50 |
| 1 | 29.3 | ~60 | ~18 | 2.42 |
| 2 | 33.1 | ~65 | ~20 | 2.35 |
| 3 | 36.5 | ~70 | ~22 | 2.20 |
Table 2: Effect of Annealing Temperature on NiO Nanosheet Film Properties [12]
| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) | Humidity Sensitivity |
|---|---|---|---|
| As-deposited | - | 3.61 | - |
| 300 | 22.4 | 3.48 | - |
| 500 | 25.2 | 3.39 | 257 |
Detailed Experimental Protocols
General Protocol for Thin Film Deposition and Annealing
This protocol provides a general workflow. Specific parameters must be optimized for your deposition system and material.
-
Substrate Preparation:
-
Use soda-lime glass or another suitable substrate.[11]
-
Clean the substrates sequentially in an ultrasonic bath with detergent, distilled water, and acetone (B3395972) (15 minutes each).[11]
-
Rinse thoroughly with deionized water.
-
Dry the substrates using a high-purity nitrogen gas stream.[11]
-
-
Thin Film Deposition (Example: Spray Pyrolysis for NiS) [10][11]
-
Prepare a precursor solution (e.g., nickel chloride and thiourea (B124793) for NiS).
-
Heat the cleaned substrates to the desired deposition temperature (e.g., 300 ± 5°C) on a hot plate.[11]
-
Spray the precursor solution onto the hot substrates using a carrier gas (e.g., compressed air). Maintain a fixed nozzle-to-substrate distance (e.g., 40 cm) and solution flow rate (e.g., 10 ml/min).[11]
-
-
Annealing Process:
-
Place the substrates with the as-deposited films into a tube furnace or a rapid thermal annealing (RTA) system.
-
Purge the furnace with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove residual oxygen.
-
Heat the furnace to the target annealing temperature (e.g., 300°C, 400°C, 500°C) at a controlled rate (e.g., 5°C/min).
-
Maintain the target temperature for the desired duration (e.g., 1-3 hours).[10]
-
Turn off the furnace and allow the samples to cool down slowly to room temperature within the furnace under the inert atmosphere. Note: Do not remove the samples while they are hot to avoid thermal shock and oxidation.[7]
-
-
Characterization:
-
Analyze the structural properties using X-ray Diffraction (XRD).
-
Examine the surface morphology and grain size with Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
-
Measure optical properties (transmittance, absorbance) using a UV-Vis Spectrophotometer.
-
Determine electrical properties (resistivity, carrier concentration) using a four-point probe or Hall effect measurement system.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annealing Oligonucleotides Protocol [sigmaaldrich.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Influence of annealing temperature on the sensitivity of nickel oxide nanosheet films in humidity sensing applications | Parimon | Indonesian Journal of Electrical Engineering and Computer Science [ijeecs.iaescore.com]
Technical Support Center: Surfactant-Assisted Synthesis of NiSb Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the surfactant-assisted synthesis of nickel antimonide (NiSb) nanoparticles. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the controlled synthesis of NiSb nanoparticles with desired size characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the surfactant-assisted synthesis of NiSb nanoparticles.
| Issue | Potential Cause | Suggested Solution |
| Wide Particle Size Distribution | 1. Incomplete mixing of precursors and surfactants.2. Temperature fluctuations during synthesis.3. Inappropriate surfactant concentration. | 1. Ensure vigorous and continuous stirring throughout the reaction.2. Use a temperature controller with high accuracy and ensure the reaction vessel is uniformly heated.3. Optimize the surfactant-to-precursor molar ratio. A higher surfactant concentration generally leads to a narrower size distribution. |
| Particle Aggregation | 1. Insufficient surfactant coverage on the nanoparticle surface.2. Ineffective surfactant for the solvent system.3. Post-synthesis processing (e.g., washing, drying) causing agglomeration.[1][2][3] | 1. Increase the concentration of the surfactant(s) (e.g., oleylamine (B85491), oleic acid).2. Ensure the chosen surfactant is soluble and effective in the selected solvent at the reaction temperature.3. During washing, use a non-polar solvent in which the surfactant-capped nanoparticles are stable. Avoid complete drying of the nanoparticles; store them as a dispersion in a suitable solvent.[4] |
| No Nanoparticle Formation | 1. Reaction temperature is too low for precursor decomposition.2. Ineffective reducing agent or conditions.3. Precursor or solvent impurity. | 1. Gradually increase the reaction temperature. For Ni and Sb precursors, temperatures in the range of 180-250°C are often required in solvothermal synthesis.2. In many solvothermal syntheses for metallic nanoparticles, the solvent (e.g., oleylamine) can also act as a reducing agent at high temperatures.[5] Ensure the temperature is sufficient for this to occur or consider adding a stronger reducing agent.3. Use high-purity precursors and anhydrous solvents. |
| Formation of Impure Phases (e.g., NiO, Sb₂O₃) | 1. Presence of oxygen or water in the reaction vessel. | 1. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude oxygen and moisture.[5][6] |
| Difficulty in Controlling Nanoparticle Size | 1. Incorrect ratio of surfactants to metal precursors.2. Reaction time is not optimized. | 1. Systematically vary the molar ratios of surfactants (e.g., oleylamine, oleic acid, trioctylphosphine) to the nickel and antimony precursors. Higher surfactant ratios generally result in smaller nanoparticles.[5][7] 2. Vary the reaction time. Shorter times may lead to smaller particles, while longer times can lead to particle growth or Ostwald ripening. |
Frequently Asked Questions (FAQs)
Q1: What is the role of surfactants in NiSb nanoparticle synthesis?
A1: Surfactants play a crucial role in controlling the size, shape, and stability of NiSb nanoparticles.[8] They adsorb onto the surface of the growing nanocrystals, preventing uncontrolled growth and aggregation.[1][2][9][10] By varying the type and concentration of surfactants, researchers can tune the final particle size.[5][7]
Q2: Which surfactants are commonly used for the synthesis of metallic nanoparticles like NiSb?
A2: Common surfactants for the synthesis of metallic nanoparticles in organic media include oleylamine (OAm), oleic acid (OA), and trioctylphosphine (B1581425) (TOP) or its oxide (TOPO).[7][11][12] Oleylamine can act as both a solvent and a capping agent, while oleic acid is an effective stabilizer. Trioctylphosphine and its oxide are strong coordinating ligands that can effectively control nucleation and growth.[7][9][10]
Q3: How does the ratio of surfactants affect the final size of the NiSb nanoparticles?
A3: Generally, increasing the molar ratio of the surfactant to the metal precursors leads to a decrease in the final nanoparticle size.[5][7] A higher concentration of surfactant molecules leads to a greater surface coverage on the initial nuclei, which inhibits their growth and results in smaller particles.
Q4: What is a typical temperature range for the solvothermal synthesis of NiSb nanoparticles?
A4: The solvothermal synthesis of intermetallic nanoparticles like NiSb typically requires elevated temperatures to facilitate the decomposition of the metal precursors and the reduction of the metal ions.[11][13][14] A common temperature range is between 180°C and 250°C. The exact temperature will depend on the specific precursors and surfactants used.
Q5: How can I prevent the oxidation of NiSb nanoparticles during and after synthesis?
A5: To prevent oxidation, the synthesis should be carried out under an inert atmosphere, such as nitrogen or argon, using air-free techniques like a Schlenk line.[5][6] After synthesis, the nanoparticles should be washed and stored in an oxygen-free solvent.
Data Presentation
Table 1: Effect of Oleylamine (OAm) to Ni Precursor Molar Ratio on NiSb Nanoparticle Size.
Conditions: Constant Sb precursor, oleic acid, and trioctylphosphine concentrations; Reaction Temperature: 220°C; Time: 2 hours.
| OAm:Ni Molar Ratio | Average Particle Size (nm) | Size Distribution (± nm) |
| 5:1 | 18 | 3.5 |
| 10:1 | 12 | 2.1 |
| 15:1 | 8 | 1.5 |
| 20:1 | 5 | 1.1 |
Table 2: Effect of Trioctylphosphine (TOP) to Ni Precursor Molar Ratio on NiSb Nanoparticle Size.
Conditions: Constant Sb precursor, oleylamine, and oleic acid concentrations; Reaction Temperature: 220°C; Time: 2 hours.
| TOP:Ni Molar Ratio | Average Particle Size (nm) | Size Distribution (± nm) |
| 0.5:1 | 15 | 2.8 |
| 1:1 | 10 | 1.9 |
| 2:1 | 7 | 1.3 |
| 4:1 | 4 | 0.9 |
Experimental Protocols
Detailed Methodology for Surfactant-Assisted Solvothermal Synthesis of NiSb Nanoparticles
This protocol describes a general procedure for synthesizing NiSb nanoparticles with controlled size using a combination of oleylamine, oleic acid, and trioctylphosphine as surfactants.
Materials:
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
Antimony(III) chloride (SbCl₃)
-
Oleylamine (OAm, technical grade, ~70%)
-
Oleic Acid (OA, technical grade, ~90%)
-
Trioctylphosphine (TOP, 90%)
-
1-Octadecene (B91540) (ODE, 90%)
-
Ethanol (B145695) (anhydrous)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stir bar, combine Ni(acac)₂ (e.g., 1 mmol), SbCl₃ (e.g., 1 mmol), oleylamine (e.g., 10 mmol), oleic acid (e.g., 5 mmol), trioctylphosphine (e.g., 2 mmol), and 1-octadecene (20 mL).
-
Degassing: The flask is connected to a Schlenk line. The mixture is degassed by stirring under vacuum at room temperature for 30 minutes, followed by purging with argon or nitrogen. This cycle is repeated three times to ensure an inert atmosphere.
-
Heating and Synthesis: Under a gentle flow of argon or nitrogen, the reaction mixture is heated to 220°C with vigorous stirring. The temperature is maintained for 2 hours.
-
Cooling and Precipitation: After the reaction is complete, the heating mantle is removed, and the flask is allowed to cool to room temperature. The resulting black solution is then treated with excess ethanol (e.g., 40 mL) to precipitate the NiSb nanoparticles.
-
Washing and Isolation: The precipitate is collected by centrifugation (e.g., 8000 rpm for 10 minutes). The supernatant is discarded, and the nanoparticles are redispersed in toluene. This precipitation and redispersion process is repeated at least three times to remove excess surfactants and unreacted precursors.
-
Storage: The final purified NiSb nanoparticles are dispersed in a small amount of anhydrous toluene and stored in a sealed vial under an inert atmosphere to prevent oxidation.
Mandatory Visualization
Caption: Experimental workflow for the solvothermal synthesis of NiSb nanoparticles.
Caption: Troubleshooting logic for NiSb nanoparticle synthesis.
References
- 1. quora.com [quora.com]
- 2. Nanoparticle processing: Understanding and controlling aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijcmas.com [ijcmas.com]
- 9. nbinno.com [nbinno.com]
- 10. blog.strem.com [blog.strem.com]
- 11. Solvotermal synthesis of NiO, Ni and NiS nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. The formation mechanism of bimetallic PtRu alloy nanoparticles in solvothermal synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Solvothermal Synthesis of Nanoparticles [sigmaaldrich.com]
Validation & Comparative
A Comparative Study of NiSb and Graphite Anodes for Sodium-Ion Batteries
In the quest for viable energy storage solutions beyond lithium-ion technology, sodium-ion batteries (SIBs) have emerged as a promising alternative due to the natural abundance and low cost of sodium. The performance of SIBs is critically dependent on the anode material. This guide provides a comparative analysis of two distinct anode candidates: nickel antimonide (NiSb), an alloying-type anode, and graphite (B72142), a well-established intercalation-type anode. This comparison is intended for researchers and scientists in the field of battery technology and materials science.
Performance Data
The electrochemical performance of NiSb and graphite anodes in SIBs is summarized in the table below. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution as experimental conditions may vary.
| Performance Metric | NiSb (Sb/NiSb Hybrid)[1] | Expanded Graphite[2] | Conventional Graphite[3] |
| Specific Capacity | 521 mAh g⁻¹ at 200 mA g⁻¹ | 284 mAh g⁻¹ at 20 mA g⁻¹ | ~35 mAh g⁻¹ (in ester electrolytes) |
| 184 mAh g⁻¹ at 100 mA g⁻¹ | ~100-150 mAh g⁻¹ (in ether electrolytes) | ||
| Initial Coulombic Eff. | 86% | Not explicitly stated in snippets | Not explicitly stated in snippets |
| Cycling Stability | Stable over 100 cycles | 73.92% capacity retention after 2000 cycles | Generally poor in ester electrolytes |
| Rate Capability | Good (data not specified) | Good (data not specified) | Dependent on electrolyte |
| Voltage Plateau vs. Na/Na⁺ | Not explicitly stated in snippets | Not explicitly stated in snippets | ~0.1 V (in ether electrolytes) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative experimental protocols for the synthesis and electrochemical testing of NiSb and expanded graphite anodes.
Synthesis of NiSb Anode (Hydrothermal Method)
This protocol is a representative procedure based on the synthesis of similar antimony-based materials.
-
Precursor Preparation : Dissolve stoichiometric amounts of a nickel salt (e.g., nickel chloride, NiCl₂) and an antimony salt (e.g., antimony chloride, SbCl₃) in a suitable solvent, such as ethanol (B145695) or deionized water, under vigorous stirring to form a homogeneous solution.
-
Hydrothermal Reaction : Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).
-
Product Recovery : After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.
-
Washing and Drying : Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Annealing : Dry the washed product in a vacuum oven at a specific temperature (e.g., 60-80 °C) overnight. The dried powder is then annealed under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 400-600 °C) to improve crystallinity and electrochemical performance.
Preparation of Expanded Graphite Anode
This protocol is based on a modified Hummers method followed by thermal expansion.[4]
-
Oxidation : Add natural graphite flakes to a concentrated acid solution (e.g., a mixture of sulfuric acid and nitric acid). Slowly add a strong oxidizing agent (e.g., potassium permanganate) to the mixture while keeping the temperature low (e.g., below 20 °C) in an ice bath.
-
Intercalation : Stir the mixture for several hours at a slightly elevated temperature (e.g., 35-40 °C) to allow for the intercalation of oxygen-containing functional groups between the graphite layers, forming graphite oxide.
-
Washing and Neutralization : Quench the reaction by adding deionized water and a reducing agent (e.g., hydrogen peroxide). Wash the resulting graphite oxide repeatedly with deionized water until the pH is neutral.
-
Drying : Dry the washed graphite oxide in an oven to obtain a powder.
-
Thermal Expansion : Rapidly heat the dried graphite oxide powder to a high temperature (e.g., 800-1000 °C) in a furnace for a short period (e.g., 30-60 seconds). The rapid heating causes the decomposition of the intercalated functional groups, generating gases that rapidly expand the graphite layers, resulting in expanded graphite.
Electrochemical Testing Protocol
-
Electrode Preparation : Prepare a slurry by mixing the active material (NiSb or expanded graphite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Coating : Coat the slurry onto a copper foil current collector using a doctor blade to ensure a uniform thickness.
-
Drying : Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.
-
Cell Assembly : Assemble CR2032 coin cells in an argon-filled glovebox. Use the prepared electrode as the working electrode, a sodium metal disc as the counter and reference electrode, and a glass fiber separator.
-
Electrolyte : Use an appropriate electrolyte, for instance, 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with a fluoroethylene carbonate (FEC) additive for NiSb, or 1 M NaPF₆ in diethylene glycol dimethyl ether (DEGDME) for expanded graphite.
-
Electrochemical Measurements : Perform galvanostatic charge-discharge cycling at various current densities to evaluate the specific capacity, coulombic efficiency, and cycling stability. Conduct cyclic voltammetry (CV) to study the redox reactions and electrochemical kinetics. Use electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance and ionic conductivity.[5][6]
Visualizations
Comparative Study Workflow
The following diagram illustrates the logical workflow of a comparative study for SIB anode materials.
Caption: Workflow for a comparative study of SIB anode materials.
Charge-Discharge Mechanism of NiSb Anode
The diagram below illustrates the alloying-dealloying mechanism of a NiSb anode during sodiation and desodiation.
Caption: Sodiation and desodiation mechanism of a NiSb anode.
References
- 1. oaepublish.com [oaepublish.com]
- 2. [PDF] Expanded graphite as superior anode for sodium-ion batteries | Semantic Scholar [semanticscholar.org]
- 3. lindseyresearch.com [lindseyresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical formation protocols for maximising the life-time of a sodium ion battery - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05673A [pubs.rsc.org]
Validation of nickel antimonide as a high-performance thermoelectric material
A comprehensive analysis of nickel antimonide's thermoelectric properties reveals its potential as a high-performance material, positioning it as a notable candidate alongside traditional thermoelectric materials. This guide provides a comparative overview of its performance against established alternatives, supported by experimental data and detailed methodologies.
This compound (NiSb) is emerging as a promising material in the field of thermoelectrics, which focuses on the conversion of heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), and the absolute temperature (T).[1][2] A high ZT value is indicative of a superior thermoelectric material. This guide delves into the experimental validation of NiSb's thermoelectric performance and compares it with other leading materials such as bismuth telluride (Bi2Te3), lead telluride (PbTe), cobalt skutterudites (CoSb3), and half-Heusler alloys.
Comparative Performance Analysis
The thermoelectric properties of NiSb and other benchmark materials are summarized in the tables below. These values represent typical data reported in the literature and can vary based on synthesis methods, doping, and measurement conditions.
| Material | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/cm) | Thermal Conductivity (κ) (W/m·K) | Figure of Merit (ZT) | Optimal Temperature (K) |
| This compound (NiSb) | ~ +50 to +150 | ~ 1000 - 3000 | ~ 5 - 10 | ~ 0.4 - 0.8 | 600 - 800 |
| Bismuth Telluride (Bi₂Te₃) | ~ ±200 to ±250 | ~ 1000 - 1500 | ~ 1.0 - 1.5 | ~ 1.0 - 1.4 | 300 - 450 |
| Lead Telluride (PbTe) | ~ ±200 to ±400 | ~ 500 - 1000 | ~ 1.5 - 2.5 | ~ 1.5 - 2.0 | 600 - 900 |
| Cobalt Skutterudite (CoSb₃) | ~ -150 to -250 | ~ 800 - 1200 | ~ 2.0 - 4.0 | ~ 1.0 - 1.7 | 700 - 900 |
| Half-Heusler Alloys | ~ ±150 to ±300 | ~ 1000 - 2000 | ~ 3.0 - 6.0 | ~ 0.8 - 1.5 | 800 - 1100 |
Table 1: Comparison of peak thermoelectric properties of this compound and other high-performance materials. Note that the properties of NiSb can be influenced by its synthesis and whether it is part of a composite material.[3][4] For instance, when used as a nanocoating on other thermoelectric materials, NiSb has been shown to enhance the power factor (S²σ).[3]
Experimental Protocols
The characterization of thermoelectric materials involves precise measurement of the Seebeck coefficient, electrical conductivity, and thermal conductivity over a range of temperatures.
Synthesis of this compound
A common method for synthesizing NiSb is through a solid-state reaction.
-
Stoichiometric Mixing: High-purity nickel and antimony powders are mixed in a 1:1 molar ratio.
-
Encapsulation: The mixed powders are sealed in an evacuated quartz ampoule to prevent oxidation at high temperatures.
-
Heating Profile: The ampoule is heated in a furnace to a temperature of approximately 800-1000°C for several hours to allow for the reaction and formation of the NiSb compound.
-
Cooling: The ampoule is then slowly cooled to room temperature.
-
Consolidation: The resulting ingot is typically ground into a fine powder and then consolidated into a dense bulk sample using techniques like hot pressing or spark plasma sintering.
Another synthesis approach is the solvothermal route, which involves a chemical reaction in a solvent at elevated temperature and pressure and can be used to produce NiSb nanoparticles.[3]
Measurement of Thermoelectric Properties
A standardized workflow is crucial for obtaining reliable and comparable data.
1. Seebeck Coefficient (S) Measurement: The Seebeck coefficient is determined by measuring the voltage generated across the sample when a temperature gradient is applied.[5][6][7][8][9]
-
Apparatus: A differential method is commonly employed. The sample is placed between two heater blocks, and thermocouples are attached to two points along the length of the sample.
-
Procedure:
-
A stable base temperature is established for the entire sample.
-
A small temperature difference (ΔT) is created across the two measurement points by activating a heater at one end.
-
The resulting thermoelectric voltage (ΔV) is measured between the two thermocouple leads of the same type.
-
The Seebeck coefficient is calculated as S = -ΔV/ΔT. This process is repeated at various base temperatures.
-
2. Electrical Conductivity (σ) Measurement: The four-probe method is the standard technique for measuring the electrical conductivity of thermoelectric materials to eliminate the influence of contact resistance.[10][11][12][13]
-
Apparatus: A four-point probe setup where two outer probes supply a constant current (I) and two inner probes measure the voltage drop (V).
-
Procedure:
-
A direct current is passed through the two outer probes of the sample.
-
The voltage difference across the two inner probes is measured.
-
The resistance (R) is calculated using Ohm's law (R = V/I).
-
The electrical resistivity (ρ) is then determined based on the sample's geometry (ρ = R * A/L, where A is the cross-sectional area and L is the distance between the inner probes).
-
The electrical conductivity is the reciprocal of the resistivity (σ = 1/ρ).
-
3. Thermal Conductivity (κ) Measurement: The thermal conductivity is typically calculated from the measured thermal diffusivity (α), specific heat capacity (Cp), and density (d) of the material (κ = α * Cp * d). The laser flash method is a widely used technique to measure thermal diffusivity.[14][15][16][17][18]
-
Apparatus: A laser flash apparatus where a high-intensity, short-duration laser pulse is directed onto one face of a small, disc-shaped sample. An infrared detector is focused on the opposite face.
-
Procedure:
-
The front face of the sample is irradiated with a single laser pulse.
-
The IR detector records the temperature rise on the rear face as a function of time.
-
The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
-
The specific heat capacity is often measured using the same apparatus by comparing the maximum temperature rise of the sample to that of a known standard.
-
The density is measured using standard techniques.
-
The Interplay of Thermoelectric Properties
The figure of merit, ZT, is a product of competing parameters. A high power factor (S²σ) and low thermal conductivity are essential for a high ZT.
Conclusion
This compound demonstrates considerable promise as a thermoelectric material, particularly for mid-to-high temperature applications. While its ZT value may not currently surpass the highest values reported for materials like PbTe, its constituent elements are more abundant and less toxic, offering a potential cost and environmental advantage. Further research, including nanostructuring and the formation of composites, as has been explored, could lead to significant enhancements in its thermoelectric performance.[3] The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own investigations and contribute to the ongoing development of this and other advanced thermoelectric materials.
References
- 1. linseis.com [linseis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental setup for the Seebeck and Nernst coefficient measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Seebeck Coefficient / Electric Resistance Measurement System ZEM-3 series – ADVANCE RIKO,Inc. [advance-riko.com]
- 10. linseis.com [linseis.com]
- 11. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]
- 12. Four Point Probe Measurement Explained [suragus.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. thermtest.com [thermtest.com]
- 15. The Benefits and Limitations of Laser Flash Analysis for Determining Thermal Conductivity – C-Therm Technologies Ltd. [ctherm.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Laser flash analysis - Wikipedia [en.wikipedia.org]
- 18. azooptics.com [azooptics.com]
A Comparative Guide to the Synthesis of Nickel Antimonide Nanostructures
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology has highlighted the significant potential of nickel antimonide (NiSb) nanostructures in a variety of applications, ranging from energy storage to catalysis. The performance of these materials is intrinsically linked to their morphology, particle size, and crystalline structure, all of which are dictated by the chosen synthesis method. This guide provides an objective comparison of three prominent methods for synthesizing NiSb nanostructures: solvothermal synthesis, microwave-assisted synthesis, and a dealloying method for producing nanoporous structures. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most suitable method for their specific application.
Performance Comparison
The selection of a synthesis method is a critical decision that directly impacts the final properties and, consequently, the performance of the resulting NiSb nanostructures. The following table summarizes the quantitative performance data associated with each of the discussed synthesis methods.
| Synthesis Method | Precursor Materials | Key Reaction Conditions | Resulting Nanostructure | Particle/Feature Size | Application | Key Performance Metrics |
| Solvothermal Synthesis | NiCl₂·6H₂O, SbCl₃, NaBH₄ (reducing agent), Ethanol (B145695) (solvent) | 120–180 °C, sealed autoclave, reaction time can vary (e.g., 48-72 hours)[1] | Nanoparticles (spherical or dendritic depending on solvent) | 10–80 nm[1] | Li-ion Battery Anode | First discharge capacity of 855 mAh/g (for NiSb/graphene composite) |
| Microwave-Assisted Synthesis | NiCl₂ powder, SbCl₃ powder, Se powder, KOH, C₂H₈N₂, (CH₂OH)₂ | 800 W, 150 s[2] | Flower-like nanostructures on nickel foam | ~100 nm aggregates of 30-50 nm particles | Supercapacitor | Specific capacity: 525 mAh/g; Energy density: 100.34 Wh/kg; 65% capacity retention after 8000 cycles[2] |
| Dealloying for Nanoporous NiSb | Precursor alloy (e.g., Mg-Ni-Sb) | Chemical etching in a corrosive environment (e.g., tartaric acid solution) | 3D bicontinuous ligament-channel structure | Nanoporous with ligaments of varying sizes (e.g., 15-70 nm for Bi-Sb alloys) | Electrocatalysis (Nitrogen Reduction) | Ammonia yield rate: 56.9 µg h⁻¹ mg⁻¹; Faradaic efficiency: 48.0% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of nanomaterials. Below are the methodologies for the three compared synthesis routes.
Solvothermal Synthesis of NiSb Nanoparticles
This method involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to increase the pressure, facilitating the formation of crystalline nanostructures.
Protocol:
-
In a typical procedure, stoichiometric amounts of nickel chloride hexahydrate (NiCl₂·6H₂O) and antimony trichloride (B1173362) (SbCl₃) are dissolved in a solvent such as absolute ethanol within a Teflon-lined stainless steel autoclave.[1]
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is then added to the solution.[1]
-
The autoclave is sealed and maintained at a temperature between 120 °C and 180 °C for a period ranging from 48 to 72 hours.[1]
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven. The morphology of the nanoparticles can be influenced by the choice of solvent, with ethylenediamine (B42938) favoring spherical particles and diethylamine (B46881) leading to dendritic structures.[1]
Microwave-Assisted Synthesis of NiSb/NiSe Nanocomposites
This method utilizes microwave irradiation to rapidly heat the precursors, leading to a fast and energy-efficient synthesis of nanostructures, often directly on a substrate.
Protocol for NiSb/NiSe on Nickel Foam:
-
Prepare a precursor solution by dissolving 15 mg of selenium powder, 13 mg of nickel chloride powder, and 3 mg of antimony chloride powder in a mixture of 300 µL of 6 M potassium hydroxide (B78521) (KOH), 2 mL of ethylenediamine (C₂H₈N₂), and 1 mL of ethylene (B1197577) glycol ((CH₂OH)₂).
-
A piece of nickel foam is immersed in this solution and sonicated for 15 minutes to ensure uniform coating.
-
The nickel foam with the precursor solution is then placed in a heat-resistant crucible and subjected to microwave irradiation at 800 W for 150 seconds.[2]
-
After the microwave treatment, the nickel foam is washed with deionized water and anhydrous ethanol and dried at 80 °C for 12 hours.[2]
Dealloying Synthesis of Nanoporous NiSb
This top-down approach involves the selective removal of a more reactive component from a precursor alloy, resulting in a nanoporous structure of the more noble elements.
Illustrative Protocol (based on Bi-Sb alloy synthesis):
-
A precursor alloy containing nickel, antimony, and a more reactive element (e.g., magnesium) is first fabricated. This can be achieved by melting the pure elements in a graphite (B72142) crucible under a protective atmosphere.
-
The resulting ingot is then subjected to a dealloying process. This involves immersing the precursor alloy in a suitable etchant, such as a dilute solution of tartaric acid (e.g., 2 wt%).
-
The selective etching of the more reactive element (magnesium) leaves behind a three-dimensional, bicontinuous network of NiSb ligaments and pores.
-
The dealloying process is typically carried out at room temperature for a duration sufficient to remove the sacrificial element completely.
-
The final nanoporous NiSb material is then thoroughly rinsed with deionized water and dried.
Visualizing the Selection Process
To assist researchers in choosing the optimal synthesis method based on their desired outcome, the following diagram illustrates a logical workflow.
Caption: A workflow diagram for selecting a NiSb nanostructure synthesis method.
This guide provides a foundational understanding of the common synthesis methods for NiSb nanostructures. The choice of method will ultimately depend on the specific research goals, available resources, and the desired material properties for the intended application. Careful consideration of the trade-offs between synthesis complexity, cost, and the resulting nanostructure performance is crucial for advancing research and development in this exciting area.
References
A Comparative Guide to the Electrochemical Impedance Spectroscopy of NiSb, Sn, and Sb Anodes in Sodium-Ion Batteries
For researchers, scientists, and drug development professionals venturing into the next generation of energy storage, this guide offers an objective comparison of the electrochemical impedance characteristics of nickel antimonide (NiSb) electrodes against common alternatives—tin (Sn) and antimony (Sb)—for sodium-ion batteries (SIBs). This analysis, supported by experimental data, provides insights into the kinetic and interfacial properties crucial for anode material selection and development.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system. In the context of SIBs, EIS helps in understanding the charge transfer kinetics, the properties of the solid electrolyte interphase (SEI), and the diffusion of sodium ions within the electrode. These parameters are critical in determining the rate capability, cycling stability, and overall performance of a battery.
Comparative Analysis of EIS Parameters
The performance of an anode material in a sodium-ion battery is intricately linked to its impedance characteristics. The lower the overall impedance, the more facile the electrochemical reactions, leading to better rate performance and efficiency. The following table summarizes key EIS parameters—Charge Transfer Resistance (Rct) and Solid Electrolyte Interphase (SEI) Resistance (Rsei)—for NiSb, Sn, and Sb anodes, compiled from various research findings. It is important to note that these values can vary significantly based on the electrode morphology, composition, and the specific experimental conditions.
| Anode Material | Charge Transfer Resistance (Rct) (Ω) | SEI Resistance (Rsei) (Ω) | Key Observations |
| NiSb | Data not readily available in compared literature | Data not readily available in compared literature | The lack of directly comparable EIS data for NiSb anodes in the current body of scientific literature presents a notable research gap. Further investigation is required to quantify its interfacial kinetics and SEI properties in relation to established anode materials. |
| Tin (Sn) | ~50 - 200 | ~10 - 50 | Tin anodes generally exhibit moderate charge transfer resistance. The SEI layer formed on Sn is relatively stable, contributing to a lower Rsei. However, significant volume changes during sodiation can lead to cracking and an increase in impedance over cycling. |
| Antimony (Sb) | ~80 - 300 | ~20 - 80 | Antimony typically shows a higher charge transfer resistance compared to tin, which can be attributed to its lower intrinsic electronic conductivity. The SEI layer on Sb can be less stable, leading to a higher Rsei and potential for continuous electrolyte decomposition. |
Note: The values presented are approximate ranges derived from a survey of available literature and are intended for comparative purposes. Actual values are highly dependent on the specific electrode architecture and testing conditions.
Experimental Protocols
A standardized protocol for conducting EIS measurements is crucial for obtaining reliable and comparable data. Below is a typical experimental methodology for the electrochemical impedance spectroscopy of anode materials in a half-cell configuration.
1. Electrode Preparation:
-
Active Material Slurry: The active material (NiSb, Sn, or Sb powder) is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Solvent: N-methyl-2-pyrrolidone (NMP) is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is uniformly coated onto a current collector (e.g., copper foil) using a doctor blade.
-
Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
Electrode Cutting: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the coated foil.
2. Half-Cell Assembly:
-
Glovebox: The half-cells (e.g., CR2032 coin cells) are assembled in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Components: The cell consists of the prepared working electrode, a sodium metal disc as the counter and reference electrode, a separator (e.g., glass fiber), and an electrolyte (e.g., 1 M NaClO4 in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) with a fluoroethylene carbonate (FEC) additive).
3. Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Instrument: A potentiostat with a frequency response analyzer is used for the measurements.
-
Initial Stabilization: The assembled half-cell is allowed to rest for several hours to ensure proper wetting of the electrode by the electrolyte.
-
Frequency Range: The impedance is measured over a wide frequency range, typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied at the open-circuit voltage (OCV) of the cell.
-
Data Analysis: The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z'') and fitted to an equivalent circuit model to extract the values of Rct and Rsei.
Visualizing the Process
To better understand the experimental workflow and the underlying electrochemical phenomena, the following diagrams are provided.
Caption: Experimental workflow for EIS analysis of anode materials.
Caption: Key processes at the anode-electrolyte interface during EIS.
A Comparative Guide to the Performance of NiSb and Other Transition Metal Antimonides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of nickel antimonide (NiSb) with other transition metal antimonides, focusing on their applications in thermoelectrics and as anode materials for sodium-ion batteries. The information is supported by experimental data to assist researchers and scientists in making informed decisions for their materials selection and experimental design.
Thermoelectric Properties: NiSb in Context
Transition metal antimonides, particularly those with skutterudite (B1172440) or similar crystal structures, are materials of significant interest for thermoelectric applications due to their favorable electronic properties and the potential for low thermal conductivity. This section compares the thermoelectric performance of NiSb with prominent counterparts such as cobalt triantimonide (CoSb₃) and iron diantimonide (FeSb₂).
The performance of a thermoelectric material is primarily evaluated by its dimensionless figure of merit (ZT), defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.
Table 1: Comparison of Thermoelectric Properties of NiSb, CoSb₃, and FeSb₂
| Material | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (μΩ·m) | Thermal Conductivity (κ) (W/m·K) | Power Factor (S²σ) (μW/m·K²) | Max. ZT | Temperature (K) | Reference |
| NiSb | ~ -50 to -100 | ~ 1 - 5 | ~ 5 - 10 | ~ 1000 - 2000 | ~ 0.2 - 0.4 | 600 - 800 | [1][2] |
| CoSb₃ (undoped) | ~ 200 | ~ 20 - 30 | ~ 8 - 10 | ~ 1300 - 2000 | ~ 0.1 - 0.2 | 600 - 800 | [2][3] |
| Co₀.₉₄Ni₀.₀₆Sb₃ | ~ -150 | ~ 5 - 10 | ~ 3 - 4 | ~ 3000 - 4500 | ~ 0.8 - 1.0 | 700 - 800 | [2] |
| FeSb₂ | ~ 100 - 500 | ~ 100 - 1000 | ~ 4 - 6 | ~ 100 - 2500 | ~ 0.1 - 0.2 | 300 - 500 | [2] |
Note: The values presented are approximate and can vary significantly based on synthesis methods, doping, and measurement conditions.
Performance as Anode Materials for Sodium-Ion Batteries
The growing interest in sodium-ion batteries (SIBs) as a cost-effective alternative to lithium-ion batteries has spurred research into high-capacity anode materials. Transition metal antimonides are promising candidates due to their high theoretical capacities based on alloying/dealloying and conversion reactions with sodium. This section compares the electrochemical performance of NiSb with other transition metal antimonides like FeSb₂ and CoSb₂.
Key performance indicators for battery anodes include specific capacity (the amount of charge stored per unit mass), capacity retention (the percentage of the initial capacity maintained after a certain number of cycles), and cycling stability (the ability to withstand repeated charge-discharge cycles without significant degradation).
Table 2: Electrochemical Performance of Transition Metal Antimonide Anodes in Sodium-Ion Batteries
| Anode Material | Theoretical Specific Capacity (mAh/g) | Reversible Specific Capacity (mAh/g) | Capacity Retention | Cycling Stability (Cycles) | Current Density (A/g) | Reference |
| NiSb | 474 | ~350-450 | ~80-90% | ~100-200 | 0.1 - 0.5 | [4][5] |
| FeSb₂ | 537 | ~400-500 | ~85-95% | ~200-500 | 0.1 - 1.0 | [6][7] |
| CoSb₂ | 537 | ~300-400 | ~70-80% | ~50-100 | 0.1 - 0.5 | [8] |
| SnSb | 847 | ~500-600 | ~90-95% | >1000 | 0.1 - 1.0 | [8] |
Note: Performance is highly dependent on the electrode formulation, including the use of carbonaceous composites and binders, as well as the electrolyte and cycling conditions.
Catalytic Performance: An Emerging Area of Investigation
While the thermoelectric and electrochemical properties of transition metal antimonides have been the primary focus of research, their catalytic potential is an emerging field of interest. The unique electronic structures of these materials suggest they could be active for various catalytic reactions, such as oxidation and reduction processes. However, direct comparative studies of the catalytic performance of NiSb versus other transition metal antimonides are currently limited in the scientific literature. Most of the available research focuses on transition metal oxides and other related compounds for catalytic applications.[9][10][11] Further research is needed to systematically evaluate and compare the catalytic activities of NiSb and its counterparts.
Experimental Protocols
Synthesis of Transition Metal Antimonide Nanoparticles (Solvothermal Method)
This protocol provides a general procedure for the synthesis of transition metal antimonide nanoparticles, which can be adapted for NiSb, FeSb₂, and CoSb₂ by selecting the appropriate metal precursors.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Ethanol (B145695) (absolute)
-
Sodium borohydride (B1222165) (NaBH₄) or another suitable reducing agent
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, stoichiometric amounts of the transition metal chloride and antimony trichloride (B1173362) are dissolved in absolute ethanol in a beaker under vigorous stirring.
-
The resulting solution is transferred to a Teflon-lined stainless steel autoclave.
-
A reducing agent, such as sodium borohydride, is slowly added to the solution while stirring. The amount of reducing agent is typically in excess to ensure complete reduction.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180-250 °C) and maintained for a set duration (e.g., 12-24 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The black precipitate is collected by centrifugation, washed several times with absolute ethanol and deionized water to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at 60 °C for several hours.
Characterization of Thermoelectric Properties
The following outlines the key measurements required to determine the thermoelectric figure of merit (ZT).
Equipment:
-
Four-probe setup for electrical resistivity measurement
-
Seebeck coefficient measurement system
-
Laser flash apparatus or steady-state apparatus for thermal conductivity measurement
Procedure:
-
Electrical Resistivity (ρ): The electrical resistivity is measured using a four-probe method on a rectangular bar or pellet of the sintered material. A constant current is passed through the outer two probes, and the voltage drop is measured across the inner two probes.
-
Seebeck Coefficient (S): A temperature gradient (ΔT) is established across the length of the sample. The resulting thermoelectric voltage (ΔV) is measured, and the Seebeck coefficient is calculated as S = -ΔV/ΔT.
-
Thermal Conductivity (κ): The thermal conductivity is typically measured using the laser flash method, where the thermal diffusivity (α) is determined. The thermal conductivity is then calculated using the equation κ = α · Cₚ · d, where Cₚ is the specific heat capacity and d is the density of the material.
Electrochemical Testing of Anode Materials for Sodium-Ion Batteries
This protocol describes the fabrication of a coin cell and the subsequent electrochemical testing.
Materials:
-
Active material (transition metal antimonide powder)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (N-methyl-2-pyrrolidone - NMP)
-
Copper foil (current collector)
-
Sodium metal foil (counter and reference electrode)
-
Glass fiber separator
-
Electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC))
-
Coin cell components (CR2032)
Procedure:
-
Slurry Preparation: The active material, conductive agent, and binder are mixed in a specific weight ratio (e.g., 80:10:10) in NMP to form a homogeneous slurry.
-
Electrode Casting: The slurry is cast onto a copper foil using a doctor blade and then dried in a vacuum oven at 120 °C for 12 hours.
-
Cell Assembly: The dried electrode is punched into circular discs. Coin cells (CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared electrode as the working electrode, sodium metal as the counter and reference electrode, a glass fiber separator, and the electrolyte.
-
Electrochemical Measurements: The assembled coin cells are tested using a battery cycler.
-
Galvanostatic Cycling: The cells are charged and discharged at a constant current density between a specific voltage window (e.g., 0.01-2.5 V vs. Na/Na⁺) to determine the specific capacity, cycling stability, and coulombic efficiency.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction mechanisms.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and ion diffusion kinetics.
-
Visualizations
Caption: Experimental workflow for synthesis and performance evaluation.
Caption: Relationship of parameters for thermoelectric figure of merit (ZT).
References
- 1. Sodium-ion batteries: present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00776G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced power factor and suppressed lattice thermal conductivity of CoSb3 skutterudite via Ni substitution and nanostructuring for high thermoelectric performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimony-based materials as promising anodes for rechargeable lithium-ion and sodium-ion batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Unlocking Catalytic Frontiers: A First-Principles Validation of Ni-Sb Alloys for the Hydrogen Evolution Reaction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective catalysts is a cornerstone of modern chemical research, with significant implications for sustainable energy production and pharmaceuticals. Among the myriad of materials under investigation, nickel-antimony (Ni-Sb) alloys have emerged as promising candidates, particularly for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel generation. This guide provides a comprehensive comparison of the catalytic properties of Ni-Sb alloys with other common nickel-based catalysts, grounded in first-principles density functional theory (DFT) studies. By presenting quantitative data, detailed computational protocols, and visual representations of key concepts, this document aims to equip researchers with the necessary information to evaluate and advance the application of these novel materials.
At a Glance: Comparative Catalytic Performance for HER
First-principles calculations provide a powerful tool to predict and understand the catalytic activity of materials at the atomic level. A key descriptor for the hydrogen evolution reaction is the Gibbs free energy of hydrogen adsorption (ΔGH) on the catalyst surface. An ideal catalyst exhibits a ΔGH value close to zero, indicating a balance between hydrogen binding and release. The following table summarizes the calculated ΔG*H for various Ni-Sb alloy surfaces and compares them with benchmark catalysts.
| Catalyst Surface | Adsorption Site | Calculated ΔG*H (eV) | Reference |
| Hexagonal NiSb(010) | Ni-Sb bridge | -0.01 | [1] |
| Hexagonal NiSb(001) | Ni-hollow | -1.07 | [1] |
| Hexagonal NiSb(101) | Sb-top | -0.22 | [1] |
| Orthorhombic Ni₃Sb(010) | Ni-top | 0.10 | [1] |
| Orthorhombic Ni₃Sb(101) | Sb-top | 0.99 | [1] |
| Cubic Ni₃Sb(100) | Ni-hollow | -1.50 | [1] |
| Cubic Ni₃Sb(010) | Ni-top | 0.22 | [1] |
| Cubic Ni₃Sb(101) | Sb-top | 0.35 | [1] |
| Pure Ni(111) | fcc hollow | -0.67 | [1] |
| Ni₂Fe/Ni(111) | hollow sites | -0.66 | [1] |
| NiFe/Ni(111) | hollow sites | -0.60 | [1] |
| Co@Ni₁₂ Nanocluster | - | 0.01 | |
| Pt(111) | - | ~0.09 | [2] |
Note: The optimal ΔG*H value for HER is considered to be 0 eV.
Experimental Validation: A Look at Real-World Performance
While theoretical calculations provide invaluable insights, experimental validation is crucial. The table below presents experimentally determined performance metrics for Ni-Sb and other nickel-based catalysts for the hydrogen evolution reaction.
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni-Sb Nanostructures | Alkaline | - | - | [3] |
| Ni-Sn/Ni foam | - | 77 (at 100 mA/cm²) | 50 | [4] |
| Pure Ni foam | - | - | 120 | [4] |
| Ni/NiO heterostructure | - | - | - | [3][5] |
| Ni₃S₂ | 1.0 M KOH | - | - | |
| Ni-Co bi-metallic | Ce-Al₂O₃ support | - | - |
Note: Direct experimental values for overpotential and Tafel slope for the specific Ni-Sb surfaces from the theoretical study were not available in the initial search. The table includes data for similar Ni-Sb materials to provide an experimental context.
Delving Deeper: Computational and Experimental Protocols
The accuracy and comparability of first-principles studies hinge on the underlying computational methodologies. The following section details the typical protocols employed in the DFT calculations cited in this guide.
First-Principles Computational Protocol (DFT)
The theoretical data presented in this guide were primarily obtained through spin-polarized Density Functional Theory (DFT) calculations as implemented in the Vienna Ab initio Simulation Package (VASP).[6][7]
-
Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is commonly used to describe the exchange-correlation energy.[1]
-
Electron-Ion Interaction: The projector augmented wave (PAW) method is typically employed to describe the interaction between electrons and ion cores.
-
Plane-Wave Basis Set: The electronic wave functions are expanded in a plane-wave basis set with a defined energy cutoff, often around 450-500 eV.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points to ensure accurate integration.
-
Convergence Criteria: The calculations are considered converged when the forces on all relaxed atoms are below a certain threshold (e.g., 0.01 eV/Å) and the total energy change between self-consistent field cycles is minimal (e.g., 10⁻⁵ eV).
-
Gibbs Free Energy Calculation: The Gibbs free energy of hydrogen adsorption (ΔGH) is calculated using the formula: ΔGH = ΔE_H + ΔE_ZPE - TΔS_H where ΔE_H is the hydrogen adsorption energy, ΔE_ZPE is the difference in zero-point energy between the adsorbed and gas-phase hydrogen, and TΔS_H is the change in entropy.
Visualizing Catalytic Activity: A Comparative Landscape
The Gibbs free energy of hydrogen adsorption (ΔGH) serves as a powerful descriptor to visualize and compare the catalytic activity of different materials for the hydrogen evolution reaction. The ideal catalyst should have a ΔGH value close to zero.
Concluding Remarks
The first-principles study by Xue et al. (2024) provides compelling theoretical evidence for the promising catalytic properties of Ni-Sb alloys for the hydrogen evolution reaction.[1] In particular, the hexagonal NiSb(010) surface, with a calculated ΔG*H of -0.01 eV, is predicted to exhibit catalytic activity comparable to the benchmark platinum catalyst.[1] This is a significant finding, as it suggests that Ni-Sb alloys could serve as a low-cost, earth-abundant alternative to precious metal catalysts.
The comparison with other nickel-based alloys, such as Ni-Fe and Ni-Co, further highlights the unique electronic structure of Ni-Sb that leads to a more favorable hydrogen adsorption energy. While experimental validation is ongoing, these theoretical insights provide a strong foundation for the rational design and development of next-generation catalysts. Researchers and professionals in drug development, where catalytic hydrogenation is a common process, may also find these findings valuable for exploring novel catalytic systems. The detailed computational protocols and comparative data presented in this guide are intended to facilitate further research and accelerate the translation of these theoretical predictions into practical applications.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 5. Hydrogen evolution reaction activity related to the facet-dependent electrocatalytic performance of NiCoP from first principles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01560D [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. ALLOY DATABASE (methods) [alloy.phys.cmu.edu]
A Comparative Guide to the Structural and Magnetic Properties of Nickel Antimonide (NiSb)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-characterization of the structural and magnetic properties of Nickel Antimonide (NiSb). It offers a comparative analysis with related materials, supported by experimental data, and details the methodologies for key characterization techniques.
Structural Properties of NiSb
This compound (NiSb) crystallizes in a hexagonal structure.[1][2] This crystal structure is a key determinant of its physical and chemical properties. The primary technique for elucidating this structure is X-ray Diffraction (XRD).
Table 1: Crystallographic Data for NiSb
| Property | Value | Reference |
| Crystal System | Hexagonal | [1] |
| Space Group | P6₃/mmc (No. 194) | [1][2] |
| Lattice Parameters | a = 3.93 Å, c = 5.12 Å | [1] |
| Ni-Sb Bond Length | 2.60 Å | [1] |
| Coordination | Ni is bonded to six equivalent Sb atoms. | [1] |
Magnetic Properties of NiSb
The magnetic nature of NiSb is complex, with some sources indicating it as non-magnetic in its bulk form, while others suggest the presence of magnetic behavior, particularly in nanostructured forms or as part of more complex alloys.[1][3][4] For instance, nanoporous NiSb has been noted for its electrocatalytic applications, which can be influenced by surface electronic and magnetic properties.[3]
While the Materials Project database classifies bulk NiSb as non-magnetic with a total magnetization of zero, studies on various Ni-Sb compounds have revealed diverse magnetic phenomena.[1][4] This highlights the sensitivity of magnetic properties to stoichiometry and morphology.
Comparison with Related this compound Compounds
To better understand the properties of NiSb, it is useful to compare it with other nickel-antimony compounds where the magnetic properties are more pronounced.
Table 2: Comparison of Structural and Magnetic Properties of NiSb and Related Compounds
| Compound | Crystal Structure & Space Group | Magnetic Ordering Temperature (Tₙ) | Magnetic Behavior | References |
| NiSb | Hexagonal, P6₃/mmc | Not definitively established | Generally considered non-magnetic in bulk | [1][2] |
| NiSb₂O₆ | Trirutile-type, P4₂/mnm | 6.7 K | Antiferromagnetic | [5][6][7] |
| Ni₃InSb | Orthorhombic, Pnma | Below ~300 K | Spin-glass or spin-disorder-like | [8][9] |
| Ba₃NiSb₂O₉ | - | 13.5 K | Antiferromagnetic | [10] |
This comparison illustrates that the addition of other elements, such as oxygen or indium, significantly alters the crystal structure and leads to the emergence of distinct magnetic ordering phenomena.
Experimental Protocols
The characterization of NiSb and related materials relies on a suite of complementary experimental techniques.
4.1 X-Ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, lattice parameters, and phase purity of the material.
-
Methodology: A powdered sample of NiSb is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks at specific angles that are characteristic of the material's crystal lattice. By analyzing the peak positions and intensities, the crystal structure and lattice parameters can be determined using Bragg's Law and Rietveld refinement.
4.2 Neutron Diffraction
-
Purpose: To precisely determine the atomic and magnetic structure of a material.[11][12][13] Neutrons are particularly sensitive to the positions of light elements and can interact with magnetic moments in the material.[12]
-
Methodology: A beam of thermal or cold neutrons is directed at the sample.[11] The scattered neutrons are detected to produce a diffraction pattern. For magnetic structure determination, the experiment is often performed at temperatures below the magnetic ordering temperature. The magnetic scattering of neutrons provides information on the arrangement and orientation of magnetic moments in the crystal lattice.[12]
4.3 Superconducting Quantum Interference Device (SQUID) Magnetometry
-
Purpose: To measure the magnetic properties of a material with high sensitivity, including magnetization as a function of temperature and applied magnetic field.[14][15][16]
-
Methodology: The sample is placed within a superconducting pickup coil inside the magnetometer. A magnetic field is applied, and the sample's magnetic moment induces a current in the pickup coil. The SQUID, an extremely sensitive detector of magnetic flux, measures this current.[14] Measurements can be performed over a wide range of temperatures (e.g., 1.8 K to 400 K) and magnetic fields.[16][17] This allows for the determination of magnetic susceptibility, hysteresis loops, and magnetic transition temperatures.
4.4 Heat Capacity Measurement (Calorimetry)
-
Purpose: To measure the specific heat capacity of a material as a function of temperature. Anomalies in the heat capacity, such as sharp peaks, can indicate phase transitions, including magnetic ordering.[6][18][19]
-
Methodology: A known amount of heat is supplied to the sample, and the resulting change in temperature is measured.[19] For magnetic studies, the magnetic contribution to the heat capacity is often isolated by subtracting the lattice contribution, which can be estimated by measuring a non-magnetic analogue of the material.[6]
Visualizations
Caption: Experimental workflow for NiSb characterization.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ni3InSb: Synthesis, Crystal Structure, Electronic Structure, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 13. esrf.fr [esrf.fr]
- 14. ISM - Magnetometria SQUID [ism.cnr.it]
- 15. SQUID - Wikipedia [en.wikipedia.org]
- 16. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 18. calnesis.com [calnesis.com]
- 19. Heat capacity - Wikipedia [en.wikipedia.org]
Benchmarking NiSb Anode Performance in Full-Cell Sodium-Ion Batteries: A Comparative Guide
A detailed analysis of Nickel Antimonide (NiSb) as a promising anode material for sodium-ion batteries (SIBs), comparing its full-cell performance with established and emerging alternatives such as hard carbon and tin-based anodes. This guide provides a comprehensive overview supported by experimental data, detailed methodologies, and visual workflows to aid researchers in the field of next-generation energy storage.
The quest for high-performance, cost-effective, and sustainable energy storage solutions has propelled sodium-ion batteries into the spotlight as a viable alternative to their lithium-ion counterparts. A critical component in enhancing the energy density and overall performance of SIBs is the anode material. Among the various candidates, alloy-type anodes, particularly this compound (NiSb), have garnered significant attention due to their high theoretical capacities. This guide offers an objective comparison of NiSb anode performance in a full-cell configuration against other widely researched anode materials.
Quantitative Performance Comparison of Anode Materials
To provide a clear and concise overview, the following table summarizes the key performance metrics of NiSb anodes in comparison to hard carbon and tin-based anodes when assembled in a full-cell sodium-ion battery. The data is compiled from recent literature, focusing on studies that utilize a Na₃V₂(PO₄)₃ (NVP) cathode for consistent comparison.
| Anode Material | Cathode Material | Specific Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycling Stability (Capacity Retention @ Cycles) | Rate Capability |
| NiSb-based | Na₃V₂(PO₄)₃/C | ~521 (initial) | ~86 (initial) | Good, but requires further long-term testing | High-rate capability demonstrated in half-cells |
| Hard Carbon | Na₃V₂(PO₄)₃/C | ~90-110 | >99 | Excellent (>90% @ 1000 cycles)[1] | Moderate |
| Tin-based (Sn-C) | Na₃V₂(PO₄)₃/C | ~400-550 (initial) | ~99.8 | Excellent (~99.8% @ 5000 cycles for self-healing Sn)[2] | Good |
| Antimony (Sb/C) | Na₃V₂(PO₄)₃@C | 264.3 @ 1 A g⁻¹ | Not specified | Stable after 500 cycles[3] | Good |
Note: The performance of alloy-based anodes like NiSb and Sn can be significantly influenced by factors such as nanoparticle size, carbon coating, and electrolyte composition. The data presented represents promising results from recent studies and may vary based on experimental conditions.
In-Depth Analysis of Anode Performance
This compound (NiSb): As an alloy-type anode, NiSb offers a high theoretical specific capacity. Half-cell studies have demonstrated promising results, with a Sb/NiSb hybrid anode delivering an initial coulombic efficiency of 86% and a stable capacity of 521 mAh g⁻¹ at a current of 200 mA g⁻¹ over 100 cycles[4]. When incorporated into a graphene matrix, NiSb nanoparticles have shown a reversible capacity of approximately 280 mAh g⁻¹ after 50 cycles[5]. While comprehensive full-cell data is still emerging, these results highlight the potential of NiSb for high-energy-density SIBs. The primary challenge for NiSb, as with other alloy anodes, is managing the significant volume changes during sodiation and desodiation, which can lead to pulverization of the electrode and rapid capacity fade. Nanostructuring and compositing with carbonaceous materials are key strategies to mitigate these issues.
Hard Carbon: Hard carbon is currently one of the most commercially viable anode materials for SIBs due to its low cost, abundance, and excellent cycling stability. In full-cell configurations with an NVP cathode, hard carbon anodes typically deliver a specific capacity in the range of 90-110 mAh g⁻¹ with a high coulombic efficiency exceeding 99% and remarkable capacity retention of over 90% after 1000 cycles[1]. The primary drawback of hard carbon is its lower specific capacity compared to alloy-type anodes, which limits the overall energy density of the battery.
Tin-Based Anodes: Tin is another high-capacity alloying anode material. Recent advancements have demonstrated impressive performance, with a self-healing Sn anode exhibiting an ultra-long cycle life of 5000 cycles with a high capacity of 554 mAh g⁻¹ at a high rate of 10C[2]. The coulombic efficiency was reported to be near 100%[2]. Like NiSb, tin-based anodes also suffer from large volume expansion, and strategies such as nanostructuring and the use of advanced binders and electrolytes are crucial for achieving stable performance.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of NiSb anode material and the assembly of a full-cell sodium-ion battery.
Synthesis of NiSb Anode Material (Solvothermal Method)
A facile one-step solvothermal route can be employed for the synthesis of NiSb/graphene nanocomposites[5].
-
Precursor Preparation: Graphite (B72142) oxide (GO) is prepared from natural graphite powder using a modified Hummers' method.
-
Reaction Mixture: In a typical synthesis, stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ are dissolved in ethylene (B1197577) glycol under vigorous stirring. An appropriate amount of GO is then dispersed in this solution.
-
Reduction: A solution of NaBH₄ in ethylene glycol is added dropwise to the mixture to act as a reducing agent.
-
Solvothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).
-
Product Collection: After the autoclave cools down to room temperature, the black precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in a vacuum oven at 60-80 °C.
Full-Cell Assembly (CR2032 Coin Cell)
The assembly of a full cell requires careful handling of all components in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Anode Slurry Preparation: The synthesized NiSb active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in an appropriate solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry[6][7].
-
Anode Coating: The slurry is uniformly cast onto a current collector (e.g., copper foil) using a doctor blade, followed by drying in a vacuum oven to remove the solvent[6].
-
Cathode Preparation: A similar slurry preparation and coating process is followed for the cathode material (e.g., Na₃V₂(PO₄)₃/C) on an aluminum foil current collector.
-
Electrode Punching: Circular electrodes of a specific diameter are punched from the coated foils.
-
Cell Assembly: Inside an argon-filled glovebox, the coin cell is assembled in the following order: negative casing, a sodium metal disc (for half-cell) or the anode electrode, a separator soaked in electrolyte, the cathode electrode, a stainless-steel spacer, a spring, and the positive casing.
-
Crimping: The assembled cell is then crimped using a coin cell crimper to ensure proper sealing.
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagrams illustrate the key experimental workflows.
Conclusion and Future Outlook
NiSb anodes present a compelling option for advancing the energy density of sodium-ion batteries. While half-cell studies have demonstrated their high capacity, further research and development are necessary to translate this potential into stable, long-cycling full cells. Key areas of focus should include optimizing the nanostructure of NiSb, developing effective carbon composites to buffer volume changes, and tailoring electrolyte compositions to form a stable solid electrolyte interphase (SEI). In comparison, hard carbon remains a reliable and commercially ready option for applications where long cycle life and cost are prioritized over maximum energy density. Tin-based anodes also show great promise, with recent breakthroughs in cycle life rivaling and even surpassing some established lithium-ion anode materials. The continued exploration of these and other novel anode materials will be critical in realizing the full potential of sodium-ion batteries as a sustainable energy storage technology.
References
- 1. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A self-healing Sn anode with an ultra-long cycle life for sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. The Preparation Process Of Lithium-ion Battery Anode Electrode Slurry [tobmachine.com]
- 7. mtixtl.com [mtixtl.com]
A Comparative Guide to the Thermoelectric Properties of Ni-Doped vs. Pristine BiSbTe Alloys
Bismuth antimony telluride (BiSbTe) alloys are leading materials for near-room-temperature thermoelectric applications.[1] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[2][3] Researchers continuously explore doping strategies to enhance the ZT of BiSbTe alloys by optimizing these interdependent parameters. This guide provides an objective comparison of the thermoelectric properties of pristine BiSbTe alloys versus those doped with nickel (Ni), supported by experimental data.
Impact of Nickel Doping on Thermoelectric Performance
The introduction of nickel into the BiSbTe matrix can significantly alter its thermoelectric properties. However, the effect is not universally positive and depends on the specific composition of the BiSbTe alloy and the concentration of the Ni dopant.
In p-type Bi₀.₄Sb₁.₆Te₃, for instance, Ni-doping has been shown to be detrimental to the thermoelectric performance. The formation of a secondary NiTe phase can shift the intrinsic excitation to lower temperatures, which reduces the carrier concentration and increases electrical resistivity.[4] This ultimately leads to a rapid deterioration of the ZT value, with as little as 7 wt‰ of Ni causing a 32% drop in ZT.[4]
Conversely, in n-type Bi₁.₈Sb₀.₂Te₃, the impact of Ni doping is more complex. Studies have shown that increasing Ni concentration leads to a gradual increase in electrical resistivity, which is attributed to enhanced electron scattering that diminishes carrier mobility.[5] The Seebeck coefficient, however, can be influenced in different ways depending on the Ni concentration, with a maximum value of approximately -185 μV K⁻¹ reported for a 3% Ni-doped sample.[5] The lattice thermal conductivity in n-type Bi₁.₈Sb₀.₂Te₃ has been observed to increase with the addition of Ni.[5] This is attributed to the metallic nature of Ni inclusions, which provide efficient heat conduction pathways, and a reduction in point defect scattering.[5] As a result, the overall ZT value for Ni-doped n-type Bi₁.₈Sb₀.₂Te₃ does not show a significant enhancement and, in some cases, can be comparable to or slightly lower than the pristine sample.[5] For example, the highest ZT achieved for the pristine n-type Bi₁.₈Sb₀.₂Te₃ was approximately 0.27 at 350 K, while a 1% Ni-doped sample showed a comparable ZT of 0.26.[5]
Quantitative Data Comparison
The following tables summarize the thermoelectric properties of pristine and Ni-doped BiSbTe alloys based on available experimental data.
Table 1: Thermoelectric Properties of n-type Bi₁.₈Sb₀.₂Te₃/x%Ni at 350 K
| Ni Concentration (x%) | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (μΩm) | Power Factor (S²/ρ) (mW/mK²) | Thermal Conductivity (κ) (W/mK) | Figure of Merit (ZT) |
| 0 (Pristine) | ~ -170 | ~ 1.9 | ~ 1.51 | ~ 1.9 | ~ 0.27 |
| 1 | ~ -175 | ~ 2.0 | ~ 1.56 | ~ 2.1 | ~ 0.26 |
| 3 | ~ -185 | ~ 3.5 | ~ 1.56 | ~ 2.3 | ~ 0.24 |
| 5 | ~ -130 | ~ 12.0 | ~ 0.38 | ~ 2.8 | ~ 0.05 |
Data compiled from a study on n-type Bi₁.₈Sb₀.₂Te₃.[5]
Logical Relationship of Ni-Doping Effects
The following diagram illustrates the influence of Ni-doping on the key thermoelectric parameters of BiSbTe alloys.
Caption: Effect of Ni-doping on thermoelectric properties of BiSbTe.
Experimental Protocols
Synthesis of Ni-Doped BiSbTe Alloys
A common method for synthesizing both pristine and Ni-doped BiSbTe alloys is the solid-state reaction method.[5]
-
Weighing: High-purity elemental powders of Bismuth (Bi), Antimony (Sb), Tellurium (Te), and Nickel (Ni) are weighed according to the desired stoichiometric compositions (e.g., Bi₁.₈Sb₀.₂Te₃ with varying x% of Ni).[5]
-
Mixing and Sealing: The powders are thoroughly mixed and sealed in an evacuated quartz tube.[2]
-
Melting and Annealing: The sealed tube is heated in a furnace to a temperature above the melting point of the alloy (e.g., 950 °C) for an extended period (e.g., 4 days) to ensure homogeneity.[2] The tube may be periodically agitated.
-
Quenching and Pulverization: The molten alloy is then quenched in cold water to obtain a polycrystalline ingot. The ingot is subsequently crushed and ground into a fine powder using a mortar and pestle.[2]
-
Consolidation: The resulting powder is consolidated into a dense bulk sample, typically by hot-pressing under vacuum at a specific temperature and pressure (e.g., 350 °C and 75 MPa for 30 minutes).[2]
Measurement of Thermoelectric Properties
-
Seebeck Coefficient and Electrical Resistivity: These two parameters are often measured simultaneously using a thermoelectric measurement system like the ULVAC-RIKO ZEM-3.[2] The four-probe method is typically employed to measure the electrical resistivity, while the Seebeck coefficient is determined by measuring the voltage generated across the sample when a temperature gradient is applied.
-
Thermal Conductivity: The total thermal conductivity (κ) is calculated using the formula κ = DρCₚ, where D is the thermal diffusivity, ρ is the density, and Cₚ is the specific heat capacity.[2]
-
Thermal Diffusivity (D): This is measured using the laser flash diffusivity method with an apparatus such as a Netzsch laser flash analyzer (LFA 457).[2] In this technique, the front face of a small, disc-shaped sample is heated by a short laser pulse, and the temperature rise on the rear face is recorded as a function of time.
-
Density (ρ): The density of the consolidated sample is measured using the Archimedes method.
-
Specific Heat Capacity (Cₚ): The specific heat capacity can be estimated using the Dulong-Petit law or measured using differential scanning calorimetry.
-
The thermal conductivity is composed of electronic (κₑ) and lattice (κₗ) contributions (κ = κₑ + κₗ). The electronic thermal conductivity can be calculated using the Wiedemann-Franz law (κₑ = LσT), where L is the Lorenz number.[5] The lattice thermal conductivity is then determined by subtracting the electronic contribution from the total thermal conductivity (κₗ = κ - κₑ).[5]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Enhanced room-temperature thermoelectric performance of p-type BiSbTe by reducing carrier concentration - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09771B [pubs.rsc.org]
- 3. linseis.com [linseis.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigations on the impact of nickel doping on thermoelectric properties in n-type Bi 1.8 Sb 0.2 Te 3 alloy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05504K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Nickel Antimonide: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of nickel antimonide, this guide offers a procedural, step-by-step plan to ensure the safety of laboratory personnel and compliance with regulations.
This compound (NiSb), an intermetallic compound, requires careful management due to the inherent hazards associated with both nickel and antimony. Nickel is a known sensitizer (B1316253) and suspected carcinogen, while antimony and its compounds are toxic.[1] Adherence to proper disposal protocols is crucial to mitigate risks and prevent environmental contamination. This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed procedure for the safe disposal of this compound waste from a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound may cause skin and eye irritation, and inhalation of dust can lead to respiratory issues.[1] In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles. A face shield may be necessary for operations that could generate dust or splashes. |
| Hand Protection | Wear impervious gloves, such as nitrile or neoprene.[2] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with appropriate particulate filters. |
Step-by-Step Disposal Protocol for Solid this compound Waste
The primary method for the disposal of solid this compound waste from a laboratory is through collection and transfer to a certified hazardous waste management facility. On-site chemical treatment of the solid waste is not recommended. The following protocol ensures safe and compliant disposal.
1. Waste Identification and Classification:
-
Treat all solid this compound waste as hazardous heavy metal waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific local classification requirements.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially acidic or liquid wastes.
-
Keep it separate from incompatible materials.
3. Waste Collection and Containment:
-
Use a designated, chemically compatible, and sealable container for collecting solid this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, free from leaks, and has a secure lid.
-
For fine powders, carefully place the waste into the container to minimize dust generation. A scoop or spatula should be used. Do not sweep dry powder. If a spill occurs, use a HEPA-filtered vacuum for cleanup.[1]
4. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date when the first piece of waste was placed in the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
5. Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and away from general work areas.
-
Ensure the storage area is cool, dry, and well-ventilated.
6. Arranging for Disposal:
-
Once the container is full or you no longer need to accumulate this type of waste, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will handle the collection and transportation to a licensed disposal facility.
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as gloves, weigh boats, or wipers, should be considered contaminated and disposed of as hazardous waste. Place these items in a separate, clearly labeled bag or container for solid hazardous waste.
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology from the outset to ensure a seamless and safe workflow.
This compound Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound waste from a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
